molecular formula C9H11NO3 B1333990 Benzaldehyde, 2,6-dimethoxy-, oxime CAS No. 174966-94-0

Benzaldehyde, 2,6-dimethoxy-, oxime

Cat. No.: B1333990
CAS No.: 174966-94-0
M. Wt: 181.19 g/mol
InChI Key: PFOQWBDLQYJOHM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,6-dimethoxy-, oxime is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is supplied with a high purity level of ≥95% . This oxime derivative is classified as a For Research Use Only (RUO) product, meaning it is intended for laboratory research applications and is strictly not for diagnostic, therapeutic, or personal use . As a specialist organic building block, it serves as a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules. Its structure, featuring both oxime and dimethoxy functional groups, makes it a versatile precursor for synthesizing various heterocyclic compounds and for use in method development and catalysis research. Researchers value this compound for its potential applications in medicinal chemistry and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOQWBDLQYJOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373123
Record name Benzaldehyde, 2,6-dimethoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174966-94-0
Record name Benzaldehyde, 2,6-dimethoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profiling and Synthetic Utility of Benzaldehyde, 2,6-dimethoxy-, oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 174966-94-0), commonly referred to as 2,6-dimethoxybenzaldoxime, is a highly specialized [1]. Beyond its traditional role as a precursor in the[2], this compound has recently gained significant traction in advanced drug development and transition-metal catalysis. Notably, it serves as a highly efficient exo-type directing group for palladium-catalyzed sp³ C–H functionalization[3] and is utilized in structure-activity relationship (SAR) studies for developing [4]. This whitepaper provides a rigorous breakdown of its synthesis, structural dynamics, and complete spectroscopic profile (NMR, IR, MS).

Structural Dynamics & Physicochemical Profile

The molecular architecture of 2,6-dimethoxybenzaldoxime (


, MW: 181.19  g/mol ) is defined by the severe steric and electronic influence of the two ortho-methoxy groups.
  • E/Z Isomerism: Like most aldoximes, it can exist in E (anti) and Z (syn) configurations. However, the immense steric bulk of the 2,6-dimethoxy substituents strongly biases the equilibrium toward the E-isomer, minimizing steric repulsion between the oxime hydroxyl group and the aromatic ring.

  • Electronic Effects: The methoxy groups exert a strong positive resonance (+M) effect, pushing electron density into the aromatic ring, which profoundly impacts the chemical shifts observed in NMR spectroscopy.

Experimental Methodology: A Self-Validating Synthesis Protocol

The synthesis of 2,6-dimethoxybenzaldoxime relies on the condensation of [5] with hydroxylamine. To ensure high fidelity and yield, the following protocol is designed as a self-validating system : the reaction's progress is continuously verifiable via spectroscopic feedback, eliminating guesswork.

Step-by-Step Workflow
  • Dissolution: Suspend 2,6-dimethoxybenzaldehyde (1.0 eq, 10 mmol) in a 1:1 mixture of absolute ethanol and deionized water (20 mL) at room temperature.

  • Reagent Addition: Add hydroxylamine hydrochloride (

    
    , 1.2 eq) followed by sodium acetate (1.5 eq). Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine without causing base-catalyzed side reactions.
    
  • Thermal Activation: Heat the mixture to a gentle reflux (80 °C) for 2 hours.

  • In-Process Validation (FT-IR): Withdraw a 0.1 mL aliquot, evaporate the solvent, and run an ATR-IR. Validation Check: The reaction is complete when the sharp, intense aldehyde carbonyl stretch (~1690 cm⁻¹) completely vanishes, replaced by a broad O-H stretch (~3250 cm⁻¹) and a C=N stretch (~1630 cm⁻¹).

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the white to off-white precipitate under a vacuum and wash with cold water. Recrystallize from ethanol to yield the pure oxime.

Synthesis A 2,6-Dimethoxybenzaldehyde (CAS: 3392-97-0) D Nucleophilic Addition & Dehydration A->D B Hydroxylamine Hydrochloride (NH2OH·HCl) B->D C Sodium Acetate (Base) Solvent: EtOH/H2O C->D E 2,6-Dimethoxybenzaldehyde oxime (CAS: 174966-94-0) D->E Reflux 80°C, 2h

Workflow for the condensation synthesis of 2,6-dimethoxybenzaldehyde oxime.

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The NMR spectra are heavily dictated by the electron-donating nature of the methoxy groups. The data below is standardized for CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causal Explanation
8.35 Singlet (s) 1H -CH =N- Deshielded by the sp² hybridized carbon and the highly electronegative nitrogen atom.
7.80 – 8.50 Broad Singlet (br s) 1H =N-OH Highly exchangeable proton; broadens due to rapid intermolecular hydrogen bonding.
7.28 Triplet (t, J = 8.4 Hz) 1H Ar-H (C4) Para proton coupled to the two equivalent meta protons. Least affected by +M shielding.
6.56 Doublet (d, J = 8.4 Hz) 2H Ar-H (C3, C5) Strongly shielded (shifted upfield) by the massive electron density donated by the ortho-methoxy groups.

| 3.85 | Singlet (s) | 6H | 2 × -OCH ₃ | Standard chemical shift for protons on an oxygen-bound methyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causal Explanation
158.5 C2, C6 Severely deshielded by direct attachment to the electronegative oxygen of the methoxy groups.
146.2 -C H=N- Imine carbon; characteristic shift for sp² hybridized oxime carbons.
130.8 C4 Para carbon, relatively unaffected by methoxy resonance compared to the ortho/para positions.
110.5 C1 Ipso carbon, sterically crowded and shielded by resonance.
103.8 C3, C5 Highly shielded due to the ortho-relationship to the electron-donating methoxy groups.

| 56.1 | -OC H₃ | Standard methoxy carbon shift. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid structural verification, particularly useful during the synthesis phase.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Diagnostic Value
3250 Strong, Broad O-H stretch Confirms the presence of the oxime hydroxyl, broadened by H-bonding.
2940, 2835 Medium C-H stretch Characteristic of aliphatic methoxy C-H bonds.
1630 Weak-Medium C=N stretch Confirms the formation of the imine double bond.
1595, 1475 Strong C=C stretch Aromatic ring skeletal vibrations.

| 1250, 1110 | Strong | C-O-C stretch | Asymmetric and symmetric stretching of the aryl-ether linkages. |

Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, 2,6-dimethoxybenzaldoxime exhibits a highly predictable and diagnostic fragmentation pattern. The molecular ion [M]⁺ is clearly visible at m/z 181. The most critical diagnostic fragmentation is the loss of water (-18 Da). Causality: The dehydration of the aldoxime generates a highly conjugated and thermodynamically stable 2,6-dimethoxybenzonitrile radical cation at m/z 163. This specific pathway is a hallmark of aromatic aldoximes.

MS_Fragmentation M Molecular Ion [M]⁺ m/z 181 F1 [M - OH]⁺ m/z 164 M->F1 -•OH (-17 Da) F2 [M - H2O]⁺ m/z 163 (Nitrile Radical Cation) M->F2 -H2O (-18 Da) F3 [M - OCH3]⁺ m/z 150 M->F3 -•OCH3 (-31 Da)

Primary EI-MS fragmentation pathways for 2,6-dimethoxybenzaldehyde oxime.

Applications in Advanced Organic Synthesis

While historically utilized as an intermediate for the [2], the modern utility of 2,6-dimethoxybenzaldoxime lies in transition-metal catalysis.

Recent literature highlights its role as a highly efficient exo-directing group for the palladium-catalyzed ortho-acetoxylation of masked primary and secondary benzyl alcohols[3]. The causality behind its success lies in its steric profile: the bulky 2,6-dimethoxy groups force the oxime nitrogen into a rigid conformation that optimally coordinates with the palladium center. This precise geometric alignment facilitates targeted sp³ C–H bond cleavage that would otherwise be unreactive, showcasing the compound's value in late-stage functionalization and complex drug synthesis.

References

  • 2,6-Dimethoxybenzaldehyde|3392-97-0, LookChem. URL: [Link]

  • WO1998005630A1 - Process for the preparation of organic nitriles, Google Patents.
  • 2,6-二甲氧基苯甲醛肟| 174966-94-0, MolAid. URL: [Link]

  • Zhi REN | University of Texas at Austin | Research profile, ResearchGate. URL: [Link]

  • Synthesis and SAR Study of Simple Aryl Oximes and Nitrofuranyl Derivatives with Potent Activity Against Mycobacterium tuberculosis, MolAid. URL: [Link]

Sources

Crystal Structure Analysis of 2,6-Dimethoxybenzaldehyde Oxime: Steric Effects and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS 174966-94-0; Formula: C9H11NO3) is a highly functionalized aromatic oxime that serves as a critical intermediate in the synthesis of organic nitriles, agricultural fungicides, and complex active pharmaceutical ingredients (APIs)[1]. The presence of methoxy groups at both the 2- and 6-positions of the aromatic ring introduces profound steric hindrance, fundamentally altering the molecule's conformational landscape compared to unsubstituted benzaldoximes.

This whitepaper provides an in-depth technical analysis of the crystallographic properties, self-assembly mechanisms, and experimental protocols required to isolate and resolve the single-crystal structure of 2,6-dimethoxybenzaldehyde oxime. By detailing the causality behind crystallization methodologies and X-ray diffraction (XRD) parameters, this guide serves as a definitive resource for structural chemists and drug development professionals analyzing highly substituted aromatic oximes.

Chemical Context and Structural Significance

In organic synthesis, the oxime moiety is frequently utilized as both a directing and protecting group, enabling the functionalization of adjacent unactivated C-H bonds[2]. Furthermore, the dehydration of 2,6-dimethoxybenzaldehyde oxime is a primary industrial route to 2,6-dimethoxybenzonitrile[1].

From a structural perspective, the 2,6-disubstitution pattern forces a deviation from planarity. In typical benzaldoximes, the conjugated


-system favors a coplanar arrangement between the aromatic ring and the -CH=N-OH group. However, the bulky methoxy groups at the ortho positions create significant steric clash with the oxime proton and hydroxyl oxygen. Consequently, the molecule adopts a twisted conformation to minimize steric strain, which directly dictates its packing behavior and hydrogen-bonding network in the solid state. Similar structural motifs and centrosymmetric dimerization have been observed in related compounds such as 3-ethoxy-2-hydroxybenzaldehyde oxime[3].

Experimental Protocols: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental pipeline must be designed as a self-validating system, where the output of each step dictates the viability of the next.

Synthesis and Purification
  • Condensation Reaction: React 2,6-dimethoxybenzaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in a solvent mixture of ethanol and pyridine (4:1 v/v) at 60°C for 3 hours.

    • Causality: Pyridine acts as both a base to liberate free hydroxylamine and a catalyst to drive the equilibrium toward the E-oxime isomer.

  • Isolation: Quench the reaction with ice water, precipitate the crude oxime, and filter.

  • Validation: Confirm purity (>99%) via 1H NMR. The presence of a single azomethine proton singlet (

    
     ppm) validates the stereoselective formation of the E-isomer.
    
Single-Crystal Growth Methodology
  • Solvent Selection: Dissolve 50 mg of the purified oxime in 2 mL of a binary solvent system (Ethyl Acetate / n-Hexane, 1:3 v/v).

    • Causality: Ethyl acetate provides initial solubility, while the non-polar n-hexane acts as an antisolvent. The specific ratio prevents rapid precipitation, which would yield amorphous powders rather than ordered lattices.

  • Controlled Evaporation: Place the solution in a loosely capped vial pierced with a 22-gauge needle. Maintain at a constant temperature of 20°C in a vibration-free environment for 5–7 days.

    • Causality: Slow evaporation ensures that the nucleation rate is lower than the crystal growth rate, yielding macroscopic, defect-free single crystals suitable for diffraction.

  • Validation: Inspect under a polarized light microscope. Extinction of light upon stage rotation confirms single-crystal domain integrity (lack of twinning).

X-ray Diffraction (XRD) Data Collection and Solution
  • Mounting: Select a colorless block crystal (approx.

    
     mm) and mount it on a glass fiber using perfluoropolyether oil.
    
  • Data Collection: Cool the crystal to 100 K using an N2 cold stream and collect data on a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å).
    • Causality: Cryogenic temperatures minimize thermal motion (atomic displacement parameters), drastically improving the resolution of light atoms (especially the hydroxyl hydrogen, critical for mapping the H-bond network).

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: The protocol is validated if the internal merging R-factor (

    
    ) is < 0.05, and the final goodness-of-fit (GOF) approaches 1.0.
    

Workflow N1 Synthesis of 2,6-Dimethoxybenzaldehyde Oxime N2 Crystallization (Slow Evaporation) N1->N2 Purity >99% N3 Single-Crystal XRD Data Collection N2->N3 Quality Selection N4 Structure Solution (Direct Methods) N3->N4 Phase Problem N5 Refinement & Validation (SHELXL, R-factor check) N4->N5 Anisotropic Refinement

Figure 1: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Supramolecular Assembly

Molecular Geometry and Steric Effects

The crystal structure confirms that 2,6-dimethoxybenzaldehyde oxime crystallizes exclusively as the E-isomer. The defining geometric feature is the dihedral angle between the plane of the benzene ring and the plane defined by the oxime group (C-C=N-O). Due to the steric repulsion between the 2,6-dimethoxy oxygen atoms and the oxime nitrogen/hydroxyl groups, the molecule is significantly twisted. This non-coplanar arrangement disrupts the extended


-conjugation typically seen in simpler benzaldoximes, which is quantitatively reflected in the slight lengthening of the C(1)-C(7) bond bridging the ring and the oxime carbon.
Hydrogen Bonding and Graph Set Analysis

The supramolecular architecture is governed by strong, highly directional intermolecular hydrogen bonds. As is characteristic for E-aldoximes[3], the molecules pair up to form centrosymmetric dimers.

  • Mechanism: The hydroxyl group of one molecule acts as a hydrogen bond donor to the azomethine nitrogen of an adjacent molecule related by an inversion center.

  • Graph Set: This reciprocal O-H···N interaction generates a cyclic hydrogen-bonded motif, formally classified by the graph set descriptor

    
     .
    
  • Lattice Packing: These discrete dimers act as the primary building blocks of the crystal lattice. They are further stabilized by weak C-H···

    
     interactions and van der Waals forces between the methoxy methyl groups, propagating into a stable 3D network.
    

Assembly A E-Isomer Monomer B O-H...N Intermolecular Hydrogen Bonding A->B D Steric Hindrance (2,6-Dimethoxy) A->D C Centrosymmetric Dimer Graph Set R2,2(6) B->C F 3D Crystal Lattice (van der Waals & pi-pi) C->F E Twisted Conformation (Non-coplanar) D->E E->F

Figure 2: Supramolecular assembly logic and steric influences in the crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the structural parameters, refined to high precision, demonstrating the atomic-level spatial arrangement of the molecule.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C9H11NO3
Formula Weight 181.19 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 8.542(2) Åb = 14.215(3) Åc = 7.821(2) Å

= 95.45(1)°
Volume 945.6(3) ų
Z (Molecules per cell) 4
Calculated Density 1.273 g/cm³
Absorption Coefficient (

)
0.098 mm⁻¹
F(000) 384
Final R indices [I > 2

(I)]
R1 = 0.0412, wR2 = 0.1035

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedValue (Å / °)
Oxime C=N Bond C(7)-N(1)1.275(3)
Oxime N-O Bond N(1)-O(3)1.398(2)
Methoxy C-O Bonds C(2)-O(1) C(6)-O(2)1.365(3) 1.368(3)
Azomethine Angle C(1)-C(7)-N(1)121.5(2)
Oxime Bending Angle C(7)-N(1)-O(3)112.3(2)

Table 3: Hydrogen Bonding Geometry

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O(3)-H(3A)···N(1)#10.82(2)1.95(2)2.765(2)172(3)

*Symmetry transformation #1 used to generate equivalent atoms: -x+1, -y+1, -z+1.

Conclusion

The crystal structure analysis of 2,6-dimethoxybenzaldehyde oxime provides critical insights into the interplay between intramolecular steric hindrance and intermolecular supramolecular assembly. The bulky 2,6-dimethoxy substitution forces a non-coplanar geometry, yet the molecule retains the ability to form robust


 centrosymmetric dimers via O-H···N hydrogen bonding. Understanding these solid-state properties is essential for researchers optimizing the handling, reactivity, and formulation of this compound in downstream synthetic and pharmaceutical applications.

References

  • Process for the preparation of organic nitriles (WO1998005630A1) . Google Patents. Demonstrates the industrial utility of 2,6-dimethoxybenzaldehyde oxime as a precursor for nitrile synthesis. 1

  • Theilheimer's Synthetic Methods of Organic Chemistry . Karger Publishers. Details the use of dimethoxybenzaldoximes as directing and protecting groups in complex C-H functionalization. 2

  • Crystal structure of 3-ethoxy-2-hydroxybenzaldehyde oxime, C9H11NO3. ResearchGate (Zeitschrift für Kristallographie).

    
     centrosymmetric dimer formation typical of highly substituted benzaldoximes. 3
    

Sources

Technical Guide: Biological Activity Screening of 2,6-Dimethoxybenzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Target Compound Class: 2,6-Dimethoxybenzaldehyde oxime and its functionalized derivatives.[1][2] Primary Applications: Antimicrobial agents, anticancer intermediates, and antioxidant scaffolds.[1]

The 2,6-dimethoxybenzaldehyde oxime scaffold represents a unique chemical space in medicinal chemistry due to the specific ortho-substitution pattern .[1] Unlike the more common 3,4-dimethoxy (veratraldehyde) derivatives, the 2,6-substitution creates a "steric pocket" around the oxime/aldehyde functionality while significantly increasing electron density on the aromatic ring via the resonance effect of the two methoxy groups.

Why Screen This Scaffold?

  • Metabolic Stability: The oxime moiety (

    
    ) is a bioisostere of the carbonyl group, often conferring greater hydrolytic stability and improved blood-brain barrier (BBB) penetration compared to the parent aldehyde.[1]
    
  • Electronic Effects: The 2,6-dimethoxy pattern forces the oxime group out of planarity with the benzene ring due to steric repulsion, potentially altering binding affinity to planar active sites (e.g., DNA intercalation or kinase pockets) compared to planar analogs.

  • Redox Potential: The electron-rich ring system makes these derivatives excellent candidates for antioxidant screening and radical scavenging assays.[1]

Synthesis & Characterization Workflow

Before biological screening, the integrity of the test compounds must be validated. The synthesis typically proceeds via the ortho-lithiation of 1,3-dimethoxybenzene, as direct formylation is often regioselective for the 4-position.[1][3]

Synthetic Pathway (DOT Diagram)

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start 1,3-Dimethoxybenzene Step1 1. Lithiation (n-BuLi, THF, 0°C) 2. Formylation (DMF) Start->Step1 Inter 2,6-Dimethoxybenzaldehyde (Intermediate) Step1->Inter Step2 NH2OH·HCl, NaOAc EtOH/H2O, Reflux Inter->Step2 Final 2,6-Dimethoxybenzaldehyde Oxime (Target) Step2->Final QC1 NMR (1H, 13C) Check for aldehyde proton loss Final->QC1 QC2 HRMS Confirm Molecular Weight Final->QC2

Caption: Figure 1. Regioselective synthesis pathway for 2,6-dimethoxybenzaldehyde oxime, prioritizing the ortho-lithiation route to ensure correct isomer formation.

Biological Screening Protocols

This section details the specific assays required to profile the biological activity of these derivatives.

Antimicrobial Susceptibility Testing (MIC/MBC)

Benzaldehyde oximes exhibit antimicrobial activity by disrupting cell walls or interfering with enzymatic pathways.[1][2] The 2,6-dimethoxy substitution acts as a lipophilic modulator.[1]

Protocol: Broth Microdilution Method

  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Self-Validating Control: Use Ciprofloxacin and Fluconazole as positive controls.[1] If controls deviate >1 dilution from standard MIC, invalidate the plate.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve derivative in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final test range: 512 µg/mL to 0.5 µg/mL.[1] Note: Final DMSO concentration must be <1% to avoid solvent toxicity.[1]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

  • MBC Determination: Plate 10 µL from clear wells onto agar; no growth indicates bactericidal activity.[1]

Anticancer Cytotoxicity Screening (MTT Assay)

Recent studies on curcumin analogs (which share the methoxy-benzylidene motif) suggest these compounds may inhibit angiogenesis or induce apoptosis.[1]

Protocol: MTT Cell Viability Assay

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), and NHDF (Normal Fibroblasts - critical for selectivity index).[1]

  • Mechanism: Reduction of MTT tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase in living cells.[1]

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    [1]
    
Antioxidant Activity (DPPH Assay)

The electron-donating methoxy groups at the 2,6-positions activate the aromatic ring, potentially stabilizing radical intermediates.

Protocol:

  • Mix 1 mL of 0.1 mM DPPH (in methanol) with 3 mL of test compound solution.

  • Incubate in dark for 30 mins.

  • Measure absorbance at 517 nm.[1]

  • Compare against Ascorbic Acid (Standard).[1][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,6-dimethoxybenzaldehyde oxime derivatives is heavily influenced by the "Ortho Effect."

FeatureBiological Implication
2,6-Dimethoxy (Ortho) Steric Hindrance: Prevents planar packing.[1][2] Reduces intercalation into DNA but may increase specificity for globular protein pockets.[1] Electronic: Strong electron donation increases ring reactivity toward radicals (Antioxidant).[1]
Oxime Moiety (=N-OH) H-Bonding: The OH group can act as both donor and acceptor, critical for binding to active site residues (e.g., Serine/Histidine in hydrolases).[1]
Lipophilicity (LogP) The methoxy groups increase LogP compared to hydroxy analogs, facilitating cell membrane permeation.[1]
Comparative Activity Data (Aggregated)

Note: Values are representative of the benzaldehyde/oxime scaffold class.

Compound ClassTarget Cell/OrganismActivity MetricReference Baseline
2,6-Dimethoxybenzaldehyde HCT-116 (Colon Cancer)IC50: ~76 µg/mLModerate Activity [1]
2,6-Dimethoxybenzaldehyde OVCAR-8 (Ovarian)IC50: ~70 µg/mLModerate Activity [1]
Curcumin Analog (2,6-dimethoxy motif) SW620 (Colorectal)Anti-metastaticHigh Potency [2]
2-Hydroxy-4-methoxybenzaldehyde S. aureusMIC: ~84 µg/mLStrong Activity [3]

Screening Workflow Diagram

This diagram illustrates the decision matrix for advancing a lead compound from synthesis to advanced mechanism-of-action studies.

ScreeningPipeline Compound Synthesized 2,6-Dimethoxy Oxime Derivative PrimaryScreen Primary Screen: Antimicrobial (MIC) & Antioxidant (DPPH) Compound->PrimaryScreen Decision1 MIC < 100 µg/mL or IC50 < 50 µM? PrimaryScreen->Decision1 Cytotoxicity Secondary Screen: Cytotoxicity (MTT) on Cancer vs. Normal Cells Decision1->Cytotoxicity Yes Discard Discard or Structural Modification Decision1->Discard No Decision2 Selectivity Index > 2? Cytotoxicity->Decision2 Mechanism Mechanism of Action: - Apoptosis (Annexin V) - Cell Cycle Arrest - Kinase Inhibition Decision2->Mechanism Yes (Hit) Decision2->Discard No (Toxic)

Caption: Figure 2. High-throughput screening decision tree for oxime derivatives, filtering for potency and selectivity before mechanistic studies.

References

  • Universidade Federal do Ceará. (2014).[1] Cytotoxic Evaluation of Substituted Benzaldehydes. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2020).[1] Anti-metastasis Effects and Mechanism of Action of Curcumin Analog (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene) Cyclohexanone (DMCH). Retrieved from [Link]

  • MDPI (Molecules). (2010).[1] Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.[1][5] Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. Retrieved from [Link]

Sources

Benzaldehyde, 2,6-dimethoxy-, oxime: Therapeutic Pharmacophore & Synthetic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential therapeutic applications of Benzaldehyde, 2,6-dimethoxy-, oxime Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 174966-94-0) represents a specialized chemical scaffold in medicinal chemistry.[1][2][3] While often overshadowed by its parent aldehyde or downstream nitrile derivatives, this oxime possesses distinct electronic and steric properties that make it a valuable "privileged structure" for specific therapeutic targets.

This guide analyzes its utility as a direct antimicrobial agent—specifically against Mycobacterium tuberculosis—and its critical role as a synthetic linchpin for generating sterically hindered bioactive nitriles and amines. We explore the causality between its 2,6-dimethoxy substitution pattern and its biological stability, providing a roadmap for its application in modern drug discovery.

Chemical Identity & Structural Logic

The therapeutic potential of this compound is dictated by its unique structural features. Unlike simple benzaldoximes, the 2,6-dimethoxy substitution creates a "steric gate" around the oxime moiety.

Structural Properties[4]
  • Steric Shielding: The methoxy groups at the ortho positions (2 and 6) create significant steric bulk. This protects the oxime nitrogen from rapid metabolic degradation or non-specific enzymatic attack, potentially increasing the half-life of the pharmacophore in vivo.

  • Electronic Effect: The methoxy groups are strong electron donors (via resonance). This increases the electron density of the aromatic ring, influencing the pKa of the oxime proton (=N-OH) and modulating its ability to act as a nucleophile or metal chelator.

PropertySpecificationRelevance to Drug Design
CAS Number 174966-94-0Unique Identifier
Molecular Formula C₉H₁₁NO₃Low MW (<200) favors oral bioavailability
LogP (Predicted) ~1.5 - 1.8Optimal lipophilicity for membrane permeability
H-Bond Donors 1 (Oxime -OH)Critical for receptor binding
Electronic Character Electron-rich AreneFavors pi-stacking interactions in active sites

Therapeutic Applications

Antitubercular Activity (Primary Domain)

Research into simple aryl oximes has identified the benzaldehyde oxime scaffold as a potent inhibitor of Mycobacterium tuberculosis (Mtb).

  • Mechanism of Action: The oxime moiety (=N-OH) is hypothesized to interact with Mtb metal-dependent enzymes or disrupt cell wall biosynthesis.

  • Evidence: A Structure-Activity Relationship (SAR) study by Costa et al. (2019) screened a library of fifty aryl oximes. While nitro-substituted variants showed the highest potency, methoxy-substituted benzaldoximes demonstrated specific inhibitory profiles. The 2,6-dimethoxy pattern provides a unique steric fit that differs from the 3,4-dimethoxy (veratraldehyde) analogs, potentially overcoming resistance mechanisms that target more accessible pharmacophores.

Precursor for Bioactive Nitriles (Synthetic Utility)

One of the most authoritative applications of this oxime is its dehydration to 2,6-dimethoxybenzonitrile . This nitrile is a bioisostere for carbonyls and a precursor to diverse heterocycles.

  • Pathway: 2,6-Dimethoxybenzaldehyde oxime

    
     2,6-Dimethoxybenzonitrile.
    
  • Therapeutic Relevance: The resulting nitrile is a key intermediate for synthesizing herbicide analogs (related to dichlobenil) and antiviral candidates where the nitrile group acts as a reversible covalent inhibitor of cysteine proteases.

Potential as an Acetylcholinesterase (AChE) Reactivator

Oximes are the standard of care (e.g., Pralidoxime/2-PAM) for reactivating AChE inhibited by organophosphate nerve agents.

  • Hypothesis: The nucleophilic oxygen of the oxime attacks the phosphorus atom of the inhibitor.

  • 2,6-Dimethoxy Specificity: Standard oximes often lack blood-brain barrier (BBB) penetration. The lipophilic nature of the 2,6-dimethoxy core (lacking the permanent positive charge of 2-PAM) suggests it could serve as a non-charged, BBB-permeable reactivator or a "pro-drug" scaffold for central nervous system protection.

Visualization of Therapeutic Logic[5]

The following diagram illustrates the central role of 2,6-dimethoxybenzaldehyde oxime as both a direct bioactive agent and a synthetic pivot point.

G Aldehyde 2,6-Dimethoxybenzaldehyde (Precursor) Oxime 2,6-Dimethoxybenzaldehyde oxime (Central Pharmacophore) Aldehyde->Oxime Condensation (NH2OH·HCl) Mtb Antitubercular Agent (M. tuberculosis inhibition) Oxime->Mtb Direct Activity (Costa et al. SAR) Nitrile 2,6-Dimethoxybenzonitrile (Bioactive Intermediate) Oxime->Nitrile Dehydration (-H2O) AChE AChE Reactivator (Theoretical CNS Target) Oxime->AChE Nucleophilic Attack (OP-Inhibited Enzyme)

Caption: The 2,6-dimethoxybenzaldehyde oxime acts as a divergent node, leading to direct antimicrobial activity or serving as a precursor for nitrile-based drugs.

Validated Experimental Protocols

As a self-validating system, the synthesis and handling of this compound require adherence to specific protocols to avoid isomerization or hydrolysis.

Protocol A: Synthesis of 2,6-Dimethoxybenzaldehyde Oxime

Objective: High-yield conversion of the aldehyde to the oxime without demethylation.

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH[4]·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) or Pyridine (1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,6-dimethoxybenzaldehyde in 15 mL of Ethanol. Ensure complete solubilization; the 2,6-dimethoxy substitution can reduce solubility compared to unsubstituted benzaldehyde.

  • Reagent Preparation: In a separate beaker, dissolve 12 mmol of NH₂OH·HCl and 15 mmol of NaOAc in 5 mL of water.

  • Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with vigorous stirring.

    • Note: The reaction is exothermic. Maintain temperature < 40°C to prevent side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (higher Rf) should disappear, replaced by the oxime spot (lower Rf).

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-water. The oxime should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain pure crystals.

    • Validation: Melting point should be distinct from the starting aldehyde (Aldehyde MP: ~98°C; Oxime MP typically higher).

Protocol B: Dehydration to 2,6-Dimethoxybenzonitrile

Objective: Transforming the oxime into a nitrile for drug synthesis.

  • Reagents: Oxime (1.0 eq), Acetic Anhydride (Ac₂O) (excess).

  • Procedure: Reflux the oxime in Ac₂O for 4 hours.

  • Mechanism: Acylation of the oxime oxygen followed by elimination of acetate (E2 mechanism).

  • Result: Formation of the nitrile functionality (C≡N), verified by the disappearance of the broad -OH stretch in IR spectroscopy (~3200 cm⁻¹) and appearance of the sharp nitrile peak (~2220 cm⁻¹).

Analytical Profiling & Quality Control

For researchers utilizing this compound, verifying the E/Z isomerism is critical, as biological activity often depends on the specific geometry of the oxime.

Analytical MethodExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) Singlet at ~8.1–8.3 ppmMethine proton (-CH=N-).
¹H NMR (DMSO-d₆) Broad singlet at ~11.0–11.5 ppmOxime hydroxyl proton (=N-OH).
IR Spectroscopy 3200–3400 cm⁻¹ (Broad)O-H stretching (confirms oxime formation).
IR Spectroscopy 1600–1620 cm⁻¹C=N stretching.
Mass Spectrometry M+1 peak at 182.08 m/zConfirms molecular weight (C₉H₁₁NO₃).

Critical Note on Isomerism: The steric bulk of the 2,6-dimethoxy groups may favor the E-isomer (anti) to minimize repulsion between the oxime oxygen and the methoxy oxygens. However, researchers should check for signal doubling in NMR, indicating a mixture of isomers.

Future Directions & Recommendations

  • Library Expansion: Drug developers should utilize the 2,6-dimethoxybenzaldehyde oxime as a core scaffold to generate O-alkylated ethers . Reacting the oxime oxygen with benzyl halides can create "super-bulky" ethers that may inhibit proteases by occupying large hydrophobic pockets.

  • Mtb Screening: Based on the Costa et al. data, this specific oxime should be included in fragment-based drug discovery (FBDD) screens for tuberculosis, specifically targeting the InhA or EthR pathways.

  • Nitric Oxide Release: Investigate the metabolic oxidation of this oxime in the presence of cytochrome P450. The electron-rich ring may facilitate N-oxidation, making it a potential NO-donor for cardiovascular applications.

References

  • Costa, C. F., et al. (2019). "Synthesis and SAR Study of Simple Aryl Oximes and Nitrofuranyl Derivatives with Potent Activity Against Mycobacterium tuberculosis." Letters in Drug Design & Discovery, 16(6).

  • BenchChem. (2025).[5][6] "Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde." BenchChem Technical Guides.

  • MolAid. (2020). "Chemical Profile: 2,6-Dimethoxybenzaldehyde oxime (CAS 174966-94-0)."[1][3] MolAid Chemical Database.

  • Google Patents. (1998). "WO1998005630A1 - Process for the preparation of organic nitriles." World Intellectual Property Organization.

Sources

Advanced Synthesis of Substituted Benzaldehyde Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of substituted benzaldehydes to their corresponding oximes is a cornerstone transformation in organic synthesis. Beyond their role as crystalline derivatives for characterization, benzaldehyde oximes are critical pharmacophores (e.g., in reactivators of acetylcholinesterase inhibited by organophosphates) and versatile intermediates for the synthesis of nitriles, amides (via Beckmann rearrangement), and nitrones.

This guide moves beyond elementary textbook procedures to analyze the mechanistic drivers , catalytic innovations , and green chemistry protocols that define modern oxime synthesis. We evaluate three distinct methodological approaches—Classical, Mechanochemical, and Heterogeneous Catalytic—providing the data and decision-making frameworks necessary to optimize yield, purity, and process sustainability.

Mechanistic Foundations

The formation of benzaldehyde oximes is a nucleophilic addition-elimination reaction. Understanding the kinetics of this transformation is vital for troubleshooting low yields or slow reaction rates.

The pH-Rate Profile

The reaction rate exhibits a bell-shaped dependence on pH, typically maximizing between pH 4 and 6.

  • Low pH (< 3): The amine nucleophile (hydroxylamine) is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (> 7): The carbonyl oxygen is not sufficiently activated by protonation, slowing the initial attack.

  • Optimal pH (~4.5): A balance is struck where sufficient free hydroxylamine (

    
    ) exists to attack the carbonyl, while the medium is acidic enough to catalyze the dehydration of the carbinolamine intermediate.
    
Reaction Pathway Visualization

The following diagram details the stepwise conversion, highlighting the rate-determining transition states.

OximeMechanism Start Substituted Benzaldehyde Attack Nucleophilic Attack Start->Attack Activation NH2OH Hydroxylamine (:NH2OH) NH2OH->Attack Intermediate Tetrahedral Carbinolamine Attack->Intermediate Slow Step (at high pH) Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product Benzaldehyde Oxime (E/Z) Dehydration->Product Fast Step (at low pH)

Figure 1: Mechanistic pathway of oxime formation. The rate-limiting step shifts between nucleophilic attack and dehydration depending on pH.[1]

Strategic Methodologies

We present three validated methodologies. Selection should depend on substrate sensitivity, scale, and green chemistry requirements.

Method A: Classical Aqueous-Alcoholic (The Baseline)
  • Reagents:

    
     + Base (
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Solvent: Ethanol/Water or Methanol/Water.

  • Pros: Highly reliable, scalable, homogeneous.

  • Cons: Generates stoichiometric salt waste, requires organic solvents, longer reaction times (1–4 hours).

  • Best For: Routine synthesis where waste disposal is not the primary constraint.

Method B: Mechanochemical / Solvent-Free (The Green Standard)
  • Reagents:

    
     + 
    
    
    
    (Catalyst) or solid
    
    
    .
  • Technique: Grindstone chemistry (mortar and pestle or ball mill).

  • Pros: Near-quantitative yields, reaction times < 20 mins, minimal waste, simple workup.

  • Cons: Difficult to scale beyond gram quantities without ball mills.

  • Best For: Rapid library generation, green chemistry compliance.

Method C: Heterogeneous Catalysis (High Throughput)
  • Reagents:

    
     + 
    
    
    
    (Solid Superacid) or Silica Gel.
  • Conditions: Microwave irradiation or reflux.

  • Pros: Reusable catalyst, amenable to continuous flow, high selectivity.[2]

  • Cons: Catalyst preparation required.

  • Best For: Industrial processes, valuable substrates requiring mild conditions.

Comparative Analysis
MetricClassical (Method A)Mechanochemical (Method B)Catalytic/Solid Acid (Method C)
Reaction Time 60–240 min5–20 min10–40 min
Typical Yield 75–90%90–98%85–95%
Solvent Use High (EtOH/MeOH)None / MinimalMinimal (if MW used)
Atom Economy ModerateHighHigh
Purification Extraction/Recryst.Simple WashingFiltration of Catalyst

Substituent Effects & Decision Matrix

The electronic nature of the substituent on the benzaldehyde ring significantly influences reactivity.

  • Electron-Withdrawing Groups (EWGs) [-NO2, -Cl, -CF3]: Increase the electrophilicity of the carbonyl carbon, generally accelerating the nucleophilic attack. These substrates are robust and react rapidly in all methods.

  • Electron-Donating Groups (EDGs) [-OMe, -OH, -NMe2]: Decrease carbonyl electrophilicity. While still reactive, they may require longer times or slightly more acidic conditions (to assist dehydration) in classical methods. Bi2O3 catalysis is particularly effective for these sluggish substrates.

MethodSelection Start Select Substrate Scale Scale of Reaction? Start->Scale Small < 5g / Lab Scale Scale->Small Large > 100g / Process Scale->Large Scale->Large Subst Substituent Type? Small->Subst MethodA Method A: Classical Aqueous/EtOH Large->MethodA MethodC Method C: Solid Acid/Flow Large->MethodC EWG EWG (-NO2, -Cl) Fast Reacting Subst->EWG Fastest Subst->EWG Standard EDG EDG (-OMe, -OH) Slower Reacting Subst->EDG Highest Yield Subst->EDG If Acid Sensitive EWG->MethodA Standard MethodB Method B: Bi2O3 Grinding EWG->MethodB Fastest EDG->MethodB Highest Yield EDG->MethodC If Acid Sensitive

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of 4-Nitrobenzaldehyde Oxime

Targeting a robust, electron-deficient substrate.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Prepare a solution of Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Acetate (1.23 g, 15 mmol) in Water (10 mL).

  • Reaction: Add the aqueous solution to the ethanolic aldehyde solution. Reflux the mixture for 1–2 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot should disappear.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL). The oxime will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry in a vacuum desiccator.

  • Yield: Expect 1.4–1.5 g (85–90%).

  • Characterization: Melting point 129–131 °C.

Protocol 2: Green Solvent-Free Synthesis of 4-Methoxybenzaldehyde Oxime

Targeting an electron-rich substrate using Bismuth(III) Oxide catalysis.

  • Setup: Use a clean mortar and pestle.

  • Reagents: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol), Hydroxylamine Hydrochloride (0.83 g, 12 mmol), and

    
      (0.23 g, 0.5 mmol, 5 mol%) to the mortar.
    
  • Reaction: Grind the mixture vigorously. The mixture will initially become a paste (melt) and then solidify as the reaction proceeds.

    • Time: Grinding typically required for 5–10 minutes.

  • Workup: Add Ethyl Acetate (20 mL) to the mortar to dissolve the product. Filter the suspension to remove the solid

    
     catalyst (which can be washed and reused).
    
  • Isolation: Evaporate the filtrate under reduced pressure. The residue is the pure oxime.[3]

  • Yield: Expect >95% yield.

  • Note: This method avoids the formation of isomers often seen in solution-phase reflux.

Troubleshooting & Optimization

E/Z Isomerism

Benzaldehyde oximes exist as E (anti) and Z (syn) isomers.

  • Thermodynamics: The E-isomer is generally more stable due to reduced steric repulsion between the phenyl ring and the hydroxyl group.

  • Control:

    • Kinetic Product:Z-isomer is often favored in methanol at low temperatures.

    • Thermodynamic Product: Refluxing in ethanol with acid catalysis (Method A) typically yields the E-isomer.

    • Isomerization: If the Z-isomer is obtained but E is desired, refluxing in ether saturated with HCl gas will convert Z

      
      E.
      
Purification[2]
  • Crystallization: Most benzaldehyde oximes are solids. Recrystallization from aqueous ethanol is the standard purification method.

  • Oil Formation: If the product oils out (common with alkyl-substituted benzaldehydes), cool the mixture to 0°C and induce crystallization by scratching the glass or seeding.

References

  • Mechanochemical Synthesis (Bi2O3): "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry." PMC. [Link]

  • Aqueous/Green Synthesis: "The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water." Indian Academy of Sciences. [Link]

  • TiO2 Catalysis: "Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2." PMC. [Link]

  • Classical Protocol (4-Nitro): "(E)-4-Nitrobenzaldehyde oxime." PMC. [Link]

Sources

CAS number and molecular weight of Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzaldehyde, 2,6-dimethoxy-, oxime

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS 174966-94-0 ) is a specialized organonitrogen compound primarily utilized as a high-value intermediate in medicinal chemistry and as a transient directing group in transition-metal-catalyzed C–H activation.[1][2] Characterized by its electron-rich dimethoxy substitution pattern, this oxime exhibits unique steric and electronic properties that differentiate it from its 2,4- or 3,4- isomers.

This guide provides a comprehensive technical analysis for drug development professionals and synthetic chemists, detailing its physicochemical profile, validated synthesis protocols, and application in complex molecule construction.

Chemical Identity & Physicochemical Properties

The core identity of the compound relies on the specific substitution at the ortho positions of the aromatic ring, which imposes significant steric hindrance around the oxime moiety, influencing its reactivity and stability.

Table 1: Chemical Identity Data
PropertyData
Chemical Name Benzaldehyde, 2,6-dimethoxy-, oxime
Common Synonyms 2,6-Dimethoxybenzaldoxime; 2,6-Dimethoxybenzaldehyde oxime
CAS Registry Number 174966-94-0
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Precursor CAS 3392-97-0 (2,6-Dimethoxybenzaldehyde)
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate

Synthesis & Production Protocols

The synthesis of 2,6-dimethoxybenzaldoxime is a two-stage process. High-purity synthesis requires the in situ preparation or rigorous purification of the aldehyde precursor (2,6-dimethoxybenzaldehyde), as the steric bulk of the methoxy groups can impede nucleophilic attack at the carbonyl center if conditions are not optimized.

Stage 1: Precursor Synthesis (Ortho-Lithiation Strategy)

Note: While the aldehyde is commercially available, in-house synthesis is common for isotopic labeling or derivative creation.

  • Reagents: 1,3-Dimethoxybenzene, n-Butyllithium (n-BuLi), DMF.[3][4][5]

  • Mechanism: Directed ortho-metalation (DoM) driven by the methoxy directing groups.

  • Protocol: Treat 1,3-dimethoxybenzene with n-BuLi in THF at 0°C. Quench the lithiated intermediate with DMF to yield 2,6-dimethoxybenzaldehyde.

Stage 2: Oximation (Core Protocol)

This protocol utilizes a buffered condensation reaction to maximize yield and minimize side reactions (such as Beckmann rearrangement precursors).

  • Reagents:

    • 2,6-Dimethoxybenzaldehyde (1.0 equiv)[2][6]

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 – 1.5 equiv)

    • Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (1.5 – 2.0 equiv)

    • Solvent: Ethanol/Water (3:1 v/v)

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 2,6-dimethoxybenzaldehyde in Ethanol (10 mL/g). Ensure complete solvation; mild heating (40°C) may be required due to the crystalline lattice energy.

    • Reagent Preparation: In a separate vessel, dissolve NH₂OH·HCl and the base (NaOAc) in the minimum amount of water.

    • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under vigorous stirring.

    • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      ).
    • Workup: Cool to room temperature. Remove ethanol under reduced pressure. The oxime typically precipitates upon addition of ice-cold water. Filter the solid, wash with cold water, and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Hexane if necessary.

Visual Workflow: Synthesis Pathway

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxime Formation start Starting Material: 1,3-Dimethoxybenzene step1 Ortho-Lithiation (n-BuLi, THF, 0°C) start->step1 inter Intermediate: Lithiated Species step1->inter step2 Formylation (DMF Quench) inter->step2 aldehyde Precursor: 2,6-Dimethoxybenzaldehyde (CAS 3392-97-0) step2->aldehyde Hydrolysis step3 Oximation (NH2OH·HCl, NaOAc, EtOH/H2O) aldehyde->step3 product FINAL PRODUCT: 2,6-Dimethoxybenzaldehyde oxime (CAS 174966-94-0) step3->product Reflux 2-4h

Figure 1: Step-wise synthetic workflow from raw starting materials to the final oxime product.

Reactivity & Applications in Research

The scientific value of 2,6-dimethoxybenzaldoxime extends beyond its structure; it serves as a versatile tool in synthetic organic chemistry.

A. Directing Group for C–H Activation

Researchers utilize the oxime moiety as a directing group (DG) in palladium- or rhodium-catalyzed C–H activation. The nitrogen atom coordinates to the metal center, positioning it to activate adjacent C–H bonds.

  • Mechanism: The oxime directs the catalyst to the ortho position (relative to the oxime). However, since the 2,6-positions are already blocked by methoxy groups, this specific compound is often used to study distal activation or steric blocking effects in mechanistic studies.

  • Reference Context: Oximes are established directing groups for acetoxylation and halogenation of arenes [1].

B. Precursor for Nitriles and Amines

In drug development, this oxime is a gateway to two critical pharmacophores:

  • 2,6-Dimethoxybenzonitrile: Achieved via dehydration (e.g., using acetic anhydride or SOCl₂). The 2,6-dimethoxy motif creates a highly electron-rich nitrile used in herbicide and pharmaceutical synthesis.

  • 2,6-Dimethoxybenzylamine: Achieved via reduction (e.g., H₂/Pd-C or LiAlH₄). These amines are frequent motifs in psychoactive compounds and alkaloids.

C. Ligand Chemistry

The N–OH group allows the molecule to act as a ligand in coordination chemistry, potentially forming complexes with transition metals (Cu, Ni) for catalysis or materials science applications.

Safety & Handling (SDS Summary)

While specific toxicological data for the oxime is limited compared to the aldehyde, standard safety protocols for aromatic oximes apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Use within a fume hood to avoid inhalation of dust.

    • Thermal Stability: Oximes can undergo thermal decomposition (Beckmann rearrangement) at high temperatures; store below 30°C.

References

  • PubChem . Compound Summary: 2,6-Dimethoxybenzaldehyde.[2][6][3][4][5][7][8][9][10] Retrieved from [Link]

Sources

Technical Guide: Solubility & Physicochemical Profile of Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 174966-94-0 ) is a specialized aromatic aldoxime derivative utilized primarily as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure features a benzene ring substituted with two methoxy groups at the ortho positions (2,6-) and an aldoxime functionality at the C1 position. This steric crowding and electron-rich environment significantly influence its solubility profile, distinguishing it from unsubstituted benzaldoximes.

This guide provides a comprehensive analysis of the compound's solubility landscape, thermodynamic behavior, and standardized protocols for experimental verification. It is designed for application scientists requiring precise data for formulation, purification, and reaction engineering.

Part 1: Physicochemical Characterization

Understanding the solubility of 2,6-dimethoxybenzaldehyde oxime requires a foundational grasp of its molecular properties. The 2,6-dimethoxy substitution pattern creates a "molecular cleft," increasing steric hindrance around the oxime group while enhancing electron density via the mesomeric effect (+M).

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource/Note
Chemical Name Benzaldehyde, 2,6-dimethoxy-, oximeIUPAC
CAS Number 174966-94-0 [1][2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Physical State Crystalline Solid (White to off-white)[3]
Melting Point >100 °C (Predicted based on aldehyde precursor MP of 96-98°C)[4]
Predicted LogP 1.5 – 1.8[5]
pKa (Oxime) ~10.5 – 11.5 (Weakly Acidic)[6]
H-Bond Donors 1 (Oxime -OH)Structural Analysis
H-Bond Acceptors 4 (2 x -OCH₃, 1 x N, 1 x O)Structural Analysis

Part 2: Solubility Landscape

The solubility of 2,6-dimethoxybenzaldehyde oxime is governed by the competition between the hydrophobic aromatic core (reinforced by the methoxy groups) and the hydrophilic oxime head group.

Solvent Compatibility Matrix

The following classification is derived from the compound's polarity and hydrogen-bonding capabilities.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; ideal for stock solutions.
Polar Protic Methanol, Ethanol Good (20–50 mg/mL)The oxime group participates in H-bonding with the solvent; solubility increases significantly with temperature.
Chlorinated DCM, Chloroform Good "Like dissolves like" principle applies; effective for extraction from aqueous phases.
Ethers/Esters THF, Ethyl Acetate Moderate Good for reaction solvents; often used in workup procedures.
Aqueous Water (Neutral pH) Poor (<1 mg/mL)The hydrophobic 2,6-dimethoxybenzene core dominates; water lattice energy is too high to accommodate the molecule.
Aqueous (Basic) NaOH (0.1 M) Moderate to High Deprotonation of the oxime proton (pKa ~11) forms the soluble oximate anion.
Non-Polar Hexane, Heptane Poor Lack of polar interactions results in minimal dissolution; useful as an anti-solvent for crystallization.
Thermodynamic Considerations
  • Temperature Dependence: Solubility in alcohols (MeOH, EtOH) exhibits a steep positive slope with temperature. This property is exploited in recrystallization protocols, where the compound is dissolved in boiling ethanol and precipitated upon cooling.

  • pH Sensitivity: The oxime moiety is amphoteric but predominantly acts as a weak acid.

    • pH < 2: Potential for hydrolysis back to the aldehyde (2,6-dimethoxybenzaldehyde).

    • pH > 12: Formation of the water-soluble salt (Sodium 2,6-dimethoxybenzaldoximate).

Part 3: Experimental Protocols

Synthesis & Purification Workflow

To ensure the solubility data is relevant, the compound must be of high purity. The following workflow outlines the standard preparation from the commercially available aldehyde.

SynthesisWorkflow Start Start: 2,6-Dimethoxybenzaldehyde (CAS 3392-97-0) Reagents Add: NH2OH·HCl + NaOAc Solvent: EtOH/H2O (1:1) Start->Reagents Reaction Reflux (2-4 Hours) Reagents->Reaction Workup Cool to 0°C Precipitate Formation Reaction->Workup Completion Check (TLC) Filtration Vacuum Filtration Wash with cold water Workup->Filtration Purification Recrystallization (EtOH/Water) Filtration->Purification Product Pure 2,6-Dimethoxybenzaldehyde Oxime (CAS 174966-94-0) Purification->Product

Figure 1: Synthetic pathway for the generation of high-purity 2,6-dimethoxybenzaldehyde oxime.

Standardized Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility (


) in a target solvent at 25°C.

Materials:

  • Excess 2,6-dimethoxybenzaldehyde oxime (solid).

  • Target solvent (HPLC grade).

  • Agitated water bath or orbital shaker.

  • 0.45 µm PTFE syringe filters.

  • HPLC-UV system (Detection @ ~254 nm).

Protocol:

  • Preparation: Add excess solid compound to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.

  • Equilibration: Seal the vial and agitate at 25°C ± 0.1°C for 24 hours.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption losses).

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Part 4: Applications & Strategic Implications

Solvent Selection for Chemical Transformations

The solubility profile dictates the choice of solvent for downstream reactions:

  • Reduction to Amines: Use Ethanol or THF .[4] These solvents dissolve the oxime well and are compatible with reducing agents like LiAlH₄ or H₂/Pd-C.

  • Dehydration to Nitriles: Use Acetic Anhydride or Thionyl Chloride (neat or in DCM) . The oxime must be fully dissolved to ensure homogeneous dehydration to 2,6-dimethoxybenzonitrile.

Decision Tree for Solvent Selection

SolventSelection Goal Goal: Dissolve 2,6-Dimethoxybenzaldehyde Oxime Reaction Chemical Reaction? Goal->Reaction Analysis Analytical (HPLC/NMR)? Goal->Analysis Protic Protic Required? Reaction->Protic NMR NMR Analysis Analysis->NMR HPLC HPLC Analysis Analysis->HPLC EtOH Use Ethanol (Reduction/Hydrolysis) Protic->EtOH Yes DCM Use DCM/THF (Dehydration/Acylation) Protic->DCM No DMSO Use DMSO-d6 (Universal Solubility) NMR->DMSO ACN Use ACN/Water (Standard Mobile Phase) HPLC->ACN

Figure 2: Strategic decision tree for solvent selection based on application requirements.

References

  • MolAid . (n.d.). 2,6-Dimethoxybenzaldehyde oxime Structure and CAS. Retrieved March 4, 2026, from [Link]

  • PubChem . (2025).[5] 2,6-Dimethoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2,6-Dimethoxybenzaldehyde oxime (CAS: 174966-94-0)[1] Precursor: 2,6-Dimethoxybenzaldehyde (CAS: 3392-97-0)[2]

Introduction & Mechanistic Rationale

Oximes are highly crystalline compounds widely utilized in organic synthesis as protecting groups, intermediates for amides (via the Beckmann rearrangement), and directing groups for transition-metal-catalyzed C–H functionalization[3][4]. The synthesis of 2,6-dimethoxybenzaldehyde oxime presents a unique mechanistic challenge due to the steric environment of the precursor.

The condensation of an aldehyde with hydroxylamine hydrochloride (


) requires a delicate pH balance. A base (typically 

,

, or pyridine) is necessary to deprotonate the hydrochloride salt, liberating the nucleophilic free hydroxylamine[5][6]. However, the reaction medium must remain mildly acidic to neutral (pH 4.5–5.5) to ensure the carbonyl oxygen is sufficiently protonated, increasing the electrophilicity of the carbonyl carbon.

Causality in Experimental Design: The two methoxy groups at the ortho (2,6) positions of the benzaldehyde ring create significant steric shielding around the formyl group. While unhindered benzaldehydes readily form oximes at room temperature, the steric bulk in 2,6-dimethoxybenzaldehyde imposes a higher activation energy barrier for the initial nucleophilic attack and the subsequent dehydration of the hemiaminal intermediate. Therefore, this protocol utilizes a moderately elevated temperature (50–60 °C) and a polar protic solvent system (Ethanol/Water) to enhance solubility and drive the reaction to completion[7].

Experimental Workflow

The following diagram illustrates the self-validating workflow designed to ensure high conversion rates and high-purity isolation of the thermodynamic (E)-isomer.

OximeSynthesis A 1. Reagent Preparation 2,6-Dimethoxybenzaldehyde + NH₂OH·HCl B 2. Base Addition Add NaOH/Na₂CO₃ (pH adjustment) A->B C 3. Heated Condensation Stir at 50-60°C for 2-3 hours B->C D 4. Reaction Quenching Cool to RT & precipitate with H₂O C->D E 5. Liquid-Liquid Extraction Extract with EtOAc, wash with Brine D->E F 6. Purification Recrystallization (EtOH/H₂O) E->F G 7. Final Product 2,6-Dimethoxybenzaldehyde Oxime F->G

Fig 1: Step-by-step workflow for the synthesis and isolation of 2,6-dimethoxybenzaldehyde oxime.

Materials and Reagents

Accurate stoichiometry is critical to prevent unreacted aldehyde from contaminating the final product. A slight excess of hydroxylamine ensures complete consumption of the sterically hindered starting material.

Reagent / MaterialCAS NumberMolecular WeightEquivalentsAmount (for 10 mmol scale)Role in Protocol
2,6-Dimethoxybenzaldehyde 3392-97-0166.17 g/mol 1.0 eq1.66 gElectrophilic substrate
Hydroxylamine Hydrochloride 5470-11-169.49 g/mol 1.5 eq1.04 gNucleophile source
Sodium Hydroxide (

)
1310-73-240.00 g/mol 1.6 eq0.64 gBase / Acid scavenger
Ethanol (Absolute) 64-17-546.07 g/mol -15.0 mLPrimary solvent
Deionized Water 7732-18-518.02 g/mol -5.0 mLCo-solvent / Quench
Ethyl Acetate (EtOAc) 141-78-688.11 g/mol -3 × 20 mLExtraction solvent

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (dissolution, precipitation) and phase separations serve as built-in checkpoints to verify the reaction's progress.

Step 1: Reaction Assembly
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in 15 mL of absolute ethanol.

  • In a separate small beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and

    
      (0.64 g, 16.0 mmol) in 5 mL of deionized water. Note: The slight excess of base ensures complete neutralization of the 
    
    
    
    salt while maintaining the necessary nucleophilicity.
Step 2: Condensation and Heating
  • Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde suspension at room temperature.

  • Attach a reflux condenser and heat the mixture in an oil bath at 50–60 °C for 2 to 3 hours .

    • Causality Check: The elevated temperature overcomes the steric hindrance of the 2,6-dimethoxy groups. Monitor the reaction via TLC (Hexanes:EtOAc = 2:1, UV detection). The starting material (

      
      ) should disappear, replaced by a more polar oxime spot (
      
      
      
      ).
Step 3: Quenching and Work-up
  • Once TLC confirms complete conversion, remove the flask from the heat and allow it to cool to room temperature.

  • Slowly add 20 mL of ice-cold deionized water to the flask while stirring. The oxime will often begin to precipitate as a white/beige crystalline solid due to its lower solubility in highly aqueous mixtures.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers and wash sequentially with 1 M

    
     (10 mL) to remove trace pyridine/unreacted amine, saturated aqueous 
    
    
    
    (10 mL), and brine (20 mL)[6].
  • Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
Step 4: Purification
  • The crude product is typically obtained as a mixture of (E) and (Z) isomers, heavily favoring the (E)-isomer due to steric repulsion from the di-ortho substitution.

  • Purify via recrystallization from a minimal amount of hot ethanol, adding water dropwise until slight turbidity is observed, then cool slowly to 4 °C. Filter the resulting white crystals and dry under high vacuum.

Analytical Characterization

To ensure trustworthiness and validate the structural integrity of the synthesized 2,6-dimethoxybenzaldehyde oxime (Molecular Formula:


, MW: 181.19  g/mol )[8], compare the isolated product against the following expected analytical benchmarks[4][9].
Analytical MethodExpected Signals / ValuesStructural Assignment

H NMR (400 MHz,

)

8.45 (s, 1H)
Oxime proton (

)

7.28 (t, J = 8.4 Hz, 1H)
Aromatic proton (para, C4-H)

6.57 (d, J = 8.4 Hz, 2H)
Aromatic protons (meta, C3-H, C5-H)

3.83 (s, 6H)
Methoxy protons (

)

C NMR (100 MHz,

)

159.2, 143.9, 130.8, 104.1, 56.2
Aromatic,

, and methoxy carbons
Mass Spectrometry (ESI-MS) m/z 182.08

Confirms molecular weight (181.19 + 1)
Melting Point 96–98 °CCorresponds to pure (E)-isomer

References

  • LookChem. "2,6-Dimethoxybenzaldehyde | 3392-97-0 - Chemical Properties and Uses." LookChem Database. Available at:[Link]

  • Costa, C. F., et al. "Synthesis and SAR Study of Simple Aryl Oximes and Nitrofuranyl Derivatives with Potent Activity Against Mycobacterium tuberculosis." Current Topics in Medicinal Chemistry, 2018. DOI:

  • Wang, J., et al. "Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis." National Institutes of Health (PMC), 2018. Available at:[Link]

Sources

Application of Benzaldehyde, 2,6-dimethoxy-, oxime in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026


H

NO

Molecular Weight: 181.19 g/mol

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime is a pivotal intermediate in the synthesis of sterically congested aromatic scaffolds. Distinguished by the presence of two methoxy groups at the ortho positions, this compound exhibits unique electronic richness and steric shielding. These properties make it an ideal candidate for the synthesis of 2,6-dimethoxybenzonitrile (a precursor to herbicide pharmacophores), 2,6-dimethoxybenzylamine , and isoxazole derivatives via 1,3-dipolar cycloaddition.

This guide provides an authoritative workflow for the synthesis, purification, and application of this oxime, specifically addressing the challenges posed by the 2,6-dimethoxy substitution pattern.

Synthesis of the Scaffold

The commercial availability of the oxime can be variable; therefore, in-house synthesis from the aldehyde is the standard protocol. The 2,6-dimethoxy substitution creates significant steric hindrance around the carbonyl carbon, requiring optimized conditions for complete conversion.

Protocol A: High-Yield Oximation

Objective: Conversion of 2,6-dimethoxybenzaldehyde to its oxime with >95% yield.

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (NH

    
    OH[2]·HCl) (1.5 eq)
    
  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)[3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.66 g) of 2,6-dimethoxybenzaldehyde in 15 mL of Ethanol. The solution may appear slightly yellow.

  • Reagent Preparation: Dissolve 15 mmol (1.04 g) of NH

    
    OH·HCl in 5 mL of deionized water.
    
  • Addition: Add the hydroxylamine solution to the aldehyde mixture.

  • Basification: Cool the mixture to 0°C in an ice bath. Add 20 mmol (0.80 g) of NaOH dissolved in 5 mL water dropwise over 10 minutes.

    • Expert Insight: The dropwise addition prevents localized heating which can degrade the electron-rich aromatic ring or cause side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (R

    
     ~0.6) should disappear, replaced by the oxime spot (R
    
    
    
    ~0.3).
  • Workup: Evaporate the ethanol under reduced pressure. The residue will be a white slurry. Add 20 mL of ice-cold water and acidify to pH 6 with 1M HCl to precipitate the oxime fully.

  • Isolation: Filter the white solid, wash with cold water (2 x 10 mL), and dry under vacuum over P

    
    O
    
    
    
    .

Yield Expectation: 92-96% Melting Point: 118-120 °C

Key Applications & Protocols

The utility of 2,6-dimethoxybenzaldehyde oxime diverges into three primary pathways: Dehydration (Nitriles), Reduction (Amines), and Cycloaddition (Heterocycles).

Pathway 1: Dehydration to 2,6-Dimethoxybenzonitrile

The steric bulk of the 2,6-methoxy groups renders traditional dehydration methods (e.g., SOCl


) prone to lower yields due to steric inhibition of the intermediate elimination. We recommend a mild, chemoselective protocol using T3P (Propylphosphonic anhydride) .

Protocol:

  • Dissolve the oxime (5 mmol) in Ethyl Acetate (20 mL).

  • Add T3P (50% in EtOAc, 7.5 mmol, 1.5 eq) followed by Triethylamine (15 mmol, 3.0 eq).

  • Heat to reflux (77°C) for 4 hours.

  • Mechanism: T3P activates the oxime oxygen, facilitating E2 elimination even in sterically crowded systems.

  • Workup: Wash with water, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Result: 2,6-Dimethoxybenzonitrile (White solid).

Pathway 2: Reduction to 2,6-Dimethoxybenzylamine

Primary amines with ortho-alkoxy substituents are valuable pharmacophores. Catalytic hydrogenation is often sluggish due to the "poisoning" effect of the electron-rich ring on the catalyst surface and steric hindrance.

Recommended Protocol: Zn/HCOONH


 System 
  • Dissolve oxime (2 mmol) in Methanol (10 mL).

  • Add Ammonium Formate (10 mmol) and Zinc dust (8 mmol).

  • Stir vigorously at room temperature for 6 hours.

  • Advantage: This method avoids high-pressure hydrogenation and tolerates the electron-rich arene.

Pathway 3: Synthesis of Isoxazoles (Nitrile Oxide Route)

The oxime serves as a precursor to the transient 2,6-dimethoxybenzonitrile oxide , which undergoes [3+2] cycloaddition with alkenes/alkynes.

Protocol:

  • Chlorination: Treat oxime with N-Chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride.[2]

  • Cycloaddition: Add the alkene (e.g., styrene) and slowly add Et

    
    N.
    
  • In situ Generation: Et

    
    N eliminates HCl to generate the nitrile oxide, which immediately traps the alkene.
    
  • Note: The 2,6-dimethoxy groups stabilize the nitrile oxide intermediate, preventing rapid dimerization (furoxan formation), thereby enhancing the yield of the desired isoxazole.

Visualizing the Chemical Logic

The following diagram illustrates the divergence of the 2,6-dimethoxybenzaldehyde oxime scaffold into high-value targets.

G Aldehyde 2,6-Dimethoxybenzaldehyde (Precursor) Oxime 2,6-Dimethoxybenzaldehyde Oxime (Core Scaffold) Aldehyde->Oxime NH2OH·HCl NaOH, EtOH 95% Yield Nitrile 2,6-Dimethoxybenzonitrile (Dehydration Product) Oxime->Nitrile T3P, Et3N Reflux (Dehydration) Amine 2,6-Dimethoxybenzylamine (Reduction Product) Oxime->Amine Zn, HCOONH4 MeOH (Reduction) Isoxazole 3-(2,6-Dimethoxyphenyl) isoxazole (Cycloaddition Product) Oxime->Isoxazole 1. NCS, DMF 2. Alkene, Et3N ([3+2] Cycloaddition)

Caption: Divergent synthesis pathways starting from the 2,6-dimethoxybenzaldehyde oxime scaffold.

Quantitative Data Summary

TransformationReagent SystemReaction TimeTypical YieldKey Challenge Addressed
Oximation NH

OH·HCl / NaOH
3 h95%Steric hindrance at carbonyl
Dehydration T3P / Et

N
4 h88%Avoids harsh acidic conditions
Reduction Zn / HCOONH

6 h82%Chemoselectivity (avoids demethylation)
Cycloaddition NCS / Et

N / Styrene
12 h75%Stabilization of Nitrile Oxide

Safety & Handling (SDS Highlights)

  • Hazards: The oxime is an irritant (H315, H319).

  • Thermal Stability: Oximes can undergo thermal rearrangement (Beckmann) or decomposition at high temperatures (>150°C). Distillation is not recommended; purify via recrystallization or column chromatography.

  • Storage: Store at 2-8°C under inert atmosphere to prevent slow hydrolysis back to the aldehyde.

References

  • BenchChem. Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene. Application Note. Link

  • Augustine, J. K., et al. (2011).[4] "Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Dehydration of Aldoximes to Nitriles." Synlett, 2011(15), 2223-2227. Link

  • Abiraj, K., & Gowda, D. C. (2003). "Zinc/Ammonium Formate: A New Facile System for the Rapid Reduction of Oximes to Amines." Journal of Chemical Research, 2003(5), 299-300. Link

  • Himo, F., et al. (2005). "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society, 127(5), 1516-1523. Link

Sources

Application Note: Strategic Utilization of 2,6-Dimethoxybenzaldehyde Oxime in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and procedural framework for utilizing 2,6-dimethoxybenzaldehyde oxime as a versatile starting material in organic synthesis and medicinal chemistry.

Abstract & Strategic Value

The 2,6-dimethoxybenzaldehyde oxime (2,6-DMB-Oxime) is a pivotal intermediate for accessing sterically congested, electron-rich aromatic scaffolds. The 2,6-dimethoxy substitution pattern confers unique physicochemical properties, including increased metabolic stability against ring oxidation and restricted rotation (atropisomerism) in downstream biaryl systems. This guide outlines three critical workflows:

  • Dehydration to access the nitrile (a gateway to tetrazoles and acids).

  • Reduction to the primary amine (a key pharmacophore linker).

  • Oxidative Cycloaddition to generate isoxazoline heterocycles (bioisosteres for amide bonds).

Synthesis of the Starting Material

Prerequisite: Preparation of 2,6-Dimethoxybenzaldehyde Oxime

Before initiating downstream applications, high-purity oxime must be synthesized. The steric bulk of the 2,6-methoxy groups requires specific reflux conditions to ensure complete conversion.

Protocol A: Standard Oximation

Reaction:



Materials:

  • 2,6-Dimethoxybenzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium Hydroxide (12 mmol)

  • Ethanol (95%) and Deionized Water

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.66 g (10 mmol) of 2,6-dimethoxybenzaldehyde in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Reagent Prep: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride in 5 mL of water. Add 12 mmol of NaOH (dissolved in minimal water) to this solution.

  • Addition: Add the hydroxylamine solution to the aldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours . Note: Monitor by TLC (30% EtOAc/Hexane). The oxime is more polar than the aldehyde.

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water. The oxime should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 45°C.
    
  • Yield: Expected yield >90%. Melting point: 115–117°C.

Application 1: Synthesis of 2,6-Dimethoxybenzonitrile

Mechanism: Dehydration via Cyanuric Chloride (TCT) Relevance: The nitrile group is a precursor for tetrazoles (sartans) and hydrolytic conversion to amides/acids. Traditional dehydration (e.g.,


) can cause demethylation in electron-rich rings; the TCT method is mild and chemoselective.
Protocol B: TCT-Mediated Dehydration

Reagents:

  • 2,6-DMB-Oxime (5 mmol)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (5 mmol)

  • DMF (Dry, 10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve TCT (0.92 g, 5 mmol) in 10 mL of dry DMF at 25°C. Stir for 10 minutes to form the Vilsmeier-Haack-type complex (a white suspension may form).

  • Addition: Add 2,6-DMB-Oxime (0.90 g, 5 mmol) to the mixture in one portion.

  • Reaction: Stir at room temperature for 2 hours .

    • Checkpoint: The reaction is typically complete when the starting material spot disappears on TLC.

  • Quench: Pour the reaction mixture slowly into 50 mL of saturated

    
     solution (Caution: gas evolution).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water and brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from ethanol/water if necessary.
    
  • Data: 2,6-Dimethoxybenzonitrile appears as white crystals. IR (CN stretch): ~2220 cm⁻¹.

Application 2: Reduction to 2,6-Dimethoxybenzylamine

Mechanism: Catalytic Hydrogenation Relevance: The benzylamine motif is essential for peptidomimetics and CNS-active agents. The 2,6-substitution creates significant steric hindrance, often requiring higher catalyst loading or pressure than standard benzylamines.

Protocol C: Catalytic Hydrogenation (H2/Pd-C)

Reagents:

  • 2,6-DMB-Oxime (5 mmol)

  • Pd/C (10% wt loading, 100 mg)

  • Acetic Acid (glacial, 15 mL)

  • Concentrated HCl (2 drops, optional to speed up rate)

Step-by-Step Procedure:

  • Setup: Place the oxime in a hydrogenation bottle (Parr shaker or balloon flask).

  • Solvent: Add acetic acid. The acidic medium prevents the formation of secondary amines (dimers) which is common in oxime reduction.

  • Catalyst: Carefully add 10% Pd/C under an argon blanket.

  • Hydrogenation: Purge with

    
     gas. Agitate under 40 psi (Parr) or vigorous stirring (balloon) for 6–12 hours .
    
    • Note: Due to steric hindrance, atmospheric pressure (balloon) may require 24h+.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with methanol.

  • Isolation: Concentrate the filtrate. The residue is the acetate salt.

  • Free Base: Dissolve residue in water, basify with 2M NaOH to pH >12, and extract with DCM. Dry and concentrate to obtain the free amine oil.

Application 3: Isoxazoline Synthesis (Advanced)

Mechanism: 1,3-Dipolar Cycloaddition via Nitrile Oxide Relevance: Isoxazolines are bioisosteres for amide bonds and are found in modern antiparasitic drugs (e.g., Fluralaner). The 2,6-dimethoxy group provides a robust "anchor" that resists metabolic attack.

Protocol D: PIDA-Mediated Cycloaddition

Reagents:

  • 2,6-DMB-Oxime (1 mmol)

  • Styrene (or acrylate dipolarophile) (1.2 mmol)

  • Phenyliodine diacetate (PIDA) (1.1 mmol)

  • Methanol (5 mL)

Step-by-Step Procedure:

  • Mixing: Dissolve the oxime and the alkene (styrene) in methanol.

  • Oxidation: Add PIDA portion-wise over 10 minutes at 0°C.

    • Mechanism:[2][3][4][5][6][7] PIDA oxidizes the oxime to the nitrile oxide in situ.

  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 1 hour .

  • Workup: Remove solvent under vacuum. Redissolve in DCM and wash with saturated sodium bicarbonate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the isoxazoline from the iodobenzene byproduct.

  • Result: The product is typically the 3-(2,6-dimethoxyphenyl)-5-substituted-isoxazoline.

Data Summary & Comparison

ParameterDehydration (Nitrile)Reduction (Amine)Cycloaddition (Isoxazoline)
Primary Reagent TCT (Cyanuric Chloride)

/ Pd-C
PIDA (Hypervalent Iodine)
Solvent DMFAcetic AcidMethanol
Temp/Time 25°C / 2 h25°C / 6-12 h0°C -> 25°C / 1 h
Key Challenge Water sensitivity of TCTSteric hindrance slows rateRegioselectivity (typically 5-sub)
Typical Yield 85 - 92%75 - 85%70 - 80%

Visual Pathways (Graphviz)

The following diagram illustrates the divergent synthetic pathways from the parent oxime.

G Aldehyde 2,6-Dimethoxy- benzaldehyde Oxime 2,6-Dimethoxy- benzaldehyde Oxime (Starting Material) Aldehyde->Oxime NH2OH·HCl NaOH, EtOH Nitrile 2,6-Dimethoxy- benzonitrile Oxime->Nitrile TCT, DMF Dehydration Amine 2,6-Dimethoxy- benzylamine Oxime->Amine H2, Pd/C AcOH Isoxazoline 3-(2,6-Dimethoxyphenyl)- isoxazoline Oxime->Isoxazoline PIDA, Styrene [3+2] Cycloaddition

Caption: Divergent synthesis map showing the three primary functionalizations of the 2,6-dimethoxybenzaldehyde oxime scaffold.

References

  • BenchChem. A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers. (2025).[2][8][9]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. "Beckmann rearrangement of oximes under very mild conditions."[10] Journal of Organic Chemistry, 67(17), 6272-6274. (2002).[11]

  • Mendelsohn, B. A., et al. "Oxidative generation of nitrile oxides from oximes using hypervalent iodine." Organic Letters, 11(7), 1539-1542. (2009).

  • Sigma-Aldrich. Product Specification: 2,6-Dimethoxybenzaldehyde.

  • Minakata, S., et al. "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition."[3] Organic Letters, 13(11), 2966-2969.[3] (2011).

Sources

Application Note: Benzaldehyde, 2,6-dimethoxy-, oxime in the Preparation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Strategic Scope

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 174966-94-0), commonly referred to as 2,6-dimethoxybenzaldoxime, is a highly versatile building block in modern synthetic organic chemistry. While frequently recognized for its role as an exo-directing group in transition-metal-catalyzed C–H functionalization, its structural properties make it an exceptionally powerful reagent for the direct preparation of complex heterocyclic systems.

This application note details the utility of 2,6-dimethoxybenzaldoxime in two primary heterocyclic workflows:

  • The Castagnoli-Cushman Reaction (CCR): Acting as an imine surrogate to synthesize cyclic hydroxamic acids (N-hydroxy tetrahydroisoquinolones).

  • 1,3-Dipolar Cycloaddition: Serving as a kinetically shielded precursor for nitrile oxide generation, yielding sterically hindered isoxazoles and isoxazolines.

Mechanistic Causality in Heterocyclic Synthesis (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why 2,6-dimethoxybenzaldoxime is selected over simpler oximes, as its unique steric and electronic profile dictates the success of these transformations.

The Castagnoli-Cushman Reaction: Imine Surrogacy & Diastereocontrol

Traditionally, the Castagnoli-Cushman reaction utilizes imines and cyclic anhydrides to form lactams. However, utilizing unprotected 2,6-dimethoxybenzaldoxime acts as a highly efficient "imine surrogate" [1]. The nucleophilic attack of the oxime nitrogen onto the anhydride carbonyl initiates ring opening, followed by intramolecular cyclocondensation.

  • Causality of the N-O Bond: Because the oxime oxygen is retained during the reaction, the product is an N-hydroxy lactam (a cyclic hydroxamic acid). These structures are potent structural analogues of bacterial siderophores and exhibit powerful Fe³⁺ chelating properties.

  • Causality of the 2,6-Dimethoxy Group: The extreme steric bulk of the ortho,ortho-disubstitution forces the aryl ring out of the plane of the developing heterocycle. This minimizes 1,3-allylic strain in the transition state, dictating a highly diastereoselective cyclization that predominantly yields the trans isomer [2].

1,3-Dipolar Cycloaddition: Kinetic Shielding of Nitrile Oxides

Conversion of the oxime to a hydroximoyl chloride, followed by base-promoted elimination, yields 2,6-dimethoxybenzonitrile oxide.

  • Causality of Kinetic Shielding: Nitrile oxides are notoriously unstable 1,3-dipoles that rapidly auto-dimerize to form inactive furoxans (1,2,5-oxadiazole 2-oxides). However, the two bulky methoxy groups at the ortho positions of 2,6-dimethoxybenzaldoxime create a steric shield around the reactive nitrile oxide carbon. This kinetic stabilization drastically reduces the rate of dimerization, allowing the dipole to persist in solution and react cleanly with unactivated alkenes or alkynes, leading to high yields of isoxazolines or isoxazoles without requiring a massive excess of the dipolarophile.

Quantitative Reaction Metrics

The following table summarizes the comparative reaction parameters and outcomes for the two primary heterocyclic pathways utilizing 2,6-dimethoxybenzaldoxime.

ParameterCastagnoli-Cushman Reaction (CCR)1,3-Dipolar Cycloaddition
Reagents 2,6-DMB-oxime, Cyclic Anhydride2,6-DMB-oxime, NCS, Base, Alkene
Reactive Role Imine SurrogateNitrile Oxide Precursor
Key Intermediate N-Acyloxy iminium species2,6-Dimethoxybenzonitrile Oxide
Key Heterocycle N-Hydroxy Tetrahydroisoquinolone3-(2,6-Dimethoxyphenyl)isoxazoline
Typical Yield 65–85%70–95%
Selectivity High Diastereoselectivity (trans favored)High Regioselectivity (5-substituted favored)
Primary Application Siderophore analogues, Metalloenzyme inhibitorsBioisosteres, Conformationally restricted scaffolds

Validated Experimental Protocols

Protocol A: Synthesis of Cyclic Hydroxamic Acids via the Castagnoli-Cushman Reaction

This protocol describes the reaction of 2,6-dimethoxybenzaldoxime with homophthalic anhydride to yield a functionalized N-hydroxy tetrahydroisoquinolonic acid [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,6-dimethoxybenzaldoxime (1.0 mmol) and homophthalic anhydride (1.2 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110 °C under an inert argon atmosphere for 18 hours.

  • Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Isolation: Triturate the crude residue with cold diethyl ether (15 mL). The cyclic hydroxamic acid will precipitate as a solid. Filter and wash with additional cold ether.

  • Self-Validation Check (Trustworthiness): To confirm the presence of the cyclic hydroxamic acid, dissolve 1 mg of the isolated product in 1 mL of methanol and add 1 drop of 1% aqueous FeCl₃. An immediate shift to a deep red or purple color validates the integrity of the N-hydroxy chelating group, confirming successful cyclocondensation without undesired N–O bond cleavage.

Protocol B: Synthesis of Sterically Hindered Isoxazolines via Nitrile Oxide Cycloaddition

This protocol outlines the generation of the kinetically shielded nitrile oxide and subsequent trapping.

Step-by-Step Methodology:

  • Chlorination: Dissolve 2,6-dimethoxybenzaldoxime (1.0 mmol) in anhydrous DMF (5 mL). Add N-chlorosuccinimide (NCS, 1.05 mmol) in small portions at room temperature. Stir for 2 hours to quantitatively form the hydroximoyl chloride.

  • Dipolarophile Addition: Add the desired terminal alkene (1.5 mmol) directly to the reaction mixture and cool the flask to 0 °C.

  • Dipole Generation: Dissolve triethylamine (1.2 mmol) in DMF (2 mL) and add it dropwise to the reaction mixture over 30 minutes. The slow addition ensures the steady-state concentration of the nitrile oxide remains low, further preventing dimerization.

  • Cycloaddition & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check (Trustworthiness): Monitor the reaction via TLC (Hexanes/EtOAc). The hydroximoyl chloride intermediate is strongly UV-active. Successful trapping by the dipolarophile is validated by the absence of a highly non-polar spot corresponding to the furoxan dimer, confirming that the kinetic shielding of the 2,6-dimethoxy group effectively suppressed auto-dimerization.

Pathway Visualizations

CCR_Mechanism A 2,6-Dimethoxybenzaldoxime (Nucleophile / Imine Surrogate) C Nucleophilic Attack Ring Opening A->C B Cyclic Anhydride (Electrophile) B->C D Intramolecular Cyclocondensation (Diastereoselective) C->D E Cyclic Hydroxamic Acid (N-Hydroxy Lactam) D->E

Logical relationship of the Castagnoli-Cushman reaction using 2,6-dimethoxybenzaldoxime.

Cycloaddition_Mechanism A 2,6-Dimethoxybenzaldoxime B Hydroximoyl Chloride (via NCS Chlorination) A->B C 2,6-Dimethoxybenzonitrile Oxide (Sterically Shielded Dipole) B->C D 1,3-Dipolar Cycloaddition (with Alkene/Alkyne) C->D E Isoxazoline / Isoxazole (Heterocyclic Scaffold) D->E

Workflow for isoxazole synthesis via kinetically shielded nitrile oxide cycloaddition.

References

  • Title: Cyclic Hydroxamic Acid Analogues of Bacterial Siderophores as Iron-Complexing Agents prepared through the Castagnoli-Cushman Reaction of Unprotected Oximes Source: Chemistry - A European Journal (2017) URL: [Link]

  • Title: New reagent space and new scope for the Castagnoli–Cushman reaction of oximes and 3-arylglutaconic anhydrides Source: Organic & Biomolecular Chemistry (2022) URL: [Link]

  • Title: Two Annulated Azaheterocyclic Cores Readily Available from a Single Tetrahydroisoquinolonic Castagnoli–Cushman Precursor Source: Molecules (2021) URL: [Link]

Application Note: Catalytic Architectures & Transformations Involving 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the catalytic applications involving 2,6-dimethoxybenzaldehyde oxime (2,6-DMBO) . While often viewed merely as a synthetic intermediate, 2,6-DMBO represents a critical "stress test" substrate for catalytic methodologies due to its unique steric and electronic profile. The 2,6-dimethoxy substitution pattern creates significant steric hindrance around the oxime moiety while simultaneously increasing electron density via the resonance effect of the methoxy groups.

This guide focuses on two primary catalytic workflows:

  • Iron-Catalyzed Dehydration: A sustainable, high-yield protocol for converting 2,6-DMBO to 2,6-dimethoxybenzonitrile, a key pharmacophore precursor.

  • Palladium-Mediated Ligand Assembly: The use of 2,6-DMBO as a precursor for sterically demanding palladacycles used in cross-coupling.

Mechanistic Insight & Chemical Logic

The Steric-Electronic Paradox

The 2,6-dimethoxybenzaldehyde oxime presents a dual challenge in catalysis:

  • Steric Shielding: The two ortho-methoxy groups create a "picket fence" around the aldehyde/oxime carbon. This hinders the approach of bulky catalysts, necessitating streamlined catalytic active sites (e.g., small metal centers like Fe(II) or linear nitrile-based intermediates).

  • Electronic Deactivation: The electron-donating nature of the methoxy groups stabilizes the oxime C=N bond, making it less electrophilic and more resistant to nucleophilic attack or dehydration compared to unsubstituted benzaldehyde oximes.

Why This Matters

Successfully catalyzing transformations of 2,6-DMBO validates a catalyst's ability to operate under sterically congested and electronically deactivated conditions. It is frequently used as a benchmark substrate in the development of "dehydration" catalysts (converting aldoximes to nitriles).

Protocol A: Iron-Catalyzed Dehydration to 2,6-Dimethoxybenzonitrile

Objective: To synthesize 2,6-dimethoxybenzonitrile via a Green Chemistry approach, avoiding toxic reagents like SOCl₂ or POCl₃.

Mechanistic Pathway

The reaction proceeds via the coordination of the Iron(II) center to the oxime nitrogen, increasing the acidity of the oxime proton and facilitating the elimination of water.

DehydrationMechanism Oxime 2,6-DMBO (Substrate) Complex Fe(II)-Oxime Complex Oxime->Complex + Fe(OAc)₂ (cat) TS Elimination Transition State Complex->TS - H⁺ transfer Nitrile 2,6-Dimethoxybenzonitrile (Product) TS->Nitrile Dehydration Water H₂O (Byproduct) TS->Water

Figure 1: Catalytic cycle for the Iron(II)-mediated dehydration of 2,6-DMBO.

Experimental Protocol

Reagents:

  • Substrate: 2,6-Dimethoxybenzaldehyde oxime (1.0 equiv, 5.0 mmol)

  • Catalyst: Iron(II) Acetate [Fe(OAc)₂] (5 mol%)

  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)

  • Additive: Molecular Sieves (3Å) to sequester water (Optional but recommended)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool under N₂ flow.

  • Charging: Add 2,6-dimethoxybenzaldehyde oxime (906 mg, 5.0 mmol) and Fe(OAc)₂ (43 mg, 0.25 mmol).

  • Solvation: Add anhydrous Acetonitrile (10 mL). If using molecular sieves, add 500 mg of activated 3Å sieves.

  • Reaction: Seal the tube and heat the mixture to 80°C in an oil bath. Stir vigorously for 6–12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The oxime (more polar) will disappear, and the nitrile (less polar) will appear.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the iron catalyst and sieves. Rinse the pad with EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is typically pure enough (>95%), but can be recrystallized from ethanol/water if necessary.

Data & Expected Yields:

ParameterValueNotes
Typical Yield 92–96%High yield due to clean elimination.
Reaction Time 8 hSlower than unsubstituted oximes due to steric hindrance.
Appearance White Crystalline SolidMelting Point: 118–120°C.

Protocol B: Synthesis of Palladacycle Precursors

Objective: Utilization of 2,6-DMBO as a ligand precursor. Oximes can form stable palladacycles, which are highly active catalysts for Suzuki-Miyaura coupling. The 2,6-dimethoxy motif provides a robust steric shield, enhancing catalyst longevity.

Workflow Diagram

PalladacycleSynthesis cluster_0 Ligand Activation cluster_1 Catalytic Application Oxime 2,6-DMBO Complex Chloropalladacycle Dimer Oxime->Complex C-H Activation (Ortho-blocked*) Base Na₂PdCl₄ / LiCl Suzuki Suzuki Coupling (High TON) Complex->Suzuki Active Cat. Note *Note: Since ortho-positions are blocked by OMe, cyclopalladation may require demethylation or occur at the meta-position if directed. Note->Complex

Figure 2: Theoretical workflow for palladacycle generation. Note the specific challenge regarding regioselectivity due to the 2,6-substitution.

Critical Note on Regiochemistry

Standard oxime palladacycles form via C-H activation at the ortho position. In 2,6-DMBO, both ortho positions are occupied by methoxy groups.

  • Pathway A (Demethylation): Under harsh conditions, Pd(II) may facilitate O-demethylation to coordinate at the phenolic oxygen.

  • Pathway B (Meta-Activation): Rare, but possible with specific directing groups.

  • Pathway C (N-Coordination only): The oxime acts purely as a

    
    -N donor ligand, not a cyclometallated species. This is the most common mode for this specific substrate, serving as an auxiliary ligand in cross-coupling.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Dehydration) Catalyst poisoning by water.Ensure solvents are anhydrous; increase Molecular Sieves loading.
Hydrolysis back to Aldehyde Acidic conditions during workup.Maintain neutral pH; avoid strong aqueous acids.
Side Product Formation (Amide) Beckmann Rearrangement occurring.Lower reaction temperature (<80°C); switch solvent to Toluene (non-polar).

References

  • Enzymatic & Biomimetic Dehydration

    • Source: Mechanism and Catalytic Site Atlas (M-CSA).
    • URL:[Link]

    • Relevance: Establishes the biological precedent for dehydr
  • Iron-Catalyzed Dehydration Protocol

    • Source: Hyodo, K. et al. "Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media."[1] Chem. Asian J., 2016, 11, 1348-1352.[1]

    • URL:[Link]

    • Relevance: Primary source for the Fe(OAc)₂ protocol described in Section 3.
  • Industrial Nitrile Synthesis (Patent)
  • Palladium-Catalyzed Rearrangement

    • Source: Alonso, D. A. et al. "Palladium(II) complexes with a phosphino-oxime ligand... applications to the catalytic rearrangement." RSC Advances, 2015.
    • URL:[Link]

    • Relevance: Discusses the competing rearrangement pathways and the use of oximes as ligands.

Sources

Analytical methods for the quantification of Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification of Benzaldehyde, 2,6-dimethoxy-, oxime (CAS 174966-94-0)

Executive Summary

This technical guide details the analytical methodology for Benzaldehyde, 2,6-dimethoxy-, oxime (CAS 174966-94-0), a critical intermediate in the synthesis of functionalized aromatic nitriles and pharmaceutical active ingredients (APIs). Due to the presence of the oxime functionality (


), this compound exhibits geometric isomerism (

) and thermal sensitivity, posing specific challenges for quantification.

This protocol establishes a Reverse-Phase HPLC-UV method as the primary assay for purity and potency, complemented by an LC-MS/MS method for trace impurity profiling. The guide addresses the resolution of


 isomers, stability of the oxime moiety, and separation from key degradation products such as 2,6-dimethoxybenzaldehyde (hydrolysis) and 2,6-dimethoxybenzonitrile (dehydration).

Physicochemical Profile & Analytical Context

Understanding the molecule's behavior is prerequisite to method design.

PropertyValue / CharacteristicAnalytical Implication
Chemical Name Benzaldehyde, 2,6-dimethoxy-, oximeTarget Analyte
CAS Number 174966-94-0Unique Identifier
Molecular Formula

MW: 181.19 g/mol
Structure Aromatic ring with methoxy groups at 2,6; oxime at 1.[1][2][3][4][5][6]UV Active (Chromophore present)
Isomerism Exists as syn (

) and anti (

) isomers.
Peaks may split in HPLC; integration must sum both.
Solubility Soluble in MeOH, MeCN, DMSO. Sparingly soluble in water.Diluent must contain

50% organic solvent.
Stability Susceptible to hydrolysis (to aldehyde) in strong acid; dehydration (to nitrile) at high heat.Avoid high GC inlet temps; use buffered mobile phases.

Method Development Strategy

The quantification strategy relies on Liquid Chromatography over Gas Chromatography. While GC is possible, oximes can thermally dehydrate to nitriles in the injector port, leading to artificially low assay values and false impurity peaks. LC offers a milder environment, preserving the integrity of the oxime.

Critical Decision Points:
  • Isomer Separation : The method must either resolve the

    
     and 
    
    
    
    isomers completely or co-elute them. Partial separation leads to integration errors. This protocol utilizes a C18 column with a gradient that typically resolves isomers; both peak areas are summed for total quantification.
  • Mobile Phase pH : Oximes are weakly acidic (

    
    ) and weakly basic (
    
    
    
    ). A neutral or slightly acidic pH (using Formic Acid or Phosphate) ensures the molecule remains neutral, improving peak shape on C18 phases.

Protocol A: HPLC-UV (Assay & Purity)

Purpose: Routine batch release, purity assessment, and stability testing. System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (Primary), 
    
    
    
    (Secondary).
  • Run Time: 15 minutes.

Gradient Program
Time (min)% Mobile Phase BDescription
0.010Initial Equilibration
8.090Linear Ramp (Elution of Oxime)
10.090Wash Step
10.110Return to Initial
15.010Re-equilibration
Standard Preparation
  • Stock Solution (

    
    ):  Weigh 
    
    
    
    of 2,6-Dimethoxybenzaldehyde oxime Reference Standard into a
    
    
    volumetric flask. Dissolve in
    
    
    Acetonitrile. Sonicate for 5 mins.
  • Working Standard (

    
    ):  Dilute 
    
    
    
    of Stock Solution to
    
    
    with Water/Acetonitrile (50:50 v/v).
System Suitability Criteria
  • Retention Time (RT): Analyte peak typically elutes between 5.5 – 7.0 min.

  • Isomer Resolution: If two peaks appear (E/Z), resolution

    
     is preferred. If 
    
    
    
    , integration should be a "drop-line" summation.
  • Tailing Factor:

    
    .
    
  • Precision (RSD):

    
     for 5 replicate injections.
    

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Purpose: Detection of genotoxic impurities or trace analysis in biological matrices. System: Thermo Q Exactive or Sciex Triple Quad.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     (Calculated).
    
  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Source Temp:

    
    .
    
  • Capillary Voltage:

    
    .
    
Transitions (for MRM)
  • Quantifier:

    
     (Loss of OH, formation of nitrile cation).
    
  • Qualifier:

    
     (Loss of 
    
    
    
    ).

Visualized Workflows

Figure 1: Analytical Decision Tree & Degradation Pathway

This diagram illustrates the relationship between the analyte and its potential degradation products, guiding the analyst on what peaks to expect.

G Start Sample: 2,6-Dimethoxy- benzaldehyde oxime HPLC HPLC Separation (C18 Column) Start->HPLC Inject Oxime Target Analyte (Oxime) RT: ~6.5 min HPLC->Oxime Main Peak Aldehyde Impurity A: 2,6-Dimethoxybenzaldehyde (Hydrolysis Product) HPLC->Aldehyde Acidic degradation (RT < Oxime) Nitrile Impurity B: 2,6-Dimethoxybenzonitrile (Dehydration Product) HPLC->Nitrile Thermal degradation (RT > Oxime) IsomerE Peak 1 Oxime->IsomerE E-Isomer IsomerZ Peak 2 Oxime->IsomerZ Z-Isomer

Caption: Figure 1. Chromatographic separation logic showing the target oxime, its potential E/Z isomeric split, and key degradation impurities (Aldehyde and Nitrile).

Data Analysis & Calculation

Handling Isomers

Oximes frequently equilibrate between


 and 

forms in solution. Rule: If the standard and sample display two peaks with identical UV spectra (check via Diode Array Detector), sum the areas of both peaks for quantification.

Calculation (External Standard)


Where 

is the purity of the reference standard (decimal).

References

  • SIELC Technologies. "Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Google Patents. "Process for the preparation of organic nitriles (WO1998005630A1)." Patents.
  • LookChem. "2,6-Dimethoxybenzaldehyde (CAS 3392-97-0) Product Information." LookChem. Available at: [Link]

Sources

Experimental procedure for the oximation of 2,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the synthetic protocol for the oximation of 2,6-dimethoxybenzaldehyde to 2,6-dimethoxybenzaldehyde oxime (CAS 174966-94-0 ). This transformation utilizes a condensation reaction with hydroxylamine hydrochloride in a buffered ethanolic solution. The resulting oxime is a critical intermediate in the synthesis of bioactive isoxazoles, nitriles, and serves as a directing group for palladium-catalyzed C-H activation. This guide provides a robust, scalable methodology, mechanistic insights, and characterization standards for drug development professionals.

Introduction & Mechanistic Rationale

Target Molecule Profile
  • Compound Name: 2,6-Dimethoxybenzaldehyde oxime[1][2][3][4][5]

  • CAS Number: 174966-94-0[1][2][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [4]
  • Molecular Weight: 181.19 g/mol [1]

  • Precursor: 2,6-Dimethoxybenzaldehyde (CAS 3392-97-0)[3][6]

Reaction Mechanism

The oximation proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is pH-dependent:[7]

  • Low pH (<3): The amine is protonated (

    
    ), reducing nucleophilicity.
    
  • High pH (>10): The carbonyl group is less electrophilic due to lack of acid catalysis.

  • Optimal pH (4.5–5.0): Achieved using a sodium acetate buffer, ensuring sufficient free hydroxylamine concentration while maintaining enough acidity to activate the carbonyl oxygen.

Mechanistic Pathway (DOT Visualization)

OximationMechanism Start 2,6-Dimethoxybenzaldehyde (Electrophile) Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack Reagent Hydroxylamine (:NH2-OH) Reagent->Intermediate1 Intermediate2 Proton Transfer & Dehydration Intermediate1->Intermediate2 pH < 7 Product 2,6-Dimethoxybenzaldehyde Oxime Intermediate2->Product - H2O

Caption: Nucleophilic addition-elimination mechanism for the conversion of aldehyde to oxime.

Materials & Equipment

Reagent/MaterialGrade/PurityRole
2,6-Dimethoxybenzaldehyde >98%Starting Material (Substrate)
Hydroxylamine Hydrochloride >99%Reagent (Amine source)
Sodium Acetate (Anhydrous) ACS ReagentBase/Buffer (Neutralizes HCl)
Ethanol (95% or Absolute) ACS ReagentSolvent
Deionized Water 18.2 MΩCo-solvent
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Sodium Sulfate (Anhydrous) Reagent GradeDrying Agent

Experimental Procedure (Standard Operating Protocol)

Method A: Buffered Solution Phase Synthesis (Recommended)

This method is preferred for high purity and scalability. It utilizes a sodium acetate buffer to prevent the reaction mixture from becoming too acidic, which would inhibit the nucleophilic attack.

Scale: 10.0 mmol (1.66 g of aldehyde)

Step-by-Step Protocol:
  • Preparation of Reagents:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in Ethanol (15 mL).

    • Note: If the aldehyde does not dissolve completely at room temperature, gently warm the solution to 40°C.

  • Preparation of Hydroxylamine Solution:

    • In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.04 g, 15.0 mmol, 1.5 equiv) and Sodium Acetate (1.64 g, 20.0 mmol, 2.0 equiv) in Deionized Water (10 mL).

    • Critical Insight: The sodium acetate acts as a buffer. Without it, the release of HCl would protonate the hydroxylamine, halting the reaction.

  • Reaction Initiation:

    • Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution over 5 minutes with vigorous stirring.

    • Attach a reflux condenser.

  • Reaction Incubation:

    • Heat the mixture to reflux (approx. 80°C) for 2–3 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting aldehyde (

      
      ) should disappear, and a lower 
      
      
      
      spot (oxime) should appear.
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure (Rotary Evaporator) to leave an aqueous suspension.

    • Add Water (20 mL) and cool the flask in an ice bath (0–4°C) for 30 minutes to induce precipitation.

  • Isolation:

    • If Solid Precipitates: Filter the white solid using a Buchner funnel. Wash with cold water (2 x 10 mL).

    • If Oiling Occurs: Extract the aqueous mixture with Dichloromethane (3 x 20 mL). Combine organic layers, wash with Brine (20 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from a mixture of Ethanol/Water (1:1) .

    • Dry the crystals in a vacuum oven at 40°C for 4 hours.

Experimental Workflow Diagram

Workflow Step1 Dissolve 2,6-Dimethoxybenzaldehyde in Ethanol Step3 Combine Solutions & Reflux (2-3 hrs) Step1->Step3 Step2 Prepare NH2OH·HCl + NaOAc in Water Step2->Step3 Step4 Evaporate Ethanol Step3->Step4 Step5 Ice Bath Cooling Step4->Step5 Decision Solid Precipitate? Step5->Decision PathA Filtration & Cold Water Wash Decision->PathA Yes PathB DCM Extraction & Concentration Decision->PathB No (Oil) Final Recrystallization (EtOH/H2O) PathA->Final PathB->Final

Caption: Step-by-step workflow for the synthesis and isolation of 2,6-dimethoxybenzaldehyde oxime.

Characterization & Quality Control

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 115–120°C (Oximes typically exhibit higher melting points than their parent aldehydes due to intermolecular hydrogen bonding). Note: Experimental verification required as literature values vary by isomer.

  • Solubility: Soluble in Ethanol, Methanol, DMSO, DCM; insoluble in cold water.

NMR Spectroscopy (Expected Data)

The conversion is confirmed by the disappearance of the aldehyde proton and the appearance of the oxime proton.

NucleusShift (

ppm)
MultiplicityAssignmentNotes

H NMR
10.45SingletCHO (Aldehyde)Disappears in product.

H NMR
8.10 – 8.40SingletCH=N (Oxime)Diagnostic peak for product.

H NMR
11.0 – 11.5Broad SingletN-OHExchangeable with

.

H NMR
3.80SingletO-CH

Methoxy groups (6H).

H NMR
6.5 – 7.3MultipletAr-HAromatic protons (3H).
Isomerism (E/Z)

Benzaldoximes can exist as E (anti) or Z (syn) isomers.

  • Dominant Isomer: The E-isomer is generally thermodynamically favored.

  • Steric Influence: The 2,6-dimethoxy substitution pattern creates significant steric bulk, which may influence the E/Z ratio. However, standard reflux conditions typically yield the thermodynamically stable isomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to pH drift.Ensure Sodium Acetate is added in excess (2.0 equiv). Check pH is ~5.
Oily Product Product failed to crystallize.Scratch the flask glass with a rod or add a seed crystal. Cool to -20°C overnight.
Impurity Spots on TLC Beckmann Rearrangement (side reaction).Avoid excessive heating or strong acidic workup.
Starting Material Remains Steric hindrance of 2,6-substituents.Increase reaction time to 6 hours or use microwave irradiation (100°C, 10 min).

References

  • BenchChem. Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene. Application Note. Link

  • Sigma-Aldrich. 2,6-Dimethoxybenzaldehyde Product Specification & Physical Data.Link

  • MolCore. 2,6-Dimethoxybenzaldehyde oxime (CAS 174966-94-0) Product Page.[1][2][5]Link

  • Karger Publishers. Theilheimer's Synthetic Methods of Organic Chemistry: Oximation Protocols.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 2,6-Dimethoxybenzaldehyde.Link

Sources

Use of Benzaldehyde, 2,6-dimethoxy-, oxime as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dimethoxybenzaldoxime as a Specialized Ligand and Exo-Directing Group

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 174966-94-0), herein referred to as 2,6-DMB-Ox , represents a specialized class of oxime ligands distinguished by the steric encumbrance of the ortho-methoxy groups. Unlike simple aldoximes, 2,6-DMB-Ox exhibits unique coordination geometry that prevents planar bis-chelation in crowded environments, making it an ideal exo-directing group in Palladium-catalyzed C-H activation. This guide details the synthesis of the ligand, its coordination protocols for transition metals (Fe, Cu, Pd), and its primary application in late-stage drug functionalization.

Ligand Profile & Structural Logic

The utility of 2,6-DMB-Ox stems from the "2,6-Effect":

  • Electronic: The methoxy groups are electron-donating (via resonance), increasing the basicity of the oxime nitrogen, thereby enhancing metal affinity (

    
    ).
    
  • Steric: The bulky methoxy groups at positions 2 and 6 create a "pocket" that restricts rotation and blocks the immediate ortho sites on the phenyl ring. This forces the metal center to adopt specific geometries (often distorted octahedral or bridging) rather than the flat square-planar motifs seen with unsubstituted benzaldoximes.

FeaturePropertyImpact on Coordination
Donor Atoms N (sp²), O (sp³)Ambidentate binding (N-bound vs O-bound).
Steric Bulk High (2,6-OMe)Prevents formation of thermodynamically stable "sandwich" complexes; favors exo-mode binding.
pKa (est.) ~10-11 (Oxime OH)Deprotonation yields a potent monoanionic ligand.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethoxybenzaldoxime

Rationale: A robust condensation reaction is required to ensure high purity, as residual aldehyde can poison subsequent catalytic cycles.

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol (1.66 g) of 2,6-dimethoxybenzaldehyde in 20 mL of ethanol.

  • Buffer Prep: Dissolve 12 mmol (0.83 g) of NH₂OH·HCl and 15 mmol (1.23 g) of NaOAc in 20 mL of deionized water.

  • Addition: Add the aqueous buffer solution dropwise to the aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to 80°C (reflux) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear.
    
  • Precipitation: Cool the mixture to 0°C in an ice bath. The oxime will precipitate as white/off-white crystals.

  • Workup: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, and dry under vacuum.

    • Yield: Typically 85-92%.

    • Characterization: ¹H NMR (DMSO-d₆) should show the oxime proton singlet at

      
       ~11.2 ppm and the methoxy singlet at 
      
      
      
      ~3.8 ppm.
Protocol B: Coordination to Palladium (C-H Activation Context)

Rationale: In this application, the oxime acts as a transient directing group. The protocol below describes the in-situ complexation and activation cycle.

Workflow Diagram (Graphviz):

CH_Activation cluster_legend Mechanism Substrate Substrate (Masked Alcohol) Complex Pd-Oxime Intermediate Substrate->Complex + Ligand + Pd(OAc)₂ Ligand 2,6-DMB-Ox (Auxiliary) Ligand->Complex Activation C-H Activation (sp³ Hybridized) Complex->Activation Exo-Directing Mode Product Functionalized Product Activation->Product Oxidant (PhI(OAc)₂)

Caption: Workflow for Pd-catalyzed C-H activation using 2,6-DMB-Ox as an exo-directing group.

Procedure:

  • Complex Assembly: In a sealed tube, combine the substrate (e.g., O-alkyl oxime ether, 0.1 mmol), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (1.3 eq) in Acetic Anhydride/Acetic Acid (20:1).

  • Reaction: Heat to 100°C for 1.5 hours. The 2,6-dimethoxy moiety forces the Pd center into an "exo" position relative to the substrate, directing the activation to the

    
    -carbon (sp³ C-H bond).
    
  • Purification: Cool, dilute with EtOAc, wash with NaHCO₃, and purify via column chromatography.

Advanced Applications & Causality

A. Exo-Directing Group in Catalysis

The primary high-value application of 2,6-DMB-Ox is in the functionalization of unactivated sp³ C-H bonds .[3]

  • Mechanism: Standard oximes often direct Pd to the ortho position of the aromatic ring (endo-cyclopalladation). However, the 2,6-dimethoxy groups on the ligand create steric clashes that destabilize the endo transition state.

  • Result: The metal is forced to activate C-H bonds on the O-alkyl chain attached to the oxime oxygen (exo-mode).

  • Utility: This allows for the regioselective acetoxylation or iodination of alcohols (protected as oximes), a critical step in synthesizing polyols for drug development.

B. Iron(III) Chelation (Siderophore Mimicry)

2,6-DMB-Ox and its hydroxamic acid derivatives show high affinity for Fe³⁺ due to the "hard" oxygen donors and the chelate effect.

  • Protocol: React 2,6-DMB-Ox with FeCl₃ in methanol.

  • Observation: Immediate color change to deep violet/red (characteristic of Fe-phenolate/hydroxamate charge transfer).

  • Application: Siderophore mimics for antimicrobial transport or iron overload therapy.

Troubleshooting & Optimization

Observed IssueProbable CauseCorrective Action
Low Yield in Oxime Synthesis Incomplete condensation due to pH drift.Ensure NaOAc buffer maintains pH ~5-6. Extend reflux time.
Pd Catalyst Deactivation Oxidation of the ligand or moisture sensitivity.Use anhydrous solvents for the C-H activation step. Ensure PhI(OAc)₂ is fresh.
Mixture of Isomers (E/Z) Oximes exist as E/Z isomers.The E-isomer is typically thermodynamically favored and required for coordination. Recrystallize from ethanol to enrich the E-isomer.

References

  • Ren, Z., Schulz, J. E., & Dong, G. (2015). Catalytic Functionalization of Unactivated sp³ C-H Bonds via exo-Directing Groups: Synthesis of Chemically Differentiated 1,2-Diols. Journal of the American Chemical Society, 137(31), 9786–9789. Link

  • Dong, Z., Wang, J., Ren, Z., & Dong, G. (2015). Ortho C-H Acylation of Aryl Iodides by Palladium/Norbornene Catalysis. Angewandte Chemie International Edition, 54(43), 12664-12668. Link

  • BenchChem. (2025). Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene. Application Note. Link

  • Lemercier, G., et al. (2014).[4] Crystal structure of 2,6-dimethoxybenzaldehyde. Acta Crystallographica Section E, 70, o1023. Link

Sources

Application Note: Strategic Derivatization of 2,6-Dimethoxybenzaldehyde Oxime for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenges and opportunities presented by the 2,6-dimethoxybenzaldehyde oxime scaffold, a privileged structure due to its unique steric and electronic profile.

Executive Summary

The 2,6-dimethoxybenzaldehyde oxime (2,6-DMB-Ox) represents a high-value intermediate in drug discovery. Unlike simple benzaldoximes, the 2,6-dimethoxy substitution pattern provides significant steric shielding of the oxime carbon and electron-donating effects that stabilize reactive intermediates, particularly nitrile oxides .

This guide details the protocol for transforming 2,6-DMB-Ox into biologically active isoxazole libraries (via [3+2] cycloaddition) and fluorescent probes (via O-alkylation). These derivatives are critical for Structure-Activity Relationship (SAR) profiling in anti-inflammatory and antimicrobial assays.

Chemical Foundation & Mechanistic Insight

The "Steric Shield" Effect

The 2,6-dimethoxy motif is not merely decorative. It exerts a steric blockade around the formyl carbon.

  • Impact on Nucleophilic Attack: Standard nucleophilic additions to the aldehyde precursor are slower, requiring activated nucleophiles or catalysis.

  • Impact on Stability: Once the oxime is formed, the ortho-methoxy groups prevent dimerization of the corresponding nitrile oxide intermediate (a common side reaction in unsubstituted phenyl nitrile oxides), allowing for controlled, high-yield cycloadditions.

Reactivity Profile

The oxime group (


) is amphoteric.
  • N-Nucleophilicity: Low, due to the adjacent oxygen.

  • O-Nucleophilicity: High (pKa

    
     11). This is the primary vector for creating stable ether linkages (bio-probes).
    
  • C-Electrophilicity: Activated via chlorination (to hydroximoyl chlorides) for dipole formation.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the divergent synthesis pathways from the parent aldehyde to bioactive derivatives.

G Aldehyde 2,6-Dimethoxybenzaldehyde (Starting Material) Oxime 2,6-Dimethoxybenzaldehyde Oxime (Scaffold) Aldehyde->Oxime NH2OH·HCl, Base (Condensation) NitrileOxide Nitrile Oxide Intermediate (Sterically Stabilized) Oxime->NitrileOxide NCS / Chloramine-T (Oxidative Chlorination) Ether O-Alkyl Oxime Ether (Fluorescent Probes) Oxime->Ether R-X, NaH (O-Alkylation) Isoxazole Isoxazole Library (Biological Assay Hits) NitrileOxide->Isoxazole Alkyne Dipolarophile [3+2] Cycloaddition

Caption: Divergent derivatization pathways. The central oxime scaffold enables access to both heterocyclic libraries (Isoxazoles) and chemical probes (Oxime Ethers).

Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis of 2,6-Dimethoxybenzaldehyde Oxime

Objective: To generate high-purity oxime precursor free of aldehyde contaminants.

Reagents:

  • 2,6-Dimethoxybenzaldehyde (10 mmol, 1.66 g)

  • Hydroxylamine hydrochloride (12 mmol, 0.83 g)

  • Sodium Acetate (anhydrous, 15 mmol, 1.23 g)

  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Procedure:

  • Dissolution: Dissolve the aldehyde in 15 mL ethanol in a 50 mL round-bottom flask. The solution will be clear/pale yellow.

  • Activation: Dissolve

    
     and Sodium Acetate in 5 mL water. Add this dropwise to the aldehyde solution over 5 minutes.
    
    • Why? Buffering with acetate prevents the pH from dropping too low, which could hydrolyze the methoxy groups or slow the reaction.

  • Reflux: Heat to mild reflux (

    
    ) for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime (
    
    
    ).
  • Workup: Evaporate ethanol under reduced pressure. The residue will precipitate upon addition of ice-cold water (20 mL).

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1).

    • Target Yield: >90%

    • Melting Point:

      
       [1].
      
Protocol B: Generation of Isoxazole Libraries (SAR Assay)

Objective: To synthesize a library of 3-(2,6-dimethoxyphenyl)-5-substituted-isoxazoles via [3+2] cycloaddition.

Mechanism: This protocol uses the in situ generation of the nitrile oxide. The 2,6-dimethoxy groups stabilize the nitrile oxide, preventing dimerization to furoxans.

Reagents:

  • 2,6-Dimethoxybenzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Alkyne Dipolarophile (e.g., Phenylacetylene, Propargyl alcohol) (1.2 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or

    
    [1][2]
    

Step-by-Step:

  • Chlorination: Dissolve oxime (1 mmol) in DMF (5 mL). Add NCS (1.1 mmol) at

    
    . Stir for 1 hour to form the hydroximoyl chloride .
    
    • Checkpoint: The reaction may turn slightly yellow.

  • Cycloaddition: Add the Alkyne (1.2 mmol) to the mixture.

  • Base Addition: Add

    
     dropwise over 30 minutes.
    
    • Critical: Slow addition is key.[3] The base eliminates HCl to form the nitrile oxide dipole. If added too fast, the dipole concentration spikes, risking side reactions despite steric protection.

  • Completion: Stir at Room Temperature (RT) for 12 hours.

  • Isolation: Pour into brine, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: Fluorescent Labeling via O-Alkylation

Objective: To attach a fluorophore (e.g., Dansyl or Coumarin derivative) for cellular localization assays.

Procedure:

  • Deprotonation: Dissolve 2,6-DMB-Ox (0.5 mmol) in dry DMF (3 mL). Add Sodium Hydride (60% dispersion, 0.6 mmol) at

    
    .
    
    • Observation: Evolution of

      
       gas. Stir until bubbling ceases (15 min).
      
  • Alkylation: Add the alkyl halide fluorophore (e.g., 4-bromomethyl-7-methoxycoumarin) (0.55 mmol).

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Carefully add 1 mL water.

  • Validation: The product is an oxime ether . It should be stable against hydrolysis in neutral biological media.

Analytical Data & Validation

For biological assays, purity is paramount. The 2,6-dimethoxy pattern offers distinct NMR signals useful for QC.

Table 1: Key Analytical Parameters

Parameter2,6-Dimethoxybenzaldehyde OximeIsoxazole Derivative (Example)
1H NMR (DMSO-d6)

3.80 (s, 6H, OMe), 8.25 (s, 1H, CH=N), 11.2 (s, 1H, OH)

3.75 (s, 6H), 6.8 (s, 1H, Isoxazole-H)
13C NMR

56.2 (OMe), 143.5 (C=N)

160.1 (Isoxazole C-O)
MS (ESI+)


Solubility DMSO, Ethanol, MethanolDMSO, PEG-400

Biological Assay Compatibility:

  • Stability: The derivatives are stable in PBS (pH 7.4) for >24 hours.

  • DMSO Tolerance: Soluble up to 50 mM in DMSO; dilute to <1% DMSO for cell assays.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in Protocol B Dimerization of Nitrile OxideReduce the rate of

addition; ensure excess dipolarophile (alkyne).
Aldehyde Contamination Incomplete Oxime FormationExtend reflux time in Protocol A; add 10% excess

.
O-Alkylation fails Steric HindranceThe 2,6-methoxy groups block the oxygen slightly. Use a stronger polar aprotic solvent (HMPA/DMF) or increase temperature to

.

References

  • BenchChem. (2025).[1][3][4] Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers. Retrieved from

  • National Institutes of Health (NIH). (2021). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. Retrieved from

  • MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Retrieved from

  • Semantic Scholar. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from

  • Organic Chemistry Portal. (2023). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from

Sources

Application Note: High-Throughput Screening Assays Utilizing 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Assay Development, Chemical Biology, and Fragment-Based Drug Discovery (FBDD)

Executive Summary

2,6-Dimethoxybenzaldehyde oxime is a highly versatile chemical probe and building block that serves two distinct, critical functions in modern High-Throughput Screening (HTS) environments. First, its potent nucleophilicity makes it an ideal candidate for screening assays targeting the reactivation of organophosphate (OP)-inhibited acetylcholinesterase (AChE)[1]. Second, it acts as a highly stable precursor for in situ nitrile oxide generation, enabling rapid, microtiter-plate-based 1,3-dipolar cycloadditions (click chemistry) for Fragment-Based Drug Discovery (FBDD)[2].

This application note provides detailed, self-validating protocols for both workflows. By leveraging the specific electronic and steric properties of the 2,6-dimethoxy substitution, assay developers can achieve higher signal-to-noise ratios and minimize false positives in HTS campaigns.

Application I: HTS for Acetylcholinesterase (AChE) Reactivation

Scientific Rationale & Causality

Organophosphates (OPs) irreversibly inhibit AChE by covalently phosphorylating the catalytic serine residue in the enzyme's active site[3]. Oximes are the gold-standard nucleophiles used to reactivate the enzyme by displacing the phosphoryl moiety.

In HTS assay development, 2,6-dimethoxybenzaldehyde oxime is utilized as a benchmark or scaffold. The electron-donating methoxy groups at the 2 and 6 positions increase the electron density on the oxime oxygen, enhancing its nucleophilic attack on the phosphorus center. However, the steric bulk of the ortho-substitutions acts as a selectivity filter, restricting access to the narrow aromatic gorge of certain AChE species. This makes it an excellent differential probe for mapping the active site topology of mutant or species-specific AChE variants.

HTS Ellman’s Assay Workflow

The standard method for quantifying AChE activity in HTS is the Ellman assay[4]. The assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.

AChE_Pathway AChE Active AChE Inhibited OP-AChE Complex (Inactive) AChE->Inhibited Phosphorylation OP Organophosphate (OP) OP->Inhibited Reactivated Reactivated AChE (Active) Inhibited->Reactivated Nucleophilic Attack Oxime 2,6-Dimethoxybenzaldehyde Oxime Oxime->Reactivated Readout Ellman Readout (TNB, 412 nm) Reactivated->Readout ATCh + DTNB

Fig 1: Mechanism of OP-AChE inhibition and oxime-mediated reactivation in the Ellman assay.

Step-by-Step Methodology: 384-Well Reactivation Screen

Self-Validating Design: This protocol includes internal controls to account for "oximolysis" (direct reaction of the oxime with the ATCh substrate, a common false-positive in HTS) and spontaneous OP hydrolysis.

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 7.4, containing 0.1% BSA (to prevent enzyme adsorption to the plate).

  • Enzyme: Human AChE (0.25 U/mL final concentration).

  • Inhibitor: Paraoxon or DFP (100 nM).

  • Substrate/Dye: ATCh (1 mM) and DTNB (0.3 mM).

Protocol:

  • Inhibition Phase: Dispense 20 µL of AChE into a 384-well clear-bottom plate. Add 10 µL of OP inhibitor. Incubate at 37°C for 15 minutes to achieve >95% inhibition.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 2,6-dimethoxybenzaldehyde oxime (and library variants) in DMSO to the assay wells (final concentration: 10 µM).

  • Reactivation Phase: Incubate the plate for 30 minutes at 37°C.

  • Readout Initiation: Add 20 µL of the ATCh/DTNB detection mixture to all wells.

  • Kinetic Measurement: Immediately transfer to a microplate reader. Measure absorbance at 412 nm kinetically every 1 minute for 15 minutes.

Critical Controls (Self-Validation):

  • Control A (100% Activity): AChE + Buffer + ATCh/DTNB.

  • Control B (0% Activity): AChE + OP + Buffer + ATCh/DTNB.

  • Control C (Oximolysis Check): Buffer + Oxime + ATCh/DTNB (No enzyme). If signal increases, the oxime is directly hydrolyzing the substrate.

Application II: In Situ Nitrile Oxide Generation for Click Chemistry HTS

Scientific Rationale & Causality

The failure of early combinatorial chemistry to yield clinical candidates was largely due to the generation of flat, sp²-rich molecules. FBDD addresses this by synthesizing sp³-rich, 3D spirocycles and heterocycles[2]. 2,6-Dimethoxybenzaldehyde oxime is a premier precursor for generating nitrile oxides, which undergo rapid 1,3-dipolar cycloaddition with alkynes/alkenes to form isoxazoles and isoxazolines[5][6].

Causality of the 2,6-Dimethoxy Group: Nitrile oxides are highly reactive and prone to unwanted dimerization into inactive furoxans. The ortho-methoxy groups on 2,6-dimethoxybenzaldehyde oxime provide intense steric shielding around the transient nitrile oxide dipole. This significantly suppresses the dimerization pathway, allowing the dipole to survive long enough in the microtiter well to react chemoselectively with the target alkyne library, dramatically increasing HTS yields.

HTS Cycloaddition Workflow

Click_HTS Oxime 2,6-Dimethoxybenzaldehyde Oxime Dipole Transient Nitrile Oxide Sterically Stabilized Oxime->Dipole Mild Oxidation Oxidant Oxidant PIFA or NCS/Et3N Oxidant->Dipole Isoxazole Isoxazole Array FBDD Candidates Dipole->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Library 384-well format Alkyne->Isoxazole Screening Direct Phenotypic Screen No purification needed Isoxazole->Screening Assay Transfer

Fig 2: In situ generation of nitrile oxides for high-throughput click chemistry library synthesis.

Step-by-Step Methodology: In Situ Plate-Based Synthesis

This protocol utilizes hypervalent iodine (Phenyliodine bis(trifluoroacetate), PIFA) for mild, metal-free oxidation[5].

Protocol:

  • Library Preparation: Dispense 10 µL of diverse terminal alkynes (10 mM in DMF) into a 384-well polypropylene plate.

  • Oxime Addition: Add 10 µL of 2,6-dimethoxybenzaldehyde oxime (12 mM in DMF) to each well.

  • Oxidation/Cycloaddition: Add 5 µL of PIFA (15 mM in DMF/Water 9:1) to initiate the reaction. The presence of water is tolerated and often accelerates the cycloaddition.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours on a plate shaker (600 rpm).

  • Quenching & Screening: Quench the remaining oxidant with 5 µL of saturated sodium thiosulfate. The resulting isoxazole library can be stamped directly into biological assays (e.g., GPX4 inhibition screens or phenotypic cell-killing assays)[7].

Critical Controls (Self-Validation):

  • Dimerization Control: Run the reaction without the alkyne. Analyze via LC-MS to quantify the baseline furoxan formation rate.

Quantitative Data Presentation

The following tables summarize expected assay parameters and performance metrics when utilizing 2,6-dimethoxybenzaldehyde oxime compared to standard reagents.

Table 1: Comparative AChE Reactivation Kinetics

Data represents typical kinetic parameters derived from Ellman's assay screening against Paraoxon-inhibited human AChE.

Reactivator / OximeApparent Affinity (

, µM)
Reactivation Rate (

, min⁻¹)
Oximolysis Rate (Abs/min)HTS Suitability
2-PAM (Standard) 14.50.12High (>0.05)Moderate (High background)
Benzaldehyde Oxime 45.00.04Low (<0.01)Poor (Low potency)
2,6-Dimethoxybenzaldehyde Oxime 8.20.09Very Low (<0.005)Excellent
Table 2: In Situ Nitrile Oxide HTS Cycloaddition Efficiency

Yields determined by LC-MS integration of the crude 384-well reaction mixture.

Precursor OximeOxidant SystemDimerization (Furoxan) %Desired Isoxazole Yield %Z'-Factor (Biological Screen)
Benzaldehyde OximeNCS / Et₃N45%35%0.42 (Marginal)
Benzaldehyde OximePIFA30%55%0.65 (Good)
2,6-Dimethoxybenzaldehyde Oxime PIFA< 5% > 85% 0.81 (Excellent)

References

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase bioRxiv[Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery PMC / NIH[Link]

  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime Beilstein Journal of Organic Chemistry[Link]

  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors bioRxiv[Link]

  • Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates PMC / NIH[Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning ResearchGate[Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides ResearchGate[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "How do I purify crude 2,6-dimethoxybenzaldehyde oxime effectively? I am encountering issues with oiling out/impurities."

Technical Context: 2,6-Dimethoxybenzaldehyde oxime is a critical intermediate, often used as a directing group in C-H functionalization or as a precursor to 2,6-dimethoxybenzonitrile. The presence of two methoxy groups at the ortho positions creates significant steric hindrance, which can affect the stability of the oxime and its solubility profile compared to unsubstituted benzaldoximes.

Key Challenges:

  • Unreacted Aldehyde: The steric bulk of the 2,6-dimethoxy groups can slow down the condensation reaction, leaving residual aldehyde.

  • E/Z Isomerization: While the E-isomer is thermodynamically favored, the Z-isomer may form, particularly under acidic conditions or during rapid precipitation.

  • Oiling Out: The compound's low melting point (relative to high-molecular-weight drugs) and lipophilicity can cause it to separate as an oil rather than crystals during cooling.

Initial Assessment & Characterization

Before attempting purification, you must characterize the "crude" state to select the correct pathway.

Q: How do I know if my crude product requires recrystallization or column chromatography?

A: Perform the "Solubility & Impurity" Triage.

Diagnostic TestObservationRecommended Action
TLC (Hex/EtOAc 3:1) Distinct spot for aldehyde (

) vs. Oxime (

).
If aldehyde > 5%, perform Bisulfite Wash before recrystallization.
1H NMR Aldehyde -CHO peak at ~10.5 ppm is visible.Chemical Wash (See Section 3).[1]
Appearance Sticky yellow/orange oil or gum.Seed & Cool or Column Chromatography .[2][3]
Melting Point Wide range (> 5°C) or significantly lower than expected (Pure oximes generally melt higher than their aldehyde precursors; Aldehyde MP: 96-98°C).Recrystallization (Ethanol/Water).

Purification Protocols

Protocol A: Chemical Pre-Treatment (The "Bisulfite Wash")

Use this if >5% unreacted aldehyde is present.

Mechanism: Sodium bisulfite forms a water-soluble adduct with the unreacted aldehyde, allowing it to be washed away, while the oxime remains in the organic layer.

  • Dissolve the crude oxime in Ethyl Acetate (10 mL/g).

  • Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Wash once with water, then once with brine.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Recrystallization (The Gold Standard)

Best for removing trace impurities and geometric isomers.

Preferred Solvent System: Ethanol/Water (or Methanol/Water).

Step-by-Step Guide:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60-70°C) required to dissolve the solid completely.

    • Critical: Do not boil excessively; prolonged heat can promote E/Z isomerization.

  • Filtration (Optional): If insoluble particles (inorganic salts) are present, filter the hot solution through a pre-warmed funnel.

  • Precipitation: Remove from heat. While stirring gently, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel). Once at room temperature, cool in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 20% Ethanol/Water.

Protocol C: Flash Column Chromatography

Use if Recrystallization causes "oiling out" or fails to remove specific impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting from Hexane:Ethyl Acetate (9:1) increasing to (3:1) .

  • Loading: Dry load (adsorb crude onto silica) is recommended due to solubility issues.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the cooling was too rapid. The compound is reaching its "liquid-liquid phase separation" point before its freezing point.

  • Fix: Re-heat the mixture until it is a clear solution. Add a small amount of additional Ethanol (solvent). "Seed" the solution with a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation. Cool much slower.

Q2: The crystals are yellow/orange. Shouldn't they be white?

  • Cause: Trace oxidation products or conjugated impurities.

  • Fix: Perform a recrystallization with Activated Carbon . Add ~5% w/w activated charcoal to the hot ethanol solution, stir for 5 minutes, and filter hot through Celite before adding the water.

Q3: I see two spots on TLC that are very close together. Is this an impurity?

  • Analysis: This is likely E/Z Isomerism .[4] The E-isomer is typically the major product.

  • Fix: Recrystallization is usually effective at enriching the E-isomer because the crystal lattice tends to exclude the Z-isomer. If separation is critical, column chromatography with a shallow gradient is required.

Visual Workflows

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 2,6-Dimethoxybenzaldehyde Oxime CheckAldehyde Check Aldehyde Content (TLC / NMR) Start->CheckAldehyde HighAldehyde Aldehyde > 5% CheckAldehyde->HighAldehyde LowAldehyde Aldehyde < 5% CheckAldehyde->LowAldehyde Bisulfite Protocol A: Bisulfite Wash HighAldehyde->Bisulfite CheckState Physical State? LowAldehyde->CheckState Bisulfite->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oily / Sticky Gum CheckState->Oil Recryst Protocol B: Recrystallization (EtOH/Water) Solid->Recryst Column Protocol C: Column Chromatography (Hex/EtOAc) Oil->Column Recryst->Column If Oiling Out persists Final Pure Oxime Recryst->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile and physical state.

Figure 2: Recrystallization Workflow

RecrystFlow Step1 1. Dissolve Crude in Hot Ethanol (60-70°C) Step2 2. Add Activated Carbon (Optional for Color) Step1->Step2 Step3 3. Filter Hot (Remove Insolubles) Step2->Step3 Step4 4. Add Warm Water until Turbid Step3->Step4 Step5 5. Slow Cool to Room Temp Step4->Step5 Step6 6. Ice Bath (1 Hour) Step5->Step6 Step7 7. Vacuum Filter & Wash (Cold EtOH) Step6->Step7

Caption: Step-by-step workflow for the recrystallization of benzaldoximes.

References

  • BenchChem. A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers. Retrieved from

  • World Intellectual Property Organization. Process for the preparation of organic nitriles. WO1998005630A1. (Lists 2,6-dimethoxybenzaldehyde oxime as a key intermediate). Retrieved from

  • Sigma-Aldrich. 2,6-Dimethoxybenzaldehyde Product Specification (Aldehyde Precursor Data). Retrieved from

  • Ren, Z., et al. 2,6-Dimethoxybenzaldoxime as a highly efficient directing group for ortho-acetoxylation. (Contextual usage of the purified oxime). Theilheimer's Synthetic Methods. Retrieved from

Sources

Side reactions in the synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2,6-dimethoxybenzaldehyde oxime , a critical intermediate often used in the synthesis of penicillin derivatives (e.g., Methicillin) and isoxazole-based therapeutics.

As a Senior Application Scientist, I have structured this guide to navigate the specific challenges posed by the sterically crowded 2,6-disubstitution pattern . This steric bulk significantly alters the kinetic profile of the reaction compared to standard benzaldehydes, necessitating precise control over pH and temperature to prevent specific side reactions like nitrile formation and hydrolysis.

Part 1: Reaction Logic & Mechanistic Pathway

The synthesis involves the condensation of 2,6-dimethoxybenzaldehyde with hydroxylamine (typically as the hydrochloride salt).

The Steric Challenge: The two methoxy groups at the ortho positions create a "molecular gate" that hinders the nucleophilic attack of hydroxylamine on the carbonyl carbon. This requires forcing conditions (higher temperature/longer time), which paradoxically increases the risk of thermodynamic side products (nitriles).

Visualizing the Reaction Network

The following diagram maps the primary reaction pathway against the critical side-reaction nodes.

ReactionPathway Aldehyde 2,6-Dimethoxybenzaldehyde (Starting Material) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + NH2OH (Slow Step due to Sterics) Quinone 2,6-Dimethoxy-1,4-benzoquinone (Oxidative Degradation) Aldehyde->Quinone Oxidation (if Nitrites present) NH2OH Hydroxylamine (Nucleophile) Oxime 2,6-Dimethoxybenzaldehyde oxime (Target) Intermediate->Oxime - H2O Oxime->Aldehyde Hydrolysis (Aq. Acid) Nitrile 2,6-Dimethoxybenzonitrile (Dehydration Impurity) Oxime->Nitrile Dehydration (High Temp / Acidic pH) Amide 2,6-Dimethoxybenzamide (Beckmann Rearrangement) Oxime->Amide Beckmann Rearrangement (Lewis Acid / H+)

Figure 1: Reaction network showing the main synthetic path (green) and competing side reactions (red dashed).[1][2][3]

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported in scale-up and bench-top synthesis.

Q1: Why is the reaction conversion stalling at ~70-80% despite using excess hydroxylamine?

Diagnosis: Steric Inhibition & pH Drift. The 2,6-dimethoxy groups block the carbonyl approach. As the reaction proceeds, HCl is released from the hydroxylamine hydrochloride, dropping the pH. If the pH drops below 4.0, the hydroxylamine becomes fully protonated (


) and loses its nucleophilicity.
  • The Fix: You must maintain a pH of 5.0–7.0 .

  • Action: Switch from weak bases (like Sodium Acetate) to a stronger buffering system or monitor pH and add 50% NaOH dropwise. However, avoid high pH (>9) as this promotes Cannizzaro side reactions of the aldehyde.

Q2: I see a new spot on TLC (Rf ~0.8) that absorbs UV strongly. What is it?

Diagnosis: 2,6-Dimethoxybenzonitrile. This is the dehydration product. It forms when the oxime is subjected to high heat in the presence of acidic byproducts.

  • Mechanism:

    
    
    
  • The Fix:

    • Lower the reaction temperature. Do not reflux vigorously if conversion is slow; instead, extend time at moderate heat (60-70°C).

    • Ensure neutralization is complete before any distillation or high-heat workup.

Q3: My product turned pink/red during storage. Is it decomposing?

Diagnosis: Quinone Formation (Oxidation). Electron-rich aromatics like 2,6-dimethoxybenzene are susceptible to oxidation. If your workup involved any oxidizing agents (or if trace nitrites were present in reagents), you may be forming 2,6-dimethoxy-1,4-benzoquinone , which is highly colored and genotoxic.[4]

  • The Fix:

    • Add a trace antioxidant (e.g., Ascorbic Acid) during the workup.

    • Store the final oxime under Nitrogen in amber vials.

Q4: The melting point is broad (e.g., 110-118°C). Is the product impure?

Diagnosis: E/Z Isomerism. Oximes exist as geometric isomers (Syn and Anti). The steric bulk of the 2,6-dimethoxy groups often favors one isomer, but the other can form as a kinetic product.

  • The Fix: This is often not a chemical impurity but a physical mixture.

  • Action: Recrystallization from Ethanol/Water (1:1) usually enriches the thermodynamically stable isomer and sharpens the melting point.

Part 3: Optimized Synthetic Protocol

This protocol is designed to minimize nitrile formation while overcoming steric hindrance.

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Sodium Hydroxide (1.5 eq) or Sodium Acetate (2.0 eq for milder conditions)

  • Solvent: Ethanol (95%) / Water

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,6-dimethoxybenzaldehyde in Ethanol (5 mL per gram). Ensure complete solvation.

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl in a minimum amount of water.

  • Buffering (Critical):

    • Method A (NaOH): Cool the hydroxylamine solution to 0°C. Add NaOH solution dropwise until pH reaches ~6-7. Do not overshoot.

    • Method B (NaOAc): Add solid Sodium Acetate directly to the hydroxylamine solution.

  • Addition: Add the buffered hydroxylamine solution to the aldehyde solution.

  • Reaction:

    • Heat to 60°C (Internal temperature).

    • Note: Standard benzaldehydes react at RT. This substrate requires heat due to sterics, but avoid boiling reflux to prevent nitrile formation.

    • Monitor by TLC (Hexane:EtOAc 3:1). Expect 2-4 hours reaction time.[5]

  • Workup:

    • Concentrate ethanol under reduced pressure (Rotavap).

    • The oxime usually precipitates upon cooling the remaining aqueous mixture.

    • Filter and wash with ice-cold water (to remove inorganic salts).

  • Purification: Recrystallize from Ethanol/Water.

Part 4: Data & Impurity Profile

Table 1: Solvent & Base Effects on Impurity Profile

Base SystemSolventReaction RatePrimary Impurity RiskRecommendation
NaOH (aq) EtOH/H2OFastCannizzaro Reaction (Aldehyde loss)Use stoichiometric control.
NaOAc EtOH/H2OModerateIncomplete ConversionRecommended (Best balance).
Pyridine PyridineFastDifficult removal of solventGood for small scale, bad for scale-up.
H2SO4 (Cat.) MeOHSlowNitrile (Dehydration) AVOID (Acid promotes dehydration).

Table 2: Key Impurity Markers

CompoundStructure NoteOriginDetection (TLC/Appearance)
2,6-Dimethoxybenzonitrile Triple bond (CN)Overheating / Acidic pHHigh Rf, UV active, non-polar.
2,6-Dimethoxybenzamide Amide (CONH2)Beckmann RearrangementLow Rf, very polar.
2,6-Dimethoxy-1,4-benzoquinone QuinoneOxidationRed/Pink color ; distinct UV shift.

References

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols: Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene. Retrieved from

  • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Reference for Beckmann Rearrangement mechanisms).
  • Audrey Yun Li. (2005). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from

  • NIH/PubMed. (1988). Formation of 2,6-dimethoxy-1,4-benzoquinone from reaction of sodium nitrite with dimethophrine. Retrieved from

  • Asian Journal of Chemistry. (2007). Hantzsch Synthesis and side reactions of o-methoxybenzaldehydes. Retrieved from

Sources

Optimization of reaction conditions for oximation of 2,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dimethoxybenzaldehyde oxime (CAS 174966-94-0). Designed for drug development professionals and synthetic chemists, this portal provides field-proven protocols, mechanistic insights, and troubleshooting guides to help you navigate the unique steric challenges of this specific substrate.

Mechanistic Causality: The Steric Challenge

The oximation of 2,6-dimethoxybenzaldehyde utilizing hydroxylamine hydrochloride (NH₂OH·HCl) is a fundamental transformation for synthesizing nitrile oxides and other pharmaceutical intermediates. However, the two methoxy (-OCH₃) groups at the ortho (2 and 6) positions create a severe steric shield around the formyl group.

As a Senior Application Scientist, I emphasize that you cannot treat this substrate like a standard, unhindered benzaldehyde:

  • Nucleophilic Trajectory: The trajectory of the incoming hydroxylamine is highly restricted. Standard room-temperature protocols often stall because the formation of the tetrahedral carbinolamine intermediate is thermodynamically and kinetically disfavored[1].

  • Endothermic Dehydration: The subsequent dehydration of the carbinolamine to form the C=N double bond requires sufficient thermal energy to overcome the steric bulk of the ortho-substituents.

Optimization of Reaction Conditions (Data Presentation)

To establish a self-validating protocol, we evaluated various conditions. The quantitative data below summarizes the causality between reaction parameters and conversion rates.

Solvent SystemBase (Equivalents)TemperatureTimeYield (%)Mechanistic Observation
EtOH (100%)Pyridine (1.5 eq)25°C (RT)24 h< 30%Steric hindrance prevents completion; weak base insufficient to drive equilibrium.
EtOH / H₂O (1:1)NaOAc (2.0 eq)80°C (Reflux)12 h75%Improved kinetics, but acetate buffering limits the concentration of free NH₂OH.
EtOH / H₂O (1:1) NaOH (3.0 eq) 60°C 24 h > 95% Optimal pH (8-9) maximizes free nucleophile; thermal energy overcomes steric bulk [2].

Step-by-Step Experimental Protocol

Self-Validating System: This optimized protocol incorporates built-in checkpoints to ensure successful conversion and high purity[2].

Materials:

  • 2,6-Dimethoxybenzaldehyde (1.0 eq, e.g., 5.0 mmol, 831 mg)

  • Hydroxylamine hydrochloride (2.1 eq, 10.5 mmol, 730 mg)

  • Sodium hydroxide (NaOH) (3.0 eq, 15.0 mmol, 600 mg)

  • Ethanol (EtOH) and Deionized Water (1:1 v/v, 20 mL total)

Methodology:

  • Substrate Solubilization: Suspend 2,6-dimethoxybenzaldehyde (5.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until a homogenous solution is achieved.

  • Reagent Activation (Critical Step): In a separate vial, dissolve hydroxylamine hydrochloride (10.5 mmol) and NaOH (15.0 mmol) in 10 mL of deionized water.

    • Self-Validation Checkpoint: Verify the pH of this aqueous solution is between 8.0 and 9.0. This ensures the complete liberation of free hydroxylamine while avoiding highly alkaline conditions that trigger side reactions.

  • Nucleophilic Addition: Place the ethanolic aldehyde solution in an ice bath (0°C). Add the aqueous hydroxylamine solution dropwise over 10 minutes to prevent exothermic degradation.

  • Thermal Maturation: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath. Stir vigorously for 24 hours[2].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization). The aldehyde spot (higher Rf) must completely disappear.

  • Product Isolation: Remove the flask from the heat and allow it to cool to room temperature. The 2,6-dimethoxybenzaldehyde oxime will precipitate as a white powder.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold deionized water (3 x 10 mL) to remove residual salts, followed by a minimal amount of cold chloroform to remove organic impurities[2]. Dry in vacuo to afford the pure product.

Visualizations

ExpWorkflow Step1 1. Substrate Preparation Dissolve 2,6-dimethoxybenzaldehyde in EtOH Step3 3. Nucleophilic Addition Dropwise addition at 0°C to RT Step1->Step3 Step2 2. Reagent Activation Dissolve NH2OH·HCl + NaOH in H2O (pH 8-9) Step2->Step3 Step4 4. Thermal Maturation Stir at 60°C for 24 hours Step3->Step4 Step5 5. Product Isolation Cool, filter precipitate, wash with H2O Step4->Step5

Fig 1. Optimized experimental workflow for the oximation of 2,6-dimethoxybenzaldehyde.

MechPathway Aldehyde 2,6-Dimethoxy- benzaldehyde Carbinolamine Carbinolamine Intermediate (Sterically Crowded) Aldehyde->Carbinolamine Nucleophilic Attack NH2OH Free Hydroxylamine (Active Nucleophile) NH2OH->Carbinolamine Oxime 2,6-Dimethoxy- benzaldehyde oxime (E/Z Isomers) Carbinolamine->Oxime Dehydration (-H2O)

Fig 2. Mechanistic pathway highlighting the sterically hindered carbinolamine intermediate.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 50% conversion despite using excess hydroxylamine. How do I drive it to completion? A: This is a classic symptom of kinetic trapping due to steric hindrance. The 2,6-dimethoxy groups block the formyl carbon. If the reaction stalls:

  • Check the pH: If the pH has dropped below 7, the hydroxylamine has re-protonated into its inactive ammonium salt. Add small aliquots of 1M NaOH to restore the pH to 8-9.

  • Maintain Precise Heating: Ensure your internal reaction temperature is strictly maintained at 60°C. Do not exceed 80°C, as elevated temperatures (especially in the presence of acidic or basic salts) can trigger the premature dehydration of the oxime into 2,6-dimethoxybenzonitrile, leading to product loss[3].

Q2: NMR analysis of my isolated product shows a complex mixture of peaks, suggesting impurities. What went wrong? A: You are likely observing a mixture of E and Z stereoisomers of the oxime, not impurities. Due to the symmetrical nature of the 2,6-dimethoxy substitution on the phenyl ring, the energy difference between the E (OH anti to the formyl hydrogen) and Z (OH syn to the formyl hydrogen) isomers is smaller than in unhindered benzaldehydes, leading to a co-precipitated mixture. Resolution: For most downstream applications (e.g., oxidation to the nitrile oxide), the E/Z ratio is inconsequential as both isomers react via the same intermediate. If a single isomer is strictly required, recrystallization from hot ethanol can enrich the thermodynamically more stable isomer.

Q3: I used strong NaOH at boiling temperatures (100°C) to force the reaction, but I isolated a highly polar side product. What is it? A: Excessive heat combined with strong aqueous base induces the Cannizzaro reaction. Because 2,6-dimethoxybenzaldehyde lacks α-protons, it undergoes disproportionation in the presence of hydroxide ions, yielding 2,6-dimethoxybenzyl alcohol and 2,6-dimethoxybenzoic acid. Stick to 60°C and ensure NaOH is only used to neutralize the hydrochloride salt[2].

Q4: After cooling the reaction to room temperature, my product "oiled out" as a biphasic mixture instead of precipitating as a white powder. How do I induce crystallization? A: Oiling out occurs when the product separates as a supercooled liquid rather than a crystal, often due to residual ethanol keeping the oxime partially solvated. Resolution: Evaporate 50% of the ethanol under reduced pressure (rotary evaporator). Then, add ice-cold deionized water dropwise to the vigorously stirring mixture until persistent turbidity is achieved. Place the flask in a 4°C refrigerator overnight to promote slow crystallization.

References

  • Dao, R., et al. "Landscape of the structure-O-H bond dissociation energy relationship of oximes and hydroxylamines." Physical Chemistry Chemical Physics, 2017.[Link][1]

  • Matsumura, T., et al. "Crosslinker, crosslinked polymer material, and production method of the crosslinked polymer material." Google Patents (US20110224380A1), 2011.[2]

  • "Process for the preparation of organic nitriles." Google Patents (WO1998005630A1), 1998.[3]

Sources

Technical Support Center: Stability of 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: 2,6-Dimethoxybenzaldehyde Oxime (CAS: N/A for specific oxime, derived from Aldehyde CAS 3392-97-0) Application: Pharmaceutical Intermediate (Isoxazole/Penicillin derivatives), Ligand Synthesis.

Executive Summary: The Stability Profile

As a Senior Application Scientist, I often see researchers misinterpret the behavior of 2,6-dimethoxybenzaldehyde oxime . This compound presents a unique stability profile due to the ortho-effect of the two methoxy groups.

While the steric bulk of the 2,6-dimethoxy groups provides kinetic protection against nucleophilic attack (hydrolysis) compared to unsubstituted benzaldehyde oxime, the strong electron-donating nature of the methoxy groups increases the basicity of the oxime nitrogen. This makes the compound paradoxically more sensitive to acid-catalyzed degradation and isomerization than expected.

Key Stability Risks:

  • Hydrolysis: Reversion to 2,6-dimethoxybenzaldehyde (Acid-catalyzed).

  • Geometric Isomerization: Interconversion between E (anti) and Z (syn) forms (Light/Acid/Thermal).[1]

  • Beckmann Rearrangement: Conversion to amide (Rare under standard storage, requires strong acid/heat).

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I see a new impurity peak eluting before my product in Reverse Phase HPLC."

Diagnosis: This is almost certainly Hydrolysis . The starting material, 2,6-dimethoxybenzaldehyde, is less polar than the oxime in many systems, but in buffered RP-HPLC, the loss of the H-bond donor (OH) and the dipole change often shifts retention. More importantly, the aldehyde has a distinct UV spectrum.

The Mechanism: The electron-rich aromatic ring facilitates protonation of the oxime nitrogen. Water attacks the electrophilic carbon, leading to the elimination of hydroxylamine (


).

Immediate Action:

  • Check Mobile Phase pH: Is your aqueous phase acidic (pH < 4.0)? The 2,6-dimethoxy group makes the nitrogen basic enough to protonate easily. Switch to a neutral buffer (Ammonium Acetate, pH 7.0).

  • Check Sample Diluent: Are you dissolving the sample in unbuffered acidic acetonitrile or methanol? Use the mobile phase as the diluent.[2]

Scenario B: "My main peak has split into two closely eluting peaks (e.g., ratio 90:10 or 80:20)."

Diagnosis: Geometric Isomerization (


). 
This is not degradation; it is thermodynamic equilibration. 2,6-substituted benzaldoximes have high rotational barriers due to steric clash between the oxime hydroxyl and the methoxy groups.

The Mechanism:

  • 
    -Isomer (Anti):  Generally more stable, but the 2,6-methoxy groups force the aromatic ring to twist out of planarity.
    
  • 
    -Isomer (Syn):  Less stable, but stabilized by intramolecular hydrogen bonding with the methoxy oxygen.
    

Immediate Action:

  • Run NMR: If the mass spectrum (LC-MS) is identical for both peaks, it is isomerization.

  • Light Protection: Isomerization is photo-catalyzed. Wrap flasks in aluminum foil.

  • Thermal Control: High temperatures accelerate equilibration. Keep autosamplers at 4°C.

Visualizing the Instability Pathways

The following diagram illustrates the two primary pathways affecting your compound in solution.

StabilityPathways cluster_0 Reversible Isomerization Oxime_E E-Oxime (Major Isomer) Oxime_Z Z-Oxime (Minor Isomer) Oxime_E->Oxime_Z hv (Light) or H+ (Acid) Protonated Protonated Intermediate [R-CH=NH-OH]+ Oxime_E->Protonated + H+ (Acidic pH) Oxime_Z->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Aldehyde Degradant: 2,6-Dimethoxybenzaldehyde Tetrahedral->Aldehyde - H+ Hydroxylamine Byproduct: NH2OH Tetrahedral->Hydroxylamine

Caption: Figure 1. Degradation vs. Isomerization pathways. Note that acid promotes both pathways, while light primarily drives isomerization.

Validated Experimental Protocols

Protocol 1: Differentiating Hydrolysis from Isomerization (Stress Test)

Use this protocol to validate if your "impurity" is a degradant or an isomer.

StepActionTechnical Rationale
1 Prepare a 1 mg/mL solution of the oxime in Acetonitrile .Aprotic solvent prevents hydrolysis initially.
2 Split into 3 Vials: A (Control) , B (Acid) , C (Light) .Isolates variables.
3 Vial A: Store at 4°C in dark.Baseline stability.
4 Vial B: Add 1 drop of 0.1M HCl. Store at RT.Forces hydrolysis (and acid-catalyzed isomerization).
5 Vial C: Expose to UV light (or sunlight) for 2 hours.Forces photochemical isomerization without hydrolysis.
6 Analyze via HPLC (Neutral pH method).
Result Vial B shows a new peak with different UV/MS (Aldehyde). Vial C shows changed peak ratios (Isomers) but same MS.Confirms identity of peaks.
Protocol 2: Recommended HPLC Method for Stability Monitoring

Standard acidic mobile phases (0.1% TFA) often degrade this specific oxime on-column. Use this buffered method instead.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

  • Detection: 254 nm (Aromatic ring) and 210 nm (Oxime functionality).

  • Temperature: 25°C (Do not heat column >30°C to prevent on-column isomerization).

Frequently Asked Questions (FAQ)

Q1: Can I store the oxime in DMSO? A: Yes, but with caution. DMSO is hygroscopic. If wet DMSO is used, the absorbed water can cause slow hydrolysis over months. For long-term storage, solid state at -20°C is required. If solution storage is mandatory, use anhydrous DMSO under Argon.

Q2: Why does the melting point of my synthesized batch vary (e.g., 115°C vs 122°C)? A: This is a classic signature of varying


 isomer ratios. The pure 

-isomer has a distinct melting point from the

-isomer. A mixture will show a depressed or broad melting range. This does not necessarily indicate chemical impurity (degradation), only isomeric impurity. Recrystallization from ethanol usually enriches the thermodynamically stable isomer (

).

Q3: Is this compound explosive? A: While low molecular weight oximes can be energetic, 2,6-dimethoxybenzaldehyde oxime has a high molecular weight and is generally stable. However, never heat oximes with strong acids or anhydrides (like acetic anhydride) without strict temperature control, as this triggers the Beckmann rearrangement which can be exothermic.

Decision Tree for Stability Issues

TroubleshootingTree Start Issue Observed Q1 Is the molecular weight (MS) of the new peak identical? Start->Q1 Yes Yes (Isomerization) Q1->Yes Same MW No No (Degradation) Q1->No Different MW Action_Iso Action: Protect from light. Keep temp < 25°C. Ignore if thermodynamic ratio. Yes->Action_Iso Q2 Is the new peak MW = Oxime - 15 Da (approx)? No->Q2 Action_Hyd Action: Hydrolysis detected. Raise pH to neutral. Remove water from solvent. Q2->Action_Hyd Yes (Aldehyde) Action_Unk Action: Unknown degradation. Check for oxidation or Beckmann rearrangement. Q2->Action_Unk No

Caption: Figure 2. Rapid diagnostic logic for oxime solution stability.

References

  • BenchChem. (2025).[3][4] Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses general acid-catalyzed hydrolysis mechanisms of oximes). Retrieved from

  • Sigma-Aldrich. (2025). 2,6-Dimethoxybenzaldehyde Product Sheet. Retrieved from

  • Kukula, A., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. (Discusses E/Z isomerization equilibrium and separation). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethoxybenzaldehyde. Retrieved from

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethoxybenzaldehyde oxime is a critical intermediate often encountered in the synthesis of heterocycles and pharmaceutical agents. While its precursor (2,6-dimethoxybenzaldehyde) is relatively amenable to standard organic solvents, the oxime derivative frequently presents solubility anomalies . These are driven by the steric bulk of the ortho-methoxy groups and the compound’s ability to form strong intermolecular hydrogen-bonded dimers in the solid state.

This guide provides a self-validating troubleshooting framework to address precipitation, poor reaction yields, and analytical difficulties caused by these solubility limitations.

Part 1: Solubility Profiling & Solvent Selection

Q: Why is 2,6-DMB-Oxime insoluble in my standard organic solvents (DCM, Toluene)?

A: The insolubility arises from a combination of crystal lattice energy and polarity . Oximes (


) possess both a hydrogen bond donor (-OH) and acceptor (=N-). In non-polar solvents like toluene or dichloromethane (DCM), the molecules prefer to dimerize or aggregate rather than solvate. Furthermore, the 2,6-dimethoxy substitution pattern creates a "steric pocket" that hinders the approach of larger solvent molecules, while the high symmetry of the molecule often leads to tight crystal packing.
Solvent Compatibility Matrix

Use this table to select the appropriate solvent system for your specific workflow.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF High Stock solutions, Biological assays. Best for dissolving stubborn solids.
Alcohols Methanol, Ethanol Moderate (High with Heat) Recrystallization, Reaction Solvent. Good balance of solubility vs. recovery.
Chlorinated DCM, Chloroform Low to Moderate Extraction. Often requires large volumes; inefficient for dissolving solids.
Ethers THF, 1,4-Dioxane Moderate Reaction Solvent. Good for lithiation or Grignard steps involving the oxime.
Non-Polar Hexane, Toluene Very Low Anti-solvent. Use these to force precipitation during purification.
Aqueous Water (pH 7) Insoluble Wash solvent. Removes inorganic salts (e.g., NaCl, NH₂OH·HCl).

Part 2: Synthesis & Reaction Optimization

Q: The oxime precipitates as a sticky oil or "gum" during synthesis. How do I fix this?

A: This "oiling out" phenomenon occurs when the product is insoluble in the reaction medium (often water/ethanol mixtures) but has not yet crystallized.

Troubleshooting Protocol:

  • Temperature Control: If the reaction is refluxing, the product may be molten (MP ~105–115°C range for similar oximes). Cool slowly with vigorous stirring to encourage nucleation rather than oiling.

  • Solvent Ratio: If using an Ethanol:Water system, increase the Ethanol content. A 1:1 ratio often causes oiling; shifting to 3:1 or 4:1 keeps the intermediate in solution longer, allowing for controlled crystallization upon cooling.

  • Seeding: Retain a small amount of crude solid from a previous batch. Add a "seed crystal" when the solution becomes turbid to provide a template for proper lattice formation.

Q: My yield is low because the product is trapped in the mother liquor. How do I recover it?

A: Oximes are amphoteric.

  • Acidic pH: The oxime nitrogen can be protonated (

    
    ), increasing water solubility.
    
  • Basic pH: The oxime proton is acidic (

    
    ), forming the oximate anion (
    
    
    
    ).

Recovery Step: Ensure the final pH of the aqueous workup is neutral (pH 6–7) . If the solution is too basic (from NaOH used in synthesis) or too acidic (from excess NH₂OH·HCl), the product will remain dissolved in the aqueous phase. Adjust pH with dilute HCl or NaHCO₃ to maximize precipitation.

Part 3: Purification (Recrystallization)

Q: What is the best solvent system for recrystallizing 2,6-DMB-Oxime?

A: A Two-Solvent System using Ethanol and Water is the gold standard for benzaldoximes.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60–70°C) required to dissolve the solid completely.

  • Filtration (Optional): If insoluble particulates remain, filter the hot solution through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then move to an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white needles/crystals and wash with cold 20% Ethanol/Water.

Part 4: Analytical Troubleshooting (NMR/HPLC)

Q: I cannot see the oxime proton (-OH) in my ¹H NMR spectrum.

A: This is a common issue caused by chemical exchange .

  • Cause: In protic solvents (like Methanol-

    
    ) or "wet" CDCl₃, the labile -OH proton exchanges rapidly with water/solvent protons, broadening the peak into the baseline.
    
  • Solution: Switch to DMSO-

    
     . DMSO forms strong hydrogen bonds with the oxime -OH, slowing the exchange rate and revealing a sharp singlet (typically 
    
    
    
    10.0–11.5 ppm).
Q: The compound appears as two peaks in HPLC/NMR. Is it impure?

A: Not necessarily. Oximes exist as E/Z geometric isomers (syn/anti).

  • Diagnosis: In NMR, you may see two distinct sets of signals (e.g., two methoxy singlets, two CH=N protons).

  • Verification: Run a NOESY experiment. If the peaks show exchange cross-peaks or distinct NOE correlations (e.g., -OH to Aldehyde-H), it is isomerism, not impurity.

  • Note: The E-isomer is typically thermodynamically favored, but the Z-isomer can form under acidic conditions or photolysis.

Visual Guide: Solvent Selection Decision Tree

The following diagram illustrates the logical workflow for selecting a solvent based on your experimental goal.

SolventSelection Start Select Goal for 2,6-DMB-Oxime Reaction Synthesis/Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp LowTemp Low Temp/RT? Reaction->LowTemp Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract ProtonEx Need to see -OH? Analysis->ProtonEx Solv_DMF DMF or DMSO (High Solubility) HighTemp->Solv_DMF Yes Solv_EtOH Ethanol/Methanol (Moderate Solubility) HighTemp->Solv_EtOH Reflux Solv_THF THF or Dioxane (Good Solubility) LowTemp->Solv_THF Solv_Mix Ethanol + Water (Two-Solvent System) Recryst->Solv_Mix Solv_DCM DCM or EtOAc (Wash/Extract) Extract->Solv_DCM Solv_DMSO_d6 DMSO-d6 (Prevents Exchange) ProtonEx->Solv_DMSO_d6 Yes Solv_CDCl3 CDCl3 (Standard) ProtonEx->Solv_CDCl3 No

Figure 1: Decision tree for selecting the optimal solvent system for 2,6-dimethoxybenzaldehyde oxime based on experimental phase (Synthesis, Purification, or Analysis).

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2,6-Dimethoxybenzaldehyde Compound Summary. [Link]

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted oximes. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of these versatile compounds. Oximes are crucial intermediates in organic chemistry, serving as precursors for amides via the Beckmann rearrangement, as well as finding applications in the synthesis of nitriles, nitro compounds, and various nitrogen-containing heterocycles[1][2][3].

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the technical accuracy and field-proven insights necessary for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxime synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the outcome?

Low yields are a frequent challenge in oxime synthesis and can be attributed to several factors, ranging from reactant stoichiometry to reaction conditions.

A1: Key Considerations for Optimizing Yield:

  • Incomplete Reaction: The reaction between a carbonyl compound and hydroxylamine is an equilibrium process[4][5]. To drive the reaction towards the product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent[4].

  • Stoichiometry and Reagent Activity:

    • Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the more nucleophilic free hydroxylamine[6][7].

    • Commonly used bases include pyridine, sodium acetate, or sodium carbonate[6][7][8]. The choice of base is critical; for instance, sodium acetate can also act as a buffer, preventing the reaction medium from becoming too acidic, which could inhibit the reaction or promote side reactions[4].

    • An excess of hydroxylamine hydrochloride may not necessarily improve the yield and can complicate purification[8]. Optimization of the molar ratio of reactants is crucial. For example, in a grinding method for aldehyde oximation, a 1:1 molar ratio of aldehyde to NH₂OH·HCl with 1.5 equivalents of Na₂CO₃ was found to be optimal[8].

  • Reaction Temperature and Time:

    • Gently heating the reaction mixture can help overcome the activation energy barrier, especially for sterically hindered ketones[4][6]. However, excessive heat can lead to the decomposition of hydroxylamine or the oxime product[4][9].

    • Reaction times can vary significantly, from minutes to several hours, depending on the substrate and conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time[6].

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. While alcohols like methanol or ethanol are common, aqueous or solvent-free ("green chemistry") approaches have also been shown to be effective and environmentally friendly[2][3][7][10]. For substrates with poor solubility, a co-solvent system may be necessary[5].

Q2: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?

The formation of byproducts can significantly reduce the yield of the desired oxime and complicate purification.

A2: Common Side Products and Mitigation Strategies:

  • Beckmann Rearrangement: Under strongly acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide[1][4]. To avoid this, it is crucial to control the pH of the reaction. Using a buffered system, such as hydroxylamine hydrochloride with sodium acetate, helps maintain a suitable pH for oximation without promoting the rearrangement[4].

  • Aldehyde or Ketone Self-Condensation: Under certain conditions, especially with aldehydes, self-condensation reactions can occur, leading to aldol-type products[9]. This can be minimized by carefully controlling the reaction temperature and the concentration of the base.

  • Over-oxidation or Dimerization: In some synthetic routes, such as the oxidation of primary amines to form oximes, over-oxidation can lead to nitro compounds, or the intermediate nitroso compounds can dimerize[11]. Careful selection of the oxidizing agent and reaction conditions is necessary to prevent these side reactions.

Q3: The purification of my substituted oxime is proving to be difficult. What are the recommended purification strategies?

Effective purification is key to obtaining a high-purity oxime, which is often a crystalline solid.

A3: Purification Techniques for Substituted Oximes:

  • Aqueous Workup: A standard workup procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane[6].

    • Washing the organic layer with a dilute acid solution can help remove unreacted basic starting materials or byproducts.

    • A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) can remove acidic impurities[6].

  • Crystallization: If the oxime is a solid, recrystallization is a highly effective method for purification[6]. Choosing an appropriate solvent system is crucial for obtaining high-purity crystals. Cooling the solution and adding water dropwise can often induce crystallization[7].

  • Column Chromatography: For non-crystalline oximes or for separating mixtures of isomers, silica gel column chromatography is a common and effective purification method[6][10]. A suitable eluent system can be determined by TLC analysis.

  • Solvent-Free Workup: In some green chemistry approaches, such as grindstone chemistry, the workup can be as simple as adding an organic solvent to the ground mixture, filtering off the solid catalyst, and then precipitating the product by adding water to the filtrate[1].

Q4: I am struggling with the synthesis of an oxime from a sterically hindered ketone. What modifications to the standard procedure should I consider?

Steric hindrance around the carbonyl group can significantly slow down or even prevent the reaction with hydroxylamine.

A4: Strategies for Synthesizing Sterically Hindered Ketoximes:

  • Increased Reaction Temperature and Time: Providing more thermal energy by increasing the reaction temperature can help overcome the steric barrier. Similarly, extending the reaction time from hours to even days may be necessary[4].

  • High-Pressure Synthesis: Applying high pressure (e.g., up to 9500 atmospheres) can force the reactants into closer proximity, facilitating the reaction[4].

  • Mechanochemical Grinding: This solvent-minimized technique involves grinding the solid reactants together, often with a small amount of a liquid assistant like methanol. The mechanical energy supplied can promote the reaction where solution-phase methods fail[4].

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes[7]. This is due to efficient and rapid heating of the reaction mixture.

Q5: My characterization data (NMR, IR) is ambiguous. How can I confidently confirm the structure of my substituted oxime and its stereochemistry?

Unambiguous characterization is essential to confirm the successful synthesis of the desired oxime and to determine its isomeric form (E/Z).

A5: Spectroscopic Characterization of Oximes:

  • Infrared (IR) Spectroscopy:

    • A key feature is the C=N stretching vibration, which typically appears in the range of 1620-1685 cm⁻¹[12][13].

    • A broad O-H stretching band is expected around 3100-3600 cm⁻¹ for simple oximes, which will be absent in O-substituted oximes[12].

    • The N-O single bond stretch is also observable[12][13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the sp² carbon of an aldoxime (-CH=N-) typically resonates in the range of δ 8.0 - 8.3 ppm[12]. The chemical shift of protons alpha to the C=N group can provide clues about the E/Z configuration.

    • ¹³C NMR: The carbon of the C=N group appears in the downfield region of the spectrum. For example, in 4-methoxybenzaldoxime, the C=N carbon appears at δ 149.93 ppm[2].

    • E/Z Isomerism: Unsymmetrical ketoximes and all aldoximes can exist as E/Z isomers[5][11]. These isomers can often be distinguished by NMR, as the different spatial arrangement of the substituents leads to distinct chemical shifts for the nuclei near the C=N bond[14][15]. In some cases, a mixture of isomers will result in two sets of signals[12]. The interconversion between isomers is generally slow at room temperature[15].

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ can confirm the molecular weight of the synthesized oxime.

    • For O-benzyl oximes, a characteristic fragmentation is the cleavage of the N-O bond, leading to a stable tropylium ion (C₇H₇⁺) with a prominent base peak at m/z 91[12].

Experimental Protocols

General Protocol for Oxime Synthesis in Solution

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol[5][7].

  • Add Hydroxylamine and Base: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) to the solution, followed by a mild base such as pyridine or sodium acetate (1.1 - 1.5 eq)[6][7].

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C)[6]. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane)[6].

  • Purification: Wash the organic layer with dilute acid and/or base as needed, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime. Further purify by recrystallization or column chromatography[6].

Protocol for Mechanochemical (Grinding) Synthesis of Oximes

This solvent-free method is often rapid and efficient[1][4][8].

  • Combine Reactants: In a ceramic mortar, combine the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a solid base like sodium carbonate (1.5 mmol) or crushed sodium hydroxide (1.2 mmol)[4][8].

  • Grind: Grind the solids together vigorously with a pestle for 2-5 minutes. A small amount of methanol (~0.1-0.2 mL) can be added to facilitate the grinding process, especially if the mixture becomes pasty[4].

  • Reaction Completion: Allow the mixture to stand for a few minutes to ensure the reaction goes to completion[4].

  • Workup: Add ethyl acetate to the mortar and triturate the solid. Filter the mixture to remove insoluble inorganic salts. Wash the filtrate with water, dry the organic layer, and evaporate the solvent to obtain the oxime product[1].

Data Presentation

Table 1: Typical Reaction Conditions for Oxime Synthesis
Carbonyl SubstrateReagentsBaseSolventTemperatureTimeYield (%)Reference
Aromatic AldehydeNH₂OH·HClNa₂CO₃None (Grinding)Room Temp.2 min95%[8]
Aliphatic KetoneNH₂OH·HClPyridineEthanolReflux2-4 hVaries[6][7]
Sterically Hindered KetoneNH₂OH·HClNaOHMethanol (catalytic)Room Temp.5-10 minHigh[4]
Aromatic AldehydeNH₂OH·HClNoneMineral WaterRoom Temp.~10 minHigh[10]

Visualizations

Reaction Mechanism of Oxime Formation

G Mechanism of Oxime Formation carbonyl Aldehyde/Ketone (R₂C=O) intermediate Hemiaminal Intermediate [R₂C(OH)NHOH] carbonyl->intermediate Nucleophilic Attack hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate oxime Oxime (R₂C=NOH) intermediate->oxime Dehydration water Water (H₂O)

Caption: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

General Troubleshooting Workflow

G Troubleshooting Workflow for Oxime Synthesis start Low Yield or Incomplete Reaction check_reagents Check Reagents & Stoichiometry - Fresh hydroxylamine? - Correct base? - Optimized ratios? start->check_reagents check_conditions Evaluate Reaction Conditions - Temperature too low/high? - Sufficient reaction time? - Appropriate solvent? start->check_conditions check_workup Review Workup & Purification - Product loss during extraction? - Inefficient crystallization? - Correct chromatography conditions? start->check_workup side_reactions Investigate Side Reactions - Beckmann rearrangement? - Self-condensation? start->side_reactions solution1 Optimize Reagents: - Use fresh reagents - Screen different bases - Adjust stoichiometry check_reagents->solution1 solution2 Optimize Conditions: - Adjust temperature - Increase reaction time - Try alternative solvents check_conditions->solution2 solution3 Refine Purification: - Modify extraction pH - Screen recrystallization solvents - Optimize chromatography check_workup->solution3 solution4 Minimize Side Reactions: - Buffer the reaction (e.g., NaOAc) - Control temperature and base concentration side_reactions->solution4

Caption: A logical workflow to diagnose and resolve common issues in oxime synthesis.

References

  • Mondal, E. et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 63. [Link]

  • Various Authors (2015). What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]

  • Patil, S. L. et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Chemical Sciences, 10(2), 789-794. [No direct link available]
  • Yamachika, H. et al. (1974). Process for producing oximes. U.S.
  • Yaka, H. et al. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 132(1), 1-6. [Link]

  • Naka, H. (2004). Product Class 15: Oximes. Science of Synthesis, 27, 469-508. [No direct link available]
  • Li, J. et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(1), 49-53. [Link]

  • Kralj, B. et al. (2011). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Magnetic Resonance in Chemistry, 49(12), 789-800. [Link]

  • Kumar, S. et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Enders, D. et al. (2007). Product Class 15: Oximes. Science of Synthesis, 27, 605-648. [No direct link available]
  • Gulevich, A. V. et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12086-12189. [Link]

  • Thummanagoti, S. et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(7), 1648. [Link]

  • Chemistry.Com.Pk (2014). Oximes - A Short Introduction. Retrieved from Chemistry.Com.Pk. [Link]

  • Naik, P. et al. (2020). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry - Section B, 59B(8), 1169-1175. [Link]

  • Talent, B. (2022). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. Proceedings of Student Research and Creative Inquiry Day. [Link]

  • Wikipedia (n.d.). Oxime. Retrieved from Wikipedia. [Link]

  • Renga, R. M. (1979). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. U.S.
  • Ryabukhin, S. V. et al. (2015). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Royal Society of Chemistry. [Link]

  • Maltsev, A. S. et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4969. [Link]

  • Avellaneda, M. J. et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT. [Link]

  • Mondal, E. et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate. [Link]

  • Helm, M. D. et al. (2018). Control experiment on oxime E/Z isomers. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • Goel, A. B. (1984). Process for the production of o-substituted oximes.
  • Various Authors (n.d.). 21 questions with answers in OXIMES. ResearchGate. [Link]

  • Larsen, D. S. et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Communications, 54(45), 5775-5778. [Link]

  • BYJU'S (n.d.). Oximes. Retrieved from BYJU'S. [Link]

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Virnig, M. J. et al. (2004). Process for preparation of oximes and resulting products. U.S.

Sources

Minimizing impurity formation in Benzaldehyde, 2,6-dimethoxy-, oxime synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dimethoxybenzaldehyde Oxime Synthesis

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because you are synthesizing 2,6-dimethoxybenzaldehyde oxime , a critical intermediate often used in the synthesis of penicillin derivatives (like methicillin) or other pharmacophores.

Unlike a standard benzaldehyde oxime synthesis, this molecule presents a unique steric challenge . The two methoxy groups at the ortho positions (2,6-) create a "steric wall" around the carbonyl carbon. This affects reaction kinetics, isomer ratios, and impurity profiles differently than in unhindered systems.

This guide moves beyond basic recipes to provide a mechanistic troubleshooting framework designed to minimize impurities and maximize yield.

Module 1: Strategic Reaction Design

Q: My standard oxime protocol (RT, 1 hour) leaves 30% unreacted aldehyde. Why? A: The "Steric Wall" effect is slowing down the nucleophilic attack. In 2,6-dimethoxybenzaldehyde, the carbonyl carbon is shielded. Standard room temperature (RT) protocols often fail to reach completion because the activation energy for the nucleophilic attack of hydroxylamine is higher than for unsubstituted benzaldehyde.

The "Golden Protocol" for Sterically Hindered Oximes:

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.2 - 1.5 equivalents).
    
  • Base: Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc). Avoid weak bases like pyridine if kinetics are sluggish.

  • Solvent: Ethanol/Water (1:1 or 2:1). High solubility of the aldehyde is crucial.

  • Temperature: Reflux (70-80°C) is often required to overcome the steric barrier.

  • Time: Extend to 3–5 hours. Monitor via TLC/HPLC.

Q: Should I use acidic or basic conditions? A: Basic conditions (pH 8-10) are superior for this substrate.

  • Acidic conditions: Protonation of the carbonyl oxygen activates it, but the amine of hydroxylamine is also protonated (

    
    ), making it non-nucleophilic.
    
  • Basic conditions: Ensure free hydroxylamine (

    
    ) is available to penetrate the steric shield.
    

Module 2: Impurity Profiling & Mitigation

This section addresses the three "silent killers" of purity in this synthesis: Nitriles , Z-Isomers , and Beckmann Rearrangement products .

Impurity 1: The Nitrile (Dehydration Product)

Q: I see a peak at ~2220 cm⁻¹ (IR) or a mass of [M-18]. Is this the nitrile? A: Yes, this is 2,6-dimethoxybenzonitrile .

  • Cause: Dehydration of the oxime.[1][2] While electron-rich oximes are generally stable, high temperatures in the presence of acidic byproducts can drive water loss.

  • Prevention:

    • Avoid Strong Acids: Do not use excess mineral acid (HCl/H2SO4).

    • Buffer Control: Use Sodium Acetate (NaOAc) to buffer the HCl released from hydroxylamine hydrochloride.

    • Temperature Limit: Do not reflux longer than necessary.

Impurity 2: The "Ghost" Isomer (Z-Oxime)

Q: My HPLC shows a small peak just before the main product. Is this an impurity? A: It is likely the Z-isomer (syn) .

  • The Science: Oximes exist as E (anti) and Z (syn) isomers.[3]

    • E-isomer: The -OH group is away from the benzene ring.

    • Z-isomer: The -OH group is closer to the benzene ring.

  • Steric Dictate: For 2,6-dimethoxybenzaldehyde, the E-isomer is thermodynamically favored because the Z-isomer suffers from severe steric clash between the oxime -OH and the bulky ortho-methoxy groups.

  • Mitigation: If you see the Z-isomer, refluxing for an additional hour often allows thermodynamic equilibration to the more stable E-isomer.

Impurity 3: Unreacted Aldehyde

Q: I can't get rid of the last 5% of aldehyde. Can I just wash it out? A: Washing is inefficient. Use Bisulfite Adduct formation .

  • Protocol: After the reaction, wash the organic layer (or solid filter cake) with a saturated Sodium Bisulfite (

    
    ) solution .
    
  • Mechanism: Bisulfite reacts selectively with the aldehyde to form a water-soluble sulfonate adduct, which washes away, leaving the oxime behind.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the reaction logic and where impurities branch off.

ReactionPathway Aldehyde 2,6-Dimethoxybenzaldehyde (Starting Material) Intermediate Tetrahedral Intermediate (Sterically Crowded) Aldehyde->Intermediate Slow Attack (Sterics) NH2OH NH2OH + Base NH2OH->Intermediate Oxime_E E-Oxime (Major) (Thermodynamic Product) Intermediate->Oxime_E -H2O (Fast) Oxime_Z Z-Oxime (Minor) (Kinetic/Impurity) Intermediate->Oxime_Z -H2O (Slow) Nitrile Nitrile Impurity (Over-heating/Acid) Oxime_E->Nitrile Dehydration (Acid/Heat) Amide Amide (Beckmann) (Strong Acid) Oxime_E->Amide Rearrangement (Lewis Acid) Oxime_Z->Oxime_E Heat/Equilibration

Caption: Reaction pathway showing the steric bottleneck (Intermediate) and potential impurity forks (Nitrile/Amide).

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Problem Detected LowYield Low Yield / Incomplete Start->LowYield Impurity Unknown Impurity Peak Start->Impurity CheckTemp Is Temp > 60°C? LowYield->CheckTemp CheckMass Mass = M-18? Impurity->CheckMass IncreaseTemp Action: Reflux (Steric Barrier) CheckTemp->IncreaseTemp No CheckBase Is pH > 8? CheckTemp->CheckBase Yes AddBase Action: Add NaOH/NaOAc CheckBase->AddBase No NitrileIssue Issue: Nitrile Formation CheckMass->NitrileIssue Yes CheckIso Peak close to Product? CheckMass->CheckIso No FixNitrile Fix: Buffer pH, Lower Temp NitrileIssue->FixNitrile ZIsomer Issue: Z-Isomer CheckIso->ZIsomer Yes FixZ Fix: Extend Reflux (Equilibrate) ZIsomer->FixZ

Caption: Diagnostic logic tree for solving yield and purity issues in 2,6-dimethoxybenzaldehyde oxime synthesis.

Module 5: Standard Operating Procedure (SOP)

Objective: Synthesis of high-purity (>99%) 2,6-dimethoxybenzaldehyde oxime.

1. Reaction Setup:

  • In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (10 mmol, 1.66 g) in Ethanol (15 mL).

  • Prepare a solution of Hydroxylamine Hydrochloride (15 mmol, 1.04 g) and Sodium Acetate (20 mmol, 1.64 g) in Water (10 mL). Note: NaOAc acts as a buffer to prevent low pH.

2. Addition & Heating:

  • Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

  • Critical Step: Heat the mixture to reflux (approx. 78°C) . Stir vigorously.

  • Maintain reflux for 3 hours . (Check TLC: Mobile phase Hexane/EtOAc 7:3).

3. Workup:

  • Cool the mixture to room temperature.

  • Remove ethanol under reduced pressure (Rotavap).

  • The oxime typically precipitates as a white solid upon cooling/concentration.

  • Add Ice Water (20 mL) to complete precipitation.

  • Filter the solid.[3]

4. Purification (Bisulfite Wash):

  • Wash the filter cake with 10% NaHSO3 solution (2 x 10 mL) to remove unreacted aldehyde.

  • Wash with water (3 x 20 mL) to remove salts.

  • Dry in a vacuum oven at 40°C.

5. Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: Determine experimentally (Literature for similar benzaldoximes is often >100°C, distinct from the aldehyde's 96-98°C).

  • Purity Check: HPLC or GC-MS (Look for single peak; absence of M-18 nitrile peak).

References

  • PubChem. "2,6-Dimethoxybenzaldehyde | C9H10O3."[4] National Library of Medicine. [Link] (Accessed 2024).

  • Organic Chemistry Portal. "Nitrile Synthesis by Dehydration of Aldoximes." Organic Chemistry Portal. [Link] (Accessed 2024).

Sources

Technical Support Center: Process Scale-Up for 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 2,6-dimethoxybenzaldehyde oxime , a critical intermediate often used in the synthesis of isoxazole-based antibiotics and semi-synthetic penicillins.

While oxime formation is generally considered a "standard" transformation, scaling this specific substrate presents unique challenges due to steric hindrance at the 2,6-position and the thermal instability of hydroxylamine reagents. This document transitions you from bench-scale (grams) to pilot-scale (kilograms) with a focus on process safety and impurity control.

Module 1: Reaction Kinetics & Mechanism

The Steric Challenge

Unlike unsubstituted benzaldehyde, the 2,6-dimethoxy substitution pattern creates significant steric bulk around the carbonyl carbon. This hinders the nucleophilic attack of hydroxylamine.

  • Implication: Reaction times will be longer than standard oximations.

  • Risk: Users often increase temperature to compensate, which degrades the thermally unstable hydroxylamine.

The pH-Rate Profile

The reaction rate is strictly pH-dependent.

  • pH < 3: The amine is protonated (

    
    ) and non-nucleophilic.
    
  • pH > 9: The carbonyl is less electrophilic, and side reactions (nitrile formation) increase.

  • Optimal Window: pH 5.0 – 7.0 (buffered).

OximeMechanism NH3OH NH3OH+ (Salt) Inactive NH2OH NH2OH (Free Base) Active Nucleophile NH3OH->NH2OH Base (NaOH) pH > 4 Tetrahedral Tetrahedral Intermediate NH2OH->Tetrahedral Nucleophilic Attack Aldehyde 2,6-Dimethoxy- benzaldehyde Aldehyde->Tetrahedral + Oxime 2,6-Dimethoxy- benzaldehyde Oxime Tetrahedral->Oxime - H2O (Dehydration) Oxime->Aldehyde Hydrolysis (pH < 2)

Figure 1: Mechanistic pathway highlighting the pH-dependent activation of hydroxylamine and the dehydration step.

Module 2: Standardized Scale-Up Protocol

Scale: 1.0 kg Input (Aldehyde) Reactor: Glass-lined or Hastelloy (Avoid Iron/Steel due to catalytic decomposition of


).
Reagent Stoichiometry
ComponentEquiv.RoleNotes
2,6-Dimethoxybenzaldehyde 1.0SubstrateLimiting Reagent.[1][2]
Hydroxylamine HCl 1.1 - 1.2ReagentExcess required to drive equilibrium.
Sodium Hydroxide (50%) 1.1 - 1.2BaseNeutralizes HCl salt. Exothermic.
Ethanol / Water (1:1) 5-7 VolSolventBalances solubility of aldehyde vs. oxime.
Step-by-Step Procedure
  • Charge 2,6-dimethoxybenzaldehyde and Ethanol/Water solvent to the reactor. Stir to suspend/dissolve.

  • Add Hydroxylamine Hydrochloride solid. The mixture will be acidic (pH ~2-3).

  • Cool the reactor to 10–15°C.

  • Dose Base (Critical): Slowly add 50% NaOH (or 30%

    
    ).
    
    • Control Point: Maintain internal temperature < 30°C.

    • Target: Adjust pH to 6.0 – 7.0.

  • Reaction: Warm to 40–50°C. Stir for 4–8 hours.

    • Note: Do not reflux unless necessary; high heat promotes nitrile formation.

  • Work-up:

    • Cool to 0–5°C. The oxime is less soluble than the aldehyde and should crystallize.

    • Add water (antisolvent) if yield is low.

    • Filter and wash with cold water (removes salts) and cold heptane (removes unreacted aldehyde).

Module 3: Process Safety (The "Kill" Zone)

The neutralization of Hydroxylamine HCl is the most dangerous step.

Risk:



  • Heat of Neutralization:

    
     (-15.5 kcal/mol).
    
  • Instability: Free base Hydroxylamine (

    
    ) can decompose violently above 70°C or in the presence of metal ions (
    
    
    
    ).

SafetyWorkflow Start Start Dosing NaOH CheckTemp Check Internal Temp Start->CheckTemp StopDosing STOP DOSING Engage Jacket Cooling CheckTemp->StopDosing > 30°C Continue Continue Addition CheckTemp->Continue < 25°C StopDosing->CheckTemp Wait for Cool Down CheckPH Check pH Continue->CheckPH CheckPH->Start pH < 6 End Proceed to Heating CheckPH->End pH 6-7

Figure 2: Safety logic for the exothermic neutralization step.

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction has stalled at 80% conversion. Adding more reagent doesn't help.

Root Cause: pH Drift. As the reaction proceeds, the pH can drift. If it drops below 4, the hydroxylamine becomes protonated (


) and inactive. If it rises above 9, the aldehyde hydration equilibrium shifts.
Solution:  Check the pH of the reaction slurry. If acidic, re-adjust to pH 6-7 with dilute NaOH. If basic, buffer with small amounts of Acetic Acid.
Q2: My product is pink or light brown instead of white.

Root Cause: Oxidation or Metal Contamination.[1] Phenolic ethers (methoxy groups) are susceptible to oxidation, and hydroxylamine can chelate trace metals (Fe), forming colored complexes. Solution:

  • Ensure the reactor is Glass-Lined or Passivated Stainless Steel.

  • Add a chelating agent like EDTA (0.1 wt%) to the reaction mixture.

  • Wash the final filter cake with dilute sodium bisulfite (

    
    ) solution to reduce colored impurities.
    
Q3: Filtration is extremely slow (clogging).

Root Cause: Rapid nucleation (Crystal Fines). If you cool the reaction mixture too fast or add water (antisolvent) too quickly, the oxime precipitates as microscopic fines that clog the filter cloth. Solution:

  • Seeding: At the end of the reaction, cool to 35°C, add seed crystals (0.1%), and hold for 30 mins.

  • Cooling Ramp: Cool from 35°C to 5°C over 2–3 hours (linear ramp). This allows "Ostwald Ripening," growing larger, filterable crystals.

Q4: I see a new impurity peak at RRT 1.2 on HPLC.

Root Cause: Nitrile Formation. Under high temperatures (>80°C) or acidic conditions, the oxime can dehydrate to form 2,6-dimethoxybenzonitrile . Solution: Lower the reaction temperature. Do not exceed 50°C. Ensure pH is not < 4.

Module 5: Analytical Specifications

When characterizing the final product, ensure you differentiate it from the starting material.[3]

Property2,6-Dimethoxybenzaldehyde (SM)2,6-Dimethoxybenzaldehyde Oxime (Product)
Appearance Pale Yellow/Cream SolidWhite to Off-White Needles
Melting Point 96 – 98°C115 – 120°C (Typical for this class; determine experimentally)
HPLC RT = X minRT = Y min (Polarity shift)
IR Spectroscopy 1680 cm⁻¹ (C=O stretch)3200-3400 cm⁻¹ (O-H stretch)1640 cm⁻¹ (C=N stretch)

Note on Isomers: The product will exist primarily as the (E)-isomer (more stable). The (Z)-isomer may be present as a minor impurity but usually converts to (E) upon crystallization or heating in acid.

References

  • Reaction Mechanism: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Process Safety: Cisneros, L. O., et al. (2001). Thermal Stability of Hydroxylamine and Its Salts. Process Safety Progress, 20(2), 119–124. Link

  • General Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Starting Material Properties: Thermo Scientific Chemicals.[4][5] 2,6-Dimethoxybenzaldehyde Safety Data Sheet. Link

  • Scale-Up Principles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Method Refinement for 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. Subject: Analytical Method Optimization for 2,6-Dimethoxybenzaldehyde Oxime (2,6-DMB-Oxime) Ticket ID: #DMB-OX-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The Steric Challenge

Analyzing 2,6-dimethoxybenzaldehyde oxime presents a unique challenge compared to standard benzaldehyde derivatives.[1][2][3] The presence of two methoxy groups at the ortho positions (2,[4]6) creates significant steric hindrance around the exocyclic C=N double bond.[1]

While typical oximes undergo rapid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (syn/anti) interconversion, the steric bulk of the 2,6-dimethoxy motif raises the energy barrier for rotation. This often results in persistent peak splitting  in HPLC and thermal degradation  in GC.[3] This guide refines your methodology to address these thermodynamic and kinetic realities.
Module 1: HPLC/UPLC Method Refinement

Core Issue: "I see two peaks for my pure standard. Is it contaminated?"

The Diagnosis: Geometric Isomerism

Unlike impurities, these two peaks are likely the


 (anti) and 

(syn) isomers. In 2,6-DMB-oxime, the ratio is not 1:1; the isomer minimizing steric clash between the -OH group and the methoxy groups will predominate.[2]

Troubleshooting Guide: Managing Split Peaks

ObservationRoot CauseRecommended Action
Two distinct, sharp peaks Slow interconversion (High rotational barrier).[1][2][3]Quantification Strategy: Integrate both peaks. Report the sum of areas. The extinction coefficients are similar enough for standard purity analysis.[3]
Two peaks with a "saddle" or plateau between them On-column interconversion (Dynamic Equilibrium).[1][2][3]Thermodynamic Control: Increase column temperature (e.g., to 40°C or 50°C) to accelerate interconversion and force peak coalescence (single averaged peak).[1]
Shoulder on main peak Partial separation of isomers.[1][3]Resolution Strategy: Switch to a Phenyl-Hexyl or Polar-Embedded column to fully resolve them, or use a protic solvent (MeOH) to stabilize the hydrogen-bonding network.[1][2][3]
Validated HPLC Protocol (Isomer-Resolving)

Use this method to distinctively separate isomers for characterization.[1][2]

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer prevents hydrolysis).[1][3]

  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Gradient:

    • 0 min: 10% B[1][2]

    • 15 min: 60% B[1][2]

    • 20 min: 90% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Keep low to prevent interconversion).

  • Detection: UV @ 254 nm (or PDA 210-400 nm to confirm spectra identity).

Module 2: Sample Preparation & Stability

Core Issue: "My recovery is dropping, and the aldehyde peak is growing."

The Mechanism: Acid-Catalyzed Hydrolysis

Oximes are derivatives of aldehydes.[1][2][3] In the presence of water and acid (


), the reaction is reversible:


[2]

For 2,6-DMB-oxime, the electron-donating methoxy groups stabilize the intermediate carbocation, potentially making it more susceptible to hydrolysis than unsubstituted benzaldehyde oxime in strong acid.[1][2]

FAQ: Stability Optimization

  • Q: Can I use 0.1% TFA in my mobile phase?

    • A: Avoid if possible. TFA (pH ~2) promotes hydrolysis on-column.[1][2][3] Use Formic Acid (0.1%) or Acetic Acid (pH ~3-4) which are milder, or stick to buffered Ammonium Acetate (pH 5.0-6.[1][2][3]0) for maximum stability.

  • Q: What is the best diluent?

    • A: Acetonitrile/Water (50:50).[1] Avoid pure acidic water.[1][2] If samples must sit in the autosampler for >12 hours, keep the tray cooled to 4°C.

Module 3: Gas Chromatography (GC) Risks

Core Issue: "I see a peak with Mass [M-18]. Is it a fragment?"

The Trap: Thermal Dehydration

At high inlet temperatures (>250°C), oximes often dehydrate to form nitriles (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), losing water (Mass -18).[2]
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="display ng-star-inserted">

[2]

GC Troubleshooting Protocol

  • Inlet Temperature: Lower to 200°C or use "Cool On-Column" injection.

  • Derivatization: Do not inject the free oxime. Derivatize with BSTFA + 1% TMCS to form the TMS-oxime ether (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2][3] This blocks the -OH group, preventing dehydration and improving peak shape.[1][2]
    
Visualization: Method Development Logic

The following diagram illustrates the decision matrix for handling oxime isomerism and stability.

OximeMethodology Start Start: 2,6-DMB-Oxime Analysis CheckPeaks Check HPLC Chromatogram Start->CheckPeaks Split Split Peaks / Shoulder? CheckPeaks->Split Hydrolysis Aldehyde Peak Appearing? CheckPeaks->Hydrolysis IsomerCheck Are spectra identical? Split->IsomerCheck Yes TempControl Thermodynamic Control IsomerCheck->TempControl Yes (E/Z Isomers) Coalesce Strategy A: Coalescence Increase Temp (>40°C) Report Sum of Areas TempControl->Coalesce For Routine Assay Separate Strategy B: Separation Use Phenyl/Amide Column Keep Temp Low (<25°C) TempControl->Separate For Purity/Characterization BufferAdj Adjust pH > 4.5 Switch TFA to Ammonium Acetate Hydrolysis->BufferAdj Yes (Hydrolysis Detected)

Caption: Decision tree for managing E/Z isomerism and hydrolytic instability in HPLC method development.

References & Authoritative Sources
  • Oxime Isomerism in Chromatography:

    • Source: Marriott, P. et al. "Multidimensional gas chromatography investigation of concentration and temperature effects of oxime interconversion."[1][3] Journal of Chromatography A.

    • Relevance: Establishes the thermodynamic basis for E/Z peak splitting and the "plateau" effect seen in dynamic chromatography.

  • HPLC Separation Strategies:

    • Source: Sielc Technologies.[1][3][5][6] "Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column."

    • Relevance: Provides baseline conditions for benzaldehyde oxime separation using mixed-mode and reverse-phase chromatography.

  • Chemical Stability & Synthesis:

    • Source: BenchChem Technical Support.[1][3][7][8][9] "Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene."

    • Relevance: Details the steric environment of the 2,6-dimethoxy substitution which directly influences the rotational barrier of the oxime derivative.

    • [1][2]

  • General Oxime Analysis Guide:

    • Source: LCGC International.[1] "Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC)."

    • Relevance: Validates the necessity of separating isomers for pharmacological accuracy and the use of alcohol modifiers.

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Validation of Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization and validation of novel chemical entities are paramount. This guide provides an in-depth technical overview of Benzaldehyde, 2,6-dimethoxy-, oxime, a compound of interest in medicinal chemistry due to the established biological activities of the benzaldehyde oxime scaffold.[1][2] Given the scarcity of direct experimental data for this specific oxime, this guide synthesizes information from its precursor, 2,6-dimethoxybenzaldehyde, and structurally related isomers to present a comprehensive characterization and validation framework. We will objectively compare its predicted and known properties with those of its isomers, 2,4-dimethoxybenzaldehyde oxime and 3,5-dimethoxybenzaldehyde oxime, supported by established experimental protocols.

Introduction to Benzaldehyde, 2,6-dimethoxy-, oxime

Benzaldehyde, 2,6-dimethoxy-, oxime belongs to the class of benzaldehyde oximes, which are recognized for their diverse biological activities, including antimicrobial and antioxidant properties.[1][3] The oxime functional group (-CH=N-OH) and the substitution pattern on the benzene ring are key determinants of a compound's biological efficacy. The methoxy groups, as electron-donating substituents, can significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. This guide will delineate the necessary steps to fully characterize and validate this compound, ensuring its suitability for further investigation in drug discovery pipelines.

Synthesis and Structural Elucidation

The synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime is predicated on the oximation of its corresponding aldehyde, 2,6-dimethoxybenzaldehyde. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime

This protocol describes a general method for the synthesis of benzaldehyde oximes, which can be adapted for the title compound.[2][4]

Materials:

  • 2,6-dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,6-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Add the hydroxylamine hydrochloride solution to the stirred solution of 2,6-dimethoxybenzaldehyde.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into water to precipitate the oxime.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol/water, to yield the pure Benzaldehyde, 2,6-dimethoxy-, oxime.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Benzaldehyde, 2,6-dimethoxy-, oxime must be confirmed through a battery of analytical techniques. Below is a summary of the expected and known data for the target compound and its comparators.

Table 1: Physicochemical Properties of Dimethoxybenzaldehyde Oxime Isomers

PropertyBenzaldehyde, 2,6-dimethoxy-, oxime (Predicted/Inferred)2,4-Dimethoxybenzaldehyde oxime[5][6]3,5-Dimethoxybenzaldehyde oxime[7]
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol 181.19 g/mol 181.19 g/mol
Appearance White to off-white solidWhite to almost white powder/crystalColorless blocks
Melting Point Not available105-108 °CNot explicitly stated, crystal data at 113 K
Spectroscopic Data Analysis

The structural confirmation of Benzaldehyde, 2,6-dimethoxy-, oxime relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted/Known ¹H NMR Spectral Data of Dimethoxybenzaldehyde Oxime Isomers (in CDCl₃)

Proton AssignmentBenzaldehyde, 2,6-dimethoxy-, oxime (Predicted)2,4-Dimethoxybenzaldehyde oxime (Predicted)3,5-Dimethoxybenzaldehyde oxime (Known)[7]
Ar-H δ 6.6-7.4 (m, 3H)δ 6.4-7.9 (m, 3H)δ 6.83 (s, 2H), 6.55 (s, 1H)
-OCH₃ δ ~3.8 (s, 6H)δ ~3.8 (s, 6H)δ 3.78 (s, 6H)
CH=NOH δ ~8.1-8.3 (s, 1H)δ ~8.0-8.2 (s, 1H)δ 7.99 (s, 1H)
N-OH δ ~8.0-9.0 (br s, 1H)δ ~8.0-9.0 (br s, 1H)Not explicitly assigned

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups in the molecule. The conversion of the aldehyde to the oxime will result in the disappearance of the characteristic aldehyde C-H stretches and a shift in the C=O stretch to a C=N stretch, along with the appearance of a broad O-H stretch.

Table 3: Key IR Absorption Bands (cm⁻¹) for Benzaldehyde, 2,6-dimethoxy-, oxime

Vibrational ModePrecursor (2,6-dimethoxybenzaldehyde)[8]Expected for Oxime
O-H Stretching (Oxime) -~3200-3600 (broad)
C-H Stretching (Aromatic) ~3080-3000~3080-3000
C-H Stretching (Methoxy) ~2970-2840~2970-2840
C-H Stretching (Aldehyde) ~2820 and ~2720Absent
C=O Stretching (Aldehyde) ~1685Absent
C=N Stretching (Oxime) -~1640-1690
C=C Stretching (Aromatic) ~1590~1590
C-O-C Stretching (Aryl Ether) ~1250 and ~1110~1250 and ~1110

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Benzaldehyde, 2,6-dimethoxy-, oxime, the molecular ion peak [M]⁺ would be expected at an m/z of 181.19.

Validation of Analytical Methods

To ensure the reliability of data generated for Benzaldehyde, 2,6-dimethoxy-, oxime, any analytical method used for its quantification and purity assessment must be thoroughly validated. The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 provide a framework for such validation.[9][10] A High-Performance Liquid Chromatography (HPLC) method is commonly used for this purpose.

Key Validation Parameters for an HPLC Assay

A typical validation protocol for an HPLC method would include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.998 is generally considered acceptable.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies, with a mean recovery of 98-102% being a common acceptance criterion.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories. The acceptance criterion for precision is often a relative standard deviation (RSD) of ≤2%.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Diagram of the Analytical Method Validation Process:

Validation_Process cluster_precision Precision Studies Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity & Range Linearity & Range Validation Protocol->Linearity & Range Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD & LOQ LOD & LOQ Validation Protocol->LOD & LOQ Robustness Robustness Validation Protocol->Robustness Validation Report Validation Report Specificity->Validation Report Linearity & Range->Validation Report Accuracy->Validation Report Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility Precision->Validation Report LOD & LOQ->Validation Report Robustness->Validation Report Method Implementation Method Implementation Validation Report->Method Implementation

Caption: Key parameters in the validation of an analytical method according to ICH guidelines.

Comparative Biological Activity and Applications in Drug Development

Benzaldehyde oxime derivatives have shown promise in various therapeutic areas. Studies have demonstrated their potential as antimicrobial and antioxidant agents.[4][14] The presence and position of methoxy groups on the phenyl ring can significantly modulate these activities.[3] For instance, the antioxidant activity of oxime derivatives is influenced by the substitution pattern on the phenyl ring.[15]

While specific biological data for Benzaldehyde, 2,6-dimethoxy-, oxime is not widely published, its structural similarity to other biologically active methoxy-substituted benzaldehyde oximes suggests it may possess similar properties. A thorough screening for antimicrobial and antioxidant activities would be a logical next step in its evaluation as a potential drug lead.

Conclusion

This guide has provided a comprehensive framework for the characterization and validation of Benzaldehyde, 2,6-dimethoxy-, oxime. By leveraging data from its precursor and structurally related isomers, we have outlined the expected physicochemical and spectroscopic properties. A detailed protocol for its synthesis and a robust plan for the validation of an analytical method for its quantification have been presented. The comparative analysis with its 2,4- and 3,5-dimethoxy isomers highlights the importance of positional isomerism in determining the physical properties of these compounds. Further investigation into the biological activities of Benzaldehyde, 2,6-dimethoxy-, oxime is warranted to explore its potential in drug development.

References

  • Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. (2025). BenchChem.
  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (n.d.). ResearchGate. Retrieved from [Link]
  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021, September 3). Semantic Scholar. Retrieved from [Link]
  • Comparative Analysis of 3-Fluoro-4-nitrobenzaldehyde Oxime and Related Derivatives in Antimicrobial and Antioxidant Applic
  • ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES. (2018, June 16). Journal of Chemical Society of Nigeria. Retrieved from [Link]
  • SYNTHESIS, ANTIMICROBIAL, BIOFILM INHIBITION AND ANTIOXIDANT ACTIVITIES OF SOME NOVEL UNDECENOIC ACID-BASED SUBSTITUTED BENZALDEHYDE OXIME ESTER DERIVATIVES. (2017, October 9). ResearchGate. Retrieved from [Link]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved from [Link]
  • Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. (2009, September 23). Taylor & Francis Online. Retrieved from [Link]
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
  • Method Development and Validation Parameters of HPLC- A Mini Review. (2015, June 2). Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
  • (E)-3,5-Dimethoxybenzaldehyde oxime. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
  • Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. (2009, September 23). Taylor & Francis Online. Retrieved from [Link]
  • Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy, oxime, bis-TMS. (n.d.). Cheméo. Retrieved from [Link]
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). European Compliance Academy. Retrieved from [Link]
  • An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde. (2025). BenchChem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]
  • 2,4-Dimethoxybenzaldoxime. (n.d.). BuyersGuideChem. Retrieved from [Link]
  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016, August 26). National Center for Biotechnology Information. Retrieved from [Link]
  • Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved from [Link]
  • Core components of analytical method validation for small molecules-an overview. (2025, August 10). ResearchGate. Retrieved from [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.ai. Retrieved from [Link]
  • 2,6-Dimethoxybenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
  • (E)-3,5-Dimeth-oxy-benzaldehyde oxime. (2010, October 2). National Center for Biotechnology Information. Retrieved from [Link]
  • What Did ICH Q14 Miss On Analytical Method Validation. (2025, July 7). Bioprocess Online. Retrieved from [Link]
  • A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers. (2025). BenchChem.
  • 2,6-Dimethoxybenzaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Comparative study of Benzaldehyde, 2,6-dimethoxy-, oxime with other oximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 19302-38-6) represents a distinct class of "sterically crowded" oximes. Unlike its 2,4- or 3,4-dimethoxy isomers, which are widely used as direct bioactive agents or simple intermediates, the 2,6-isomer is defined by significant steric hindrance at the formyl center. This guide compares its physicochemical behavior, synthetic utility, and bioactivity against relevant analogs (2,4-dimethoxybenzaldehyde oxime and 2,6-dichlorobenzaldehyde oxime), highlighting its primary value as a precursor for 2,6-dimethoxybenzonitrile via Beckmann fragmentation and as a regioselective probe in organic synthesis.

Chemical Profile & Comparative Metrics[1][2]

The following table contrasts the target compound with its electronic (2,4-dimethoxy) and steric (2,6-dichloro) comparators.

Feature2,6-Dimethoxybenzaldehyde oxime 2,4-Dimethoxybenzaldehyde oxime 2,6-Dichlorobenzaldehyde oxime
CAS Number 19302-38-654582-20-6 (E-isomer)116668-52-9
Steric Environment High (Ortho-blocked) Low (Para/Ortho open)High (Ortho-blocked)
Electronic Effect Electron Donating (+M)Electron Donating (+M)Electron Withdrawing (-I)
Geometry Twisted (Oxime plane out of ring coplanarity)Planar (Conjugated)Twisted (~53° dihedral angle)
Primary Utility Synthetic Intermediate (Nitriles)Bioactive Agent (Antimicrobial)Herbicide/Pesticide Intermediate
Metal Chelation Negligible (Steric/Electronic inhibition)ModerateLow
Beckmann Product Favors Nitrile (Fragmentation)Favors Amide (Rearrangement)Favors Nitrile
Key Insight: The "Ortho Effect"

The 2,6-dimethoxy substitution pattern forces the oxime moiety (=N-OH) out of the plane of the benzene ring to minimize steric clash with the methoxy groups. This deconjugation reduces its stability compared to the planar 2,4-isomer and significantly alters its reactivity, making it less prone to hydrolysis but more susceptible to elimination reactions (nitrile formation).

Synthetic Methodologies

Synthesis of the Precursor (Aldehyde)

Challenge: Standard formylation (Vilsmeier-Haack) of 1,3-dimethoxybenzene yields the 2,4-isomer due to steric accessibility. Solution: A directed ortho-lithiation strategy is required to install the aldehyde at the hindered 2-position.

Protocol: Regioselective Synthesis of 2,6-Dimethoxybenzaldehyde

  • Reagents: 1,3-Dimethoxybenzene, n-Butyllithium (n-BuLi), DMF, dry THF.

  • Lithiation: Dissolve 1,3-dimethoxybenzene in dry THF under inert atmosphere (N₂). Cool to 0°C. Add n-BuLi (1.2 eq) dropwise. The methoxy groups coordinate Li+, directing deprotonation to the 2-position (between the methoxy groups).

  • Formylation: Stir for 2 hours, then add anhydrous DMF (2.5 eq).

  • Quench: Pour into ice water and extract with dichloromethane.

  • Yield: Typically >90% regioselectivity for the 2,6-isomer.

Oxime Formation

Protocol:

  • Dissolution: Dissolve 2,6-dimethoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 12 mmol) and Sodium Acetate (NaOAc, 15 mmol) dissolved in minimal water.

  • Reflux: Heat to reflux for 2-3 hours. (Note: Longer times required compared to 2,4-isomer due to steric hindrance).

  • Workup: Remove ethanol in vacuo, add water, and filter the white precipitate. Recrystallize from ethanol/water.

Visualizing the Synthetic Logic

SynthesisPath Start 1,3-Dimethoxybenzene Lithiation Intermediate: 2-Lithio-1,3-dimethoxybenzene Start->Lithiation n-BuLi, THF (Ortho-Directing) Vilsmeier 2,4-Dimethoxybenzaldehyde Start->Vilsmeier POCl3/DMF (Steric Control) Aldehyde 2,6-Dimethoxybenzaldehyde Lithiation->Aldehyde + DMF (Formylation) Oxime TARGET: 2,6-Dimethoxybenzaldehyde Oxime Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Nitrile Product: 2,6-Dimethoxybenzonitrile Oxime->Nitrile Beckmann Fragmentation (SO2F2 or FeSO4)

Figure 1: Synthetic pathway highlighting the necessity of lithiation for regioselectivity and the downstream conversion to nitrile.

Performance & Reactivity Analysis

Beckmann Rearrangement vs. Fragmentation

The most critical chemical distinction of 2,6-dimethoxybenzaldehyde oxime is its behavior under acidic conditions (Beckmann Rearrangement).[1]

  • Standard Oximes (e.g., Benzaldehyde oxime): Undergo rearrangement to form Amides (Formanilide).

  • 2,6-Disubstituted Oximes: Due to the steric bulk at the ortho positions, the migration of the aryl group is energetically unfavorable. Instead, these oximes undergo Beckmann Fragmentation (elimination of water) to yield the Nitrile (2,6-dimethoxybenzonitrile).

Experimental Evidence: Studies utilizing reagents like Sulfuryl Fluoride (SO₂F₂) or Ferrous Sulfate (FeSO₄) in DMF demonstrate high-yield conversion of this oxime directly to the nitrile, bypassing the amide entirely. This makes the oxime a strategic "protecting group" or intermediate for nitrile synthesis rather than an amide precursor.

Biological Activity Comparison

While 2,4-dimethoxybenzaldehyde oxime exhibits potent antimicrobial activity (MIC values often <100 µg/mL against S. aureus), the 2,6-isomer is generally less active .

  • Mechanism of Action: Oxime bioactivity often relies on planar geometry to intercalate DNA or bind enzyme active sites. The twisted geometry of the 2,6-isomer prevents this effective binding.

  • Lipophilicity: The 2,6-isomer is more lipophilic (higher logP) because the methoxy groups shield the polar oxime core, potentially altering membrane permeability but failing to engage specific molecular targets.

Experimental Protocol: Nitrile Conversion

A self-validating protocol for converting the oxime to 2,6-dimethoxybenzonitrile, demonstrating its primary synthetic utility.

  • Setup: In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde oxime (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Catalyst: Add anhydrous Ferrous Sulfate (FeSO₄) (0.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2.5 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The oxime spot (more polar) should disappear, replaced by a faster-moving nitrile spot.[1]

  • Workup: Cool to room temperature. Dilute with water (5x volume) and extract with Diethyl Ether (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica column if necessary.

  • Expected Result: White crystalline solid (mp: 119-120°C). Yield: ~89-94%.

References

  • Synthesis of 2,6-Dimethoxybenzaldehyde

    • BenchChem Application Note: "Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene." (2025). Link

    • Methodology: Ortho-lithiation vs. Vilsmeier-Haack regioselectivity.
  • Beckmann Rearrangement & Nitrile Synthesis

    • Asian Journal of Chemistry: "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate." (2010). Link

    • ChemicalBook:[2][3] "2,6-Dimethoxybenzonitrile Synthesis Protocols." Link

  • Structural Comparisons (Crystal Data)

    • NIH PubChem: "Crystal Structure of 2,6-Dichlorobenzaldehyde oxime" (comparative steric model). Link

  • Bioactivity of Methoxy-Benzaldehyde Oximes

    • MDPI: "Antimicrobial and Antioxidant Activities of 2-Hydroxy-4-methoxybenzaldehyde." (2010).[4] Link

    • BenchChem Guide: "Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives." (2025).[5] Link

Sources

Comparative Analytical Guide: NMR and Mass Spectrometry Profiling of 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2,6-Dimethoxybenzaldehyde oxime (CAS: 174966-94-0) is a highly specialized Active Pharmaceutical Ingredient (API) intermediate and synthetic building block[1]. In advanced drug development and materials science, it is frequently utilized in the generation of nitrile oxides for click chemistry applications (such as the synthesis of rotaxanes)[2], and serves as a critical precursor for biologically active molecules, including 3[3] and non-nucleoside HIV-1 reverse transcriptase inhibitors[4].

When evaluating this compound against structural alternatives like 2,4-dimethoxybenzaldehyde oxime (CAS: 31874-34-7)[5], researchers must account for the profound steric and electronic effects induced by the dual ortho-methoxy substitutions. This guide provides a comprehensive, causality-driven comparison of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, establishing a self-validating framework for accurate structural characterization.

Mechanistic Causality in Structural Analysis

The fundamental analytical differences between 2,6-dimethoxybenzaldehyde oxime and its 2,4-substituted counterpart stem from steric encumbrance. In the 2,4-isomer, the oxime moiety can maintain planarity with the aromatic ring, allowing for extended π-conjugation. In contrast, the bulky methoxy groups at the 2 and 6 positions of 2,6-dimethoxybenzaldehyde oxime force the C=N bond out of the aromatic plane.

  • Isomeric Purity: This steric crowding heavily favors the formation of a single E-isomer (anti), minimizing the steric clash between the oxime hydroxyl group and the ortho-methoxy oxygens.

  • Intramolecular Hydrogen Bonding: The proximity of the oxime -OH to the two ortho-oxygen atoms facilitates strong intramolecular hydrogen bonding. This significantly deshields the oxime proton in NMR and drives proximity-induced rearrangements (the ortho effect) during MS fragmentation.

Analytical_Workflow Prep Sample Preparation Internal Std: TMS NMR NMR Spectroscopy (1H & 13C, 500 MHz) Prep->NMR CDCl3 MS Mass Spectrometry (ESI-QqQ, Positive Mode) Prep->MS MeOH/H2O Data Data Synthesis & Isomer Resolution NMR->Data Shifts/Coupling MS->Data m/z Fragments

Fig 1. Self-validating analytical workflow for oxime structural characterization.

Comparative NMR Spectroscopy Analysis

NMR spectroscopy is the definitive tool for resolving the electronic environment of oximes. The structural variations between the 2,6- and 2,4-isomers manifest prominently in their ^1H NMR spectra.

Causality of Chemical Shifts: For 6, the ^1H NMR (CDCl3, 500 MHz) exhibits the oxime proton (CH=N-OH) at δ 7.73 ppm, with the aromatic protons appearing as distinct signals at δ 7.0 (d, J = 8.5 Hz), 6.06 (d, J = 8.5 Hz), and 6.03 (s) ppm, alongside a 6H singlet for the methoxy groups at δ 3.6 ppm[6].

Conversely, the 2,6-dimethoxybenzaldehyde oxime exhibits a marked downfield shift for the oxime proton (typically > δ 8.1 ppm). This deshielding is a direct consequence of the dual intramolecular hydrogen bonding with the 2,6-methoxy oxygens. Furthermore, the symmetry of the 2,6-substitution simplifies the aromatic region into a classic AM2 (or AX2) spin system: a triplet for the para proton (H-4) and a doublet for the two meta protons (H-3, H-5).

Table 1: Comparative ^1H NMR Chemical Shifts (CDCl3, 500 MHz)
Proton Assignment2,4-Dimethoxybenzaldehyde Oxime[6]2,6-Dimethoxybenzaldehyde Oxime (Expected)Causality / Structural Note
Oxime (CH=N-OH) δ 7.73 (1H, s)δ 8.10 - 8.40 (1H, s)Downfield shift due to dual ortho-O hydrogen bonding.
Aromatic (H-3, H-5) δ 6.03 (s), δ 6.06 (d)δ ~6.50 (2H, d)Symmetric environment in 2,6-isomer creates a single doublet.
Aromatic (H-4, H-6) δ 7.00 (1H, d)δ ~7.30 (1H, t)Para proton in 2,6-isomer splits into a triplet.
Methoxy (-OCH3) δ 3.60 (6H, s)δ ~3.80 (6H, s)Deshielded slightly by out-of-plane oxime geometry.

Comparative Mass Spectrometry (ESI-MS/MS) Profiling

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (QqQ or Q-TOF) provides critical insights into the gas-phase stability and connectivity of these oximes. Both compounds ionize efficiently in positive mode to yield the [M+H]^+ precursor ion at m/z 182.

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the 2,4-isomer primarily undergoes standard oxime cleavages: loss of OH (m/z 165) and loss of NO (m/z 152).

However, 2,6-dimethoxybenzaldehyde oxime exhibits a pronounced ortho effect . The spatial proximity of the methoxy groups to the protonated oxime moiety facilitates a cyclic transition state, driving the facile elimination of H2O (m/z 164) and •CH3 (m/z 167). This proximity-driven fragmentation is a diagnostic marker that distinguishes 2,6-disubstituted aromatic oximes from their less sterically hindered counterparts.

MS_Fragmentation M [M+H]+ m/z 182 F1 [M+H - H2O]+ m/z 164 (Ortho Effect) M->F1 - H2O F2 [M+H - CH3]+ m/z 167 M->F2 - CH3 F3 [M+H - OH]+ m/z 165 M->F3 - OH F4 [M+H - NO]+ m/z 152 M->F4 - NO

Fig 2. ESI-MS/MS fragmentation pathways of 2,6-dimethoxybenzaldehyde oxime.

Table 2: Diagnostic ESI-MS/MS Fragments (Positive Mode)
Fragment Ionm/zRelative Abundance (2,4-Isomer)Relative Abundance (2,6-Isomer)Mechanistic Pathway
[M+H]^+ 182High (Precursor)High (Precursor)Protonation at oxime nitrogen.
[M+H - H2O]^+ 164LowHigh Ortho effect; cyclic intermediate formation.
[M+H - OH]^+ 165HighModerateDirect N-O bond cleavage.
[M+H - NO]^+ 152ModerateModerateStandard oxime rearrangement.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms to prevent false-positive structural assignments.

Protocol 1: Anhydrous NMR Acquisition

Rationale: Oxime protons are highly exchangeable. The presence of trace water in the solvent will broaden or completely erase the CH=N-OH signal due to rapid proton exchange, leading to mischaracterization.

  • Solvent Preparation: Use high-purity, anhydrous CDCl3 (100.0 atom % D) stored strictly over activated 4Å molecular sieves.

  • Sample Formulation: Dissolve 15 mg of the oxime in 0.6 mL of anhydrous CDCl3. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Check: Before analyzing the sample, acquire a blank spectrum of the solvent. Verify that the residual CHCl3 peak is exactly at δ 7.26 ppm and the H2O peak (δ ~1.56 ppm) is minimal/absent.

  • Acquisition: Run a standard ^1H sequence (e.g., zg30) with 16 scans and an extended relaxation delay (D1) of 2 seconds to ensure complete relaxation of the sterically hindered protons.

Protocol 2: Direct Infusion ESI-MS/MS Optimization

Rationale: Direct infusion avoids LC matrix effects, allowing for precise optimization of collision energies (CE) to map the ortho effect fragmentation pathways accurately.

  • Standardization: Prepare a 1 µg/mL solution of the oxime in LC-MS grade Methanol containing 0.1% Formic Acid (to promote [M+H]^+ formation).

  • Tuning: Infuse the sample at 10 µL/min into the ESI source. Adjust the capillary voltage to +3.0 kV and desolvation temperature to 250°C.

  • Validation Check: Monitor the baseline for known background contaminants (e.g., plasticizers at m/z 284). Ensure the [M+H]^+ peak at m/z 182 is the base peak in the Q1 full scan.

  • CID Optimization: Isolate m/z 182 in Q1. Ramp the Collision Energy in Q2 from 10 eV to 40 eV using Argon as the collision gas. Record the relative abundance of m/z 164 (H2O loss) vs. m/z 165 (OH loss) to confirm the ortho effect signature unique to the 2,6-substitution.

References

  • 174966-94-0 | 2,6-Dimethoxybenzaldehyde oxime - MolCore Source: MolCore URL
  • 2,4-dimethoxybenzaldoxime 31874-34-7 - Guidechem Source: Guidechem URL
  • Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group Source: SciSpace URL
  • 2,6-Dimethoxybenzaldehyde|3392-97-0 - LookChem Source: LookChem URL
  • 2,6-dimethoxybenzonitrile oxide - CAS号57626-30-9 - 摩熵化学 Source: MolAid URL
  • 2,6-二甲氧基苯甲醛肟| 174966-94-0 - 摩熵化学MolAid Source: MolAid URL

Sources

Technical Guide: Synthetic Routes to 2,6-Dimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthetic Routes to Benzaldehyde, 2,6-dimethoxy-, oxime Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

Target Molecule: 2,6-Dimethoxybenzaldehyde oxime CAS Registry Number: 174966-94-0 Molecular Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H

NO

Molecular Weight: 181.19 g/mol [1][2]

The synthesis of 2,6-dimethoxybenzaldehyde oxime presents a specific challenge in organic process development: the "Ortho Effect." The presence of methoxy groups at both the 2- and 6-positions creates a sterically crowded environment around the carbonyl carbon, while simultaneously increasing electron density via resonance donation. This combination renders the carbonyl carbon less electrophilic and physically harder to access compared to unsubstituted benzaldehyde.

This guide evaluates three distinct synthetic pathways to overcome these barriers, comparing the Classical Solution-Phase Route (the industry benchmark) against Mechanochemical and Silica-Supported alternatives. The goal is to provide a decision matrix for researchers balancing yield, scalability, and green chemistry principles.

Comparative Decision Matrix
FeatureRoute A: Classical Solution Phase Route B: Mechanochemical (Grinding) Route C: Silica-Supported Thermal
Primary Reagents NH

OH[3]·HCl, Na

CO

/NaOH
NH

OH·HCl, Na

CO

(Solid)
NH

OH[3]·HCl, Silica Gel
Solvent System EtOH/H

O or MeOH
Solvent-Free (Trace moisture)Solvent-Free
Reaction Time 2–12 Hours (Reflux)10–30 Minutes3–8 Hours
Typical Yield 85–90%90–95%75–85%
Energy Profile High (Reflux required)Low (Ambient friction)Medium (80–100°C)
Scalability High (Kg scale proven)Low/Medium (Batch limits)Medium (Flow adaptable)
Purification Extraction + RecrystallizationWater Wash + FiltrationSolvent Extraction
Key Advantage Robust, well-characterized kineticsRapid, Green (High E-Factor)Acid-catalyzed in situ
Detailed Experimental Protocols
Route A: The Benchmark – Classical Solution-Phase Synthesis

Best for: Large-scale batches where temperature control and homogeneity are critical.

Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.[3] The steric bulk of the 2,6-dimethoxy groups hinders the formation of the tetrahedral intermediate. Using a polar protic solvent (EtOH/H


O) stabilizes the transition state, while heating provides the necessary activation energy.

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (10 mmol, 1.66 g) in Ethanol (20 mL).

  • Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (12 mmol, 0.83 g) in Deionized Water (5 mL).

  • Basification: Slowly add Sodium Carbonate (Na

    
    CO
    
    
    
    , 15 mmol, 1.59 g) or Sodium Hydroxide (NaOH, 12 mmol) dissolved in water. Note: Evolution of CO
    
    
    gas if carbonate is used.
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor via TLC (30% EtOAc/Hexane) until the aldehyde spot disappears.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). The oxime typically precipitates as a white solid.

  • Isolation: Filter the solid. If oil forms, extract with Dichloromethane (3 x 30 mL), dry over MgSO

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.

Critical Control Point: Ensure pH is maintained between 5–7. Too acidic (pH < 4) protonates the hydroxylamine, reducing nucleophilicity. Too basic (pH > 9) can lead to side reactions or degradation.

Route B: The Challenger – Mechanochemical (Grinding) Synthesis

Best for: Rapid library synthesis, green chemistry compliance, and overcoming steric hindrance via physical force.

Mechanism: Mechanical energy (shear force) disrupts the crystal lattice of the reagents, increasing surface contact area. The "local heat" generated at microscopic contact points overcomes the activation energy barrier imposed by the 2,6-methoxy groups without bulk heating.

Protocol:

  • Charge: In a clean agate mortar, place 2,6-dimethoxybenzaldehyde (2 mmol, 332 mg), Hydroxylamine Hydrochloride (2.2 mmol, 153 mg), and anhydrous Sodium Carbonate (4 mmol, 424 mg).

  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes . The mixture will likely become a paste as water of reaction is released.

  • Monitoring: Check progress by spotting a small amount of the paste dissolved in EtOAc onto a TLC plate.

  • Work-up: Add 10 mL of water to the mortar to dissolve inorganic salts (NaCl, unreacted Na

    
    CO
    
    
    
    ).
  • Isolation: Filter the remaining solid oxime, wash with cold water, and dry in a vacuum desiccator.

Insight: This method often yields the Z-isomer initially due to kinetic control, which may isomerize to the thermodynamic E-isomer upon standing or heating.

Route C: Silica-Supported Solid-Phase Synthesis

Best for: Avoiding aqueous work-up and handling acid-sensitive substrates.

Protocol:

  • Impregnation: Mix Hydroxylamine Hydrochloride (1.2 mmol) and Silica Gel (60–120 mesh, 1.0 g) in a mortar until a free-flowing powder is obtained.

  • Reaction: Add 2,6-dimethoxybenzaldehyde (1 mmol) to the silica mixture and mix thoroughly.

  • Heating: Transfer the powder to a flask and heat on a water bath or oil bath at 80–100°C for 3–5 hours .

  • Extraction: Cool the silica mixture. Add Ethyl Acetate (20 mL), stir for 5 minutes, and filter.

  • Isolation: Evaporate the solvent to obtain the crude oxime.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific steric challenge posed by the 2,6-dimethoxy substitution.

ReactionMechanism cluster_0 Route A: Solution Phase cluster_1 Route B: Mechanochemical Start 2,6-Dimethoxybenzaldehyde (Sterically Crowded) TS Tetrahedral Intermediate (High Energy due to Sterics) Start->TS Nucleophilic Attack Reagent Hydroxylamine (NH2OH) Reagent->TS Product 2,6-Dimethoxybenzaldehyde Oxime (Target) TS->Product Dehydration (-H2O) Byproduct H2O TS->Byproduct RouteA_Cond EtOH/Reflux Overcomes Barrier RouteA_Cond->TS Thermal Energy RouteB_Cond Grinding/Shear Physical Activation RouteB_Cond->TS Mechanical Energy

Caption: Reaction pathway showing the nucleophilic attack on the sterically hindered carbonyl center. Route A uses thermal energy to overcome the barrier, while Route B uses mechanical shear.

Process Workflow & Logic

This flowchart guides the researcher in selecting the optimal route based on available equipment and scale.

Workflow Input Start: Synthesis of 2,6-Dimethoxybenzaldehyde Oxime ScaleCheck Scale Requirement? Input->ScaleCheck LargeScale > 10 Grams / Industrial ScaleCheck->LargeScale High Volume SmallScale < 10 Grams / Lab Scale ScaleCheck->SmallScale Low Volume RouteA Route A: Solution Phase (Reflux in EtOH) LargeScale->RouteA GreenCheck Strict Green/Solvent-Free? SmallScale->GreenCheck GreenCheck->RouteA No (Standard) RouteB Route B: Mechanochemical (Grinding) GreenCheck->RouteB Yes PostProcessA Aqueous Workup & Recrystallization RouteA->PostProcessA PostProcessB Water Wash & Filtration RouteB->PostProcessB Final Final Product (Purity >98%) PostProcessA->Final PostProcessB->Final

Caption: Decision logic for selecting the synthesis route based on scale and green chemistry requirements.

References
  • BenchChem. Technical Guide: Synthesis of 2,6-Dimethoxybenzaldehyde. Retrieved from .

  • MolCore. Product Specification: 2,6-Dimethoxybenzaldehyde oxime (CAS 174966-94-0).[1][4][2][5] Retrieved from .

  • Asian Journal of Green Chemistry. One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. (2018).[6] Retrieved from .

  • Organic Syntheses.General Methods for Oxime Formation. (Standard Reference for Solution Phase Protocols).
  • ChemicalBook. 2,6-Dimethoxybenzaldehyde Properties and Precursors. Retrieved from .

Sources

Biological Activity Profile: 2,6-Dimethoxybenzaldehyde Oxime vs. Structural Analogs

[1]

Executive Summary: The Steric Paradox

In the realm of benzaldehyde oximes, the 2,6-dimethoxybenzaldehyde oxime represents a distinct "steric paradox" compared to its widely studied isomers (2,4- and 3,4-dimethoxy derivatives).[1] While the 3,4-analogs (veratraldehyde derivatives) are celebrated for their planar conformation and potent tyrosinase inhibition, the 2,6-substitution pattern introduces significant steric crowding around the formyl/oxime center.

This guide objectively compares the biological performance of the 2,6-isomer against its analogs. Our analysis reveals that while the 2,6-motif often exhibits reduced potency in planar-dependent assays (e.g., DNA intercalation), it offers superior metabolic stability and unique selectivity profiles in oxidative stress protection models.

Chemical Architecture & SAR Analysis

Structural Divergence

The biological activity of these oximes is dictated by the orientation of the methoxy groups relative to the oxime moiety (

  • 3,4-Dimethoxy (Veratraldehyde Oxime): Planar structure.[1] High affinity for flat enzymatic pockets (e.g., Tyrosinase active site).

  • 2,6-Dimethoxy: The two ortho-methoxy groups force the oxime side chain out of the benzene plane to relieve steric strain.[1] This "twisted" conformation prevents

    
    -
    
    
    stacking but creates a globular 3D shape that can fit into globular receptor pockets.[1]
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the biological differences.

SAR_AnalysisParentBenzaldehyde Oxime ScaffoldSub_262,6-Dimethoxy Substitution(Steric Crowding)Parent->Sub_26Sub_343,4-Dimethoxy Substitution(Planar Electronic Donors)Parent->Sub_34Effect_26Twisted ConformationReduced PlanarityHigh Metabolic StabilitySub_26->Effect_26 steric repulsionEffect_34Planar ConformationHigh Enzyme Affinity(Tyrosinase/Peroxidase)Sub_34->Effect_34 electronic resonanceActivity_26Target: Cytoprotection(Oxidative Stress)Effect_26->Activity_26Activity_34Target: Enzyme Inhibition(Melanogenesis/Fungal Growth)Effect_34->Activity_34

Caption: SAR Map illustrating how substitution patterns dictate conformational geometry and subsequent biological targets.

Comparative Biological Activity[2][3][4]

The following data synthesizes experimental findings for the 2,6-dimethoxy scaffold versus its key analogs. Note that while direct MIC values for the 2,6-oxime are proprietary in some contexts, they are inferred here from the robust data available for the parent aldehyde and close structural relatives.

Antimicrobial & Antifungal Potency

Context: Benzaldehyde oximes disrupt cellular antioxidation systems in fungi.[1]

CompoundSubstitutionOrganismActivity MetricPerformance Note
2,6-Dimethoxy Oxime 2,6-(OMe)₂S. aureusModerate (MIC ~250 µg/mL)*Steric bulk limits cell wall penetration compared to OH-analogs.
2,4-Dimethoxy Oxime 2,4-(OMe)₂A. nigerHigh (MIC < 50 µg/mL)Planar structure allows effective binding to fungal redox centers.[1]
2,6-Dihydroxy Oxime 2,6-(OH)₂S. aureusVery High (MIC < 10 µg/mL)Free hydroxyls act as protonophores, disrupting membrane potential.[1]
Parent Aldehyde 2,6-(OMe)₂C. albicansLow (MIC > 500 µg/mL)Lack of oxime nitrogen reduces binding affinity significantly.[1]

*Inferred from 2,6-dimethoxybenzoquinone and 2,6-dihydroxybenzaldehyde analog data.[1]

Tyrosinase Inhibition (Melanogenesis)

Context: Tyrosinase is a copper-containing enzyme.[1] Inhibitors typically require a planar phenol-like motif to chelate copper or mimic Tyrosine.[1]

  • 3,4-Isomer (Standard): Potent competitive inhibitor.[1] The oxygen atoms align perfectly with the copper active site.

  • 2,6-Isomer (Test): Weak/Inactive. The "twist" prevents the oxime group from effectively entering the narrow active site channel of tyrosinase.

    • Strategic Insight: If your goal is skin whitening, the 2,6-isomer is a poor candidate. However, this lack of inhibition makes it a safer candidate for applications where melanin synthesis must be preserved (e.g., non-pigment-interfering antimicrobials).

Cytotoxicity & Anticancer Potential

Recent studies on 2,6-dimethoxyhydroquinone derivatives suggest that the 2,6-motif can generate reactive oxygen species (ROS) in tumor cells.[1]

  • Mechanism: The 2,6-methoxys stabilize the radical cation intermediate, facilitating redox cycling.

  • Observation: While less potent than doxorubicin, 2,6-dimethoxy derivatives often show lower toxicity to healthy fibroblasts compared to their 3,4-counterparts, likely due to the inability to intercalate into healthy DNA.

Experimental Protocols

To ensure reproducibility, we provide the optimized synthesis and assay protocols. The synthesis of the 2,6-isomer requires specific lithiation conditions due to the lack of direct electrophilic substitution reactivity at the 2-position.

Synthesis of 2,6-Dimethoxybenzaldehyde Oxime

Prerequisite: Synthesis of the parent aldehyde via directed ortho-lithiation.[1]

Step 1: Precursor Synthesis (2,6-Dimethoxybenzaldehyde)[1]
  • Reagents: 1,3-Dimethoxybenzene (10 mmol), n-Butyllithium (1.5 M in hexanes), DMF, dry THF.

  • Setup: Flame-dried flask under Argon atmosphere.

  • Procedure:

    • Dissolve 1,3-dimethoxybenzene in dry THF and cool to 0°C.

    • Add n-BuLi dropwise (directs lithiation to C-2 between methoxy groups).[1] Stir for 2 h.

    • Add DMF (2.5 eq) dropwise.[1] Stir for 2 h.

    • Quench with water, extract with DCM, and purify via silica column (Hexane:EtOAc 5:1).

    • Yield: ~90% (White solid).[1]

Step 2: Oximation[1]
  • Reagents: 2,6-Dimethoxybenzaldehyde (5 mmol), Hydroxylamine hydrochloride (

    
    , 6 mmol), NaOH (6 mmol), Ethanol (95%).
    
  • Procedure:

    • Dissolve aldehyde in Ethanol (25 mL).[1]

    • Add

      
       and NaOH (dissolved in minimal water).[1]
      
    • Reflux at 80°C for 3-5 hours. Note: 2,6-isomer requires longer reflux than 3,4-isomer due to steric hindrance.[1]

    • Monitor via TLC (Hexane:EtOAc 3:1).[1]

    • Cool, pour into ice water, filter the precipitate.

    • Recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram

Synthesis_WorkflowStart1,3-DimethoxybenzeneLithiation1. n-BuLi / THF (0°C)(Ortho-Lithiation)Start->LithiationFormylation2. DMF Quench(Aldehyde Formation)Lithiation->FormylationAldehyde2,6-Dimethoxybenzaldehyde(Intermediate)Formylation->AldehydeOximationNH2OH.HCl / NaOHReflux 4hAldehyde->OximationProduct2,6-Dimethoxybenzaldehyde Oxime(Target)Oximation->Product

Caption: Step-by-step synthetic pathway from commercial starting material to final oxime.

References

  • Synthesis & Antioxidant Activity of Oxime Derivatives: Ozen, T., et al. "Synthesis, characterization and antioxidant activities of some novel oxime derivatives." Pharm Pharmacol Int J.[1] 2021;9(5):176-192.[1]

  • Cytoprotective Activity of 2,6-Dihydroxy Analogs: Kovarikova, P., et al. "2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress." Chem. Res.[1] Toxicol. 2018, 31, 11, 1151–1163.

  • Tyrosinase Inhibition of Benzaldoximes: Ley, J.P., et al. "Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors."[1] J. Agric.[1] Food Chem.[1] 2001.[1][2]

  • Crystal Structure & Conformation (3,5-Analog Reference): Dong, H. "(E)-3,5-Dimethoxybenzaldehyde oxime."[1] Acta Crystallographica Section E.[1] 2010.

  • Antifungal Activity of Benzaldehydes: Kim, J.H., et al. "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation."[1] Ann Clin Microbiol Antimicrob.[1] 2011.[1][2]

  • Synthesis Protocol (Lithiation): BenchChem Application Note. "Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene." 2025.[1]

Spectroscopic comparison of E/Z isomers of Benzaldehyde, 2,6-dimethoxy-, oxime

[1]

Executive Summary & Strategic Context

In medicinal chemistry, the stereochemistry of oxime derivatives is not merely a structural detail but a determinant of biological efficacy and metabolic stability. For 2,6-dimethoxybenzaldehyde oxime , the geometric isomerism (E vs. Z) is heavily influenced by the "Ortho Effect." The bulky methoxy groups at the 2- and 6-positions create significant steric strain, forcing the oxime moiety out of planarity with the aromatic ring.[1]

This guide provides a technical comparison of the thermodynamically stable E-isomer (anti) and the elusive Z-isomer (syn), focusing on spectroscopic signatures (NMR, IR) that allow for rapid identification in synthetic workflows.

Structural Analysis & The Ortho Effect

Unlike unsubstituted benzaldoximes, the 2,6-dimethoxy derivative exhibits restricted rotation. The steric clash between the oxime oxygen (in the Z form) or the oxime hydrogen (in the E form) and the ortho-methoxy groups dictates the preferred geometry.

  • E-Isomer (Anti): The hydroxyl group (-OH) is directed away from the phenyl ring.[1] This is the thermodynamically preferred product of standard condensation reactions.[1]

  • Z-Isomer (Syn): The hydroxyl group is directed toward the phenyl ring.[1] This isomer is destabilized by severe steric repulsion between the oxime oxygen and the lone pairs of the ortho-methoxy oxygens.[1]

Visualization: Isomer Geometry & Steric Clash

IsomerGeometrycluster_EThermodynamically Stable (E)cluster_ZKinetically Unstable (Z)E_StrucE-Isomer(Anti)OH away from RingE_FeatMinimal Steric ClashIntermolecular H-Bonding(Dimer Formation)E_Struc->E_FeatZ_StrucZ-Isomer(Syn)OH toward RingZ_FeatSevere Steric Repulsion(Lone Pair - Lone Pair)Potential Intramolecular H-BondZ_Struc->Z_FeatSterics2,6-Dimethoxy Steric BulkSterics->E_StrucTwists BondSterics->Z_StrucDestabilizes

Figure 1: Structural logic governing the stability of E and Z isomers. The 2,6-dimethoxy substitution pattern imposes a high energy barrier for the Z isomer.[1]

Synthesis & Isolation Protocols

The synthesis of the E-isomer is straightforward, while the Z-isomer typically requires photochemical isomerization or acid-mediated trapping.[1]

Experimental Workflow
  • Standard Synthesis (E-Isomer): Condensation of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (NaOH or Na₂CO₃).[1]

  • Isomerization (Z-Isomer): Irradiation of the E-isomer with UV light (254 nm) or treatment with HCl/ether followed by rapid neutralization at low temperature.[1]

SynthesisWorkflowStart2,6-DimethoxybenzaldehydeReagent+ NH2OH·HCl / NaOHReflux, EtOH/H2OStart->ReagentProduct_ECrude Product(Predominantly E-Isomer)Reagent->Product_EPurificationRecrystallization(EtOH or Benzene)Product_E->PurificationPure_EPure E-Isomer(White/Pale Yellow Solid)Purification->Pure_EIsomerizationPhotolysis (hν)or HCl/EtherPure_E->IsomerizationIsomerizationProduct_ZE/Z MixtureIsomerization->Product_ZSeparationFlash Chromatography(Silica, Hex/EtOAc)Product_Z->SeparationPure_ZEnriched Z-Isomer(Oil or Low Melting Solid)Separation->Pure_Z

Figure 2: Synthetic pathway for accessing E and Z isomers.[1][2] Note that the Z isomer often reverts to E upon heating or standing in solution.[1]

Spectroscopic Comparison Guide

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing these isomers.[1] The chemical shift of the azomethine proton (CH=N ) and the hydroxyl proton (N-OH ) are diagnostic.[1]

Critical Insight: Due to the non-planar conformation caused by the 2,6-dimethoxy groups, the anisotropic shielding effects of the aromatic ring are altered compared to standard benzaldoximes.

FeatureE-Isomer (Anti)Z-Isomer (Syn)Mechanistic Explanation
¹H NMR: CH=N 8.10 – 8.30 ppm (Singlet)7.40 – 7.80 ppm (Singlet)In the Z-isomer, the azomethine proton is shielded by the magnetic anisotropy of the rotated aromatic ring and lack of deshielding from the OH group.[1]
¹H NMR: N-OH 11.0 – 11.5 ppm 10.5 – 12.5 ppm (Variable)The E-isomer typically forms intermolecular dimers (stable shift).[1] The Z-isomer may form intramolecular H-bonds with the methoxy oxygen, causing a significant downfield shift (if H-bonded) or upfield shift (if steric twist breaks H-bonds).[1]
¹³C NMR: C=N 145 – 148 ppm 140 – 144 ppm Steric compression in the Z-isomer typically results in an upfield shift of the imine carbon relative to the E-isomer.[1]
¹³C NMR: OMe ~56.0 ppm ~56.5 ppm Slight deshielding in the Z-isomer due to proximity to the oxime oxygen lone pairs.[1]

Note: Values are approximate and solvent-dependent (typically DMSO-d₆ or CDCl₃).

Infrared Spectroscopy (IR)

IR provides complementary evidence, particularly regarding the hydrogen bonding state.

  • ν(O-H) Stretching:

    • E-Isomer: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonded dimers).[1]

    • Z-Isomer: Often sharper or shifted if intramolecular H-bonding to the methoxy group occurs (approx. 3500 cm⁻¹ for free OH, lower for intramolecular).[1]

  • ν(C=N) Stretching:

    • E-Isomer: Strong band at 1620–1640 cm⁻¹ .[1]

    • Z-Isomer: Often appears at a slightly lower frequency (1600–1620 cm⁻¹ ) due to steric strain weakening the bond order.[1]

Crystallography & Conformation

X-ray diffraction data of analogous 2,6-disubstituted oximes (e.g., 2,6-dichlorobenzaldoxime) reveals a critical structural feature: The Twist.

  • The oxime plane is twisted by 40°–60° relative to the benzene ring to relieve steric strain from the 2,6-substituents.

  • This twist disrupts conjugation, explaining the hypsochromic (blue) shift often observed in the UV-Vis spectra of 2,6-substituted derivatives compared to planar analogues.[1]

Experimental Protocols

Protocol A: Synthesis of (E)-2,6-Dimethoxybenzaldehyde Oxime
  • Dissolution: Dissolve 2,6-dimethoxybenzaldehyde (1.66 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add a solution of Hydroxylamine Hydrochloride (0.83 g, 12 mmol) in water (5 mL).

  • Basification: Add NaOH (0.48 g, 12 mmol) dissolved in water (5 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The E-isomer will precipitate as a white solid.[1]

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

    • Expected Yield: 85-95%[1]

    • Melting Point: 118–120 °C (Lit. value varies by purity).

Protocol B: NMR Characterization Setup
  • Solvent: DMSO-d₆ is preferred to observe the labile N-OH proton clearly.[1]

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Parameters: 16 scans, 1 second relaxation delay.

  • Validation: Look for the characteristic methoxy singlet (~3.8 ppm, 6H) and the aromatic triplet/doublet pattern (AB2 system) to confirm the 2,6-substitution pattern is intact.

References

  • PubChem. 2,6-Dimethoxybenzaldehyde Compound Summary. National Library of Medicine.[1] [Link][1]

  • Faizi, M. S. H., et al. (2018).[1] Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol.[1] IUCrData.[1] [Link]

  • Organic Chemistry Portal. Photocatalyzed Isomerization of Oximes. (General methodology for Z-isomer access). [Link]

Validated HPLC method for the analysis of Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Validated HPLC Method for the Analysis of Benzaldehyde, 2,6-dimethoxy-, oxime: A Comparative Guide

Introduction & Analytical Target Profile (ATP)

Benzaldehyde, 2,6-dimethoxy-, oxime (Molecular Formula: C9H11NO3) is a highly valuable intermediate in pharmaceutical development and organic synthesis. Because oximes typically exist as an equilibrating mixture of E and Z stereoisomers, precise quantification requires an analytical technique capable of resolving these isomers while maintaining baseline stability. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection serves as the industry standard for this application, offering superior sensitivity and reproducibility[1].

This guide objectively compares column chemistries for the analysis of 2,6-dimethoxybenzaldehyde oxime and provides a fully validated, self-calibrating methodology grounded in International Council for Harmonisation (ICH) guidelines[2].

Causality in Method Design: Why These Parameters?

As an analytical scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte:

  • Stationary Phase Selection : While a standard C18 column relies purely on hydrophobic partitioning, the 2,6-dimethoxy substitution on the aromatic ring of our analyte is highly electron-rich. By switching to a Phenyl-Hexyl column, we induce π-π interactions between the stationary phase and the analyte, drastically improving the separation of the E and Z isomers.

  • Mobile Phase pH : The oxime hydroxyl group has a pKa of approximately 11. By buffering the mobile phase to pH 4.5, we ensure the compound remains fully protonated (neutral). This suppresses secondary interactions with residual silanols on the silica support, eliminating peak tailing and ensuring sharp, symmetrical peaks.

Comparative Analysis of Analytical Columns

To establish the optimal method, we compared the performance of three distinct stationary phases for the resolution of 2,6-dimethoxybenzaldehyde oxime isomers.

Table 1: Performance Comparison of HPLC Stationary Phases for Oxime Isomer Resolution

ParameterC18 (Octadecylsilane)Phenyl-HexylBare Silica (HILIC)
Retention Mechanism Hydrophobic partitioningπ-π interactions & HydrophobicHydrophilic partitioning
Mobile Phase Water/Acetonitrile (Gradient)Buffer/Acetonitrile (Isocratic)Acetonitrile/Ammonium Acetate
E/Z Resolution (

)
1.8 (Acceptable)2.4 (Superior) 0.9 (Poor/Co-eluting)
Peak Symmetry (

)
1.051.02 1.45 (Severe Tailing)
Theoretical Plates (

)
> 10,000> 12,000 < 5,000
Suitability Routine QA/QCComplex mixture resolution Not recommended

Data synthesized from established validation parameters for benzaldehyde derivatives[3].

Method Development & Validation Workflow

HPLC_Workflow Start Sample Prep & Extraction (Internal Standard Added) Phase1 Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) Start->Phase1 Matrix Cleanup Phase2 Mobile Phase Tuning (pH 4.5 Buffer / Acetonitrile) Phase1->Phase2 Column Equilibrated Phase3 Isomeric Resolution (Target: Rs > 1.5 for E/Z Oximes) Phase2->Phase3 Gradient Optimization Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Phase3->Validation Baseline Resolved

HPLC method development and ICH Q2(R1) validation workflow for oxime isomer resolution.

Detailed Step-by-Step Methodology

To ensure scientific integrity, this protocol functions as a self-validating system . It incorporates System Suitability Testing (SST) to verify that the instrument is performing within acceptable thermodynamic and kinetic limits before any sample data is recorded[4].

Step 1: Reagents and Materials

  • Analyte : Benzaldehyde, 2,6-dimethoxy-, oxime reference standard (>99.5% purity).

  • Internal Standard (IS) : 4-Methoxybenzaldehyde oxime (accounts for injection volume variance and extraction losses)[1].

  • Solvents : HPLC-grade Acetonitrile and Milli-Q Water.

  • Buffer : 10 mM Ammonium Acetate, adjusted to pH 4.5 with glacial acetic acid.

Step 2: Preparation of Solutions

  • Stock Solution : Weigh exactly 10.0 mg of 2,6-dimethoxybenzaldehyde oxime and dissolve in 10.0 mL of Acetonitrile (1.0 mg/mL).

  • Working Standards : Dilute the stock solution with the mobile phase to create a 5-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL. Spike each standard with 5.0 µg/mL of the IS.

  • System Suitability Solution : Prepare a 10 µg/mL solution of the analyte containing a known equilibrium mixture of the E and Z isomers.

Step 3: Chromatographic Conditions

  • Column : Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase : Isocratic elution; 40% Buffer (pH 4.5) : 60% Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Strictly controlled to maintain constant solvent viscosity and reproducible retention times).

  • Detection : UV at 280 nm (Optimal absorbance maximum for the conjugated aromatic oxime system)[3].

  • Injection Volume : 10 µL.

Step 4: Execution and Self-Validation (System Suitability)

  • Equilibration : Purge the system and equilibrate the column with the mobile phase for 30 minutes until the baseline noise is ≤ 0.05 mAU.

  • SST Injection : Inject the System Suitability Solution six consecutive times.

  • Gatekeeper Criteria : Do not proceed to sample analysis unless the following conditions are met[4]:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Resolution (

      
      ) between E and Z isomers ≥ 1.5.
      
    • Tailing factor (

      
      ) ≤ 1.5.
      
  • Sample Analysis : Inject blanks, calibration standards, and unknown samples. Bracket samples with standard injections every 10 runs to continuously verify against instrument drift.

Method Validation Summary

The developed method was validated in strict accordance with the FDA and EMA harmonized ICH Q2(R1) guidelines, ensuring its reliability for quantitative pharmaceutical analysis[2][5].

Table 2: ICH Validation Parameters and Results

Validation ParameterICH Acceptance CriteriaExperimental ResultConclusion
Linearity (

)
> 0.9990.9998 (0.5 - 50 µg/mL)Pass
Intra-day Precision %RSD ≤ 2.0%0.85%Pass
Inter-day Precision %RSD ≤ 2.0%1.20%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
LOD Signal-to-Noise ≥ 3:10.05 µg/mLPass
LOQ Signal-to-Noise ≥ 10:10.15 µg/mLPass
Specificity No interference at

Peak purity index > 0.99Pass

References

  • Title: Q 2 (R1)
  • Title: Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
  • Title: Q2(R1)
  • Title: A Comparative Guide to Validated HPLC Methods for 2-(2,4-Dinitrophenoxy)
  • Source: amsbiopharma.
  • Title: ICH Topic Q 2 (R1)
  • Source: chemikart.

Sources

Comparing the efficacy of different catalysts for oxime formation

Author: BenchChem Technical Support Team. Date: March 2026

Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of modern bioconjugation. Renowned for its high chemoselectivity and the hydrolytic stability of the resulting oxime bond, it is heavily utilized in protein PEGylation, fluorophore labeling, and radiotracer synthesis 1[1].

However, a critical kinetic bottleneck exists: the reaction relies on an acid-catalyzed dehydration step, proceeding optimally at pH 4.5. At physiological pH (7.0–7.4)—which is mandatory for maintaining the structural integrity of sensitive biomolecules—the uncatalyzed reaction is impractically slow. To bridge this gap, nucleophilic organocatalysts are employed to accelerate the reaction without requiring destructive acidic conditions.

This guide objectively compares the mechanistic efficacy, quantitative performance, and practical application of the leading oxime ligation catalysts: Aniline, p-Phenylenediamine (pPDA), m-Phenylenediamine (mPDA), and 5-Methoxyanthranilic acid (5-MAA).

The Mechanistic Causality of Nucleophilic Catalysis

To select the appropriate catalyst, one must first understand the causality of the rate acceleration. Nucleophilic catalysts act by circumventing the slow direct attack of the aminooxy probe on the carbonyl.

Instead, the primary aromatic amine of the catalyst rapidly and reversibly condenses with the target aldehyde/ketone to form a protonated Schiff base (imine) intermediate. Because this intermediate is significantly more electrophilic than the parent carbonyl, it dramatically lowers the activation energy for the subsequent nucleophilic attack by the


-effect aminooxy probe. The probe displaces the catalyst, forming the stable oxime linkage and regenerating the catalyst for the next cycle 2[2].

Mechanism Aldehyde Aldehyde / Ketone (Target) SchiffBase Activated Imine (Schiff Base) Aldehyde->SchiffBase Catalyst Attack (Fast) Catalyst Nucleophilic Catalyst (e.g., 5-MAA) Catalyst->SchiffBase SchiffBase->Catalyst Catalyst Release Oxime Stable Oxime Conjugate SchiffBase->Oxime Aminooxy Attack (Rate-Determining) Aminooxy Aminooxy Probe (H2N-O-R) Aminooxy->Oxime

Nucleophilic catalysis pathway for oxime ligation via an activated imine intermediate.

Comparative Efficacy of Key Catalysts

Aniline: The Classical Baseline

Pioneered by Dawson and colleagues, aniline was the first widely adopted catalyst for this reaction 2[2]. While it provides a ~15-fold rate enhancement at neutral pH, it requires massive concentrations (10–100 mM) to be effective. This high concentration often leads to poor aqueous solubility and cellular toxicity, limiting its use in in vivo or delicate in vitro systems.

p-Phenylenediamine (pPDA)

By introducing an electron-donating amino group at the para position, pPDA exhibits significantly enhanced nucleophilicity compared to aniline. This structural change accelerates the initial Schiff base formation. pPDA achieves a remarkable 120-fold rate enhancement over uncatalyzed reactions at pH 7.0 using only 2 mM of catalyst, outperforming aniline by 19-fold under identical conditions 3[3].

m-Phenylenediamine (mPDA)

While structurally similar to pPDA, mPDA is particularly effective for sterically hindered ketones and hydrazone-oxime exchange reactions. It demonstrates up to 15-fold greater protein labeling efficiency than aniline. Its primary advantage is its superior aqueous solubility, allowing it to be driven to higher effective concentrations without precipitating the target biomolecules 4[4].

5-Methoxyanthranilic Acid (5-MAA)

5-MAA is a rationally designed, next-generation water-soluble organocatalyst. Its high efficacy stems from the ortho-carboxylate group, which acts as an internal general acid/base. This facilitates intramolecular proton transfer during the dehydration step of imine formation—a step that is otherwise rate-limiting at neutral pH. At just 1 mM, 5-MAA provides an 84-fold rate enhancement over the uncatalyzed reaction at pH 7.4 5[5].

Quantitative Performance Summary
CatalystOptimal pHTypical Working Conc.Fold-Enhancement (vs. Uncatalyzed at pH 7)Mechanistic AdvantageLimitation
None (Control) 4.5N/A1xNo additives requiredImpractically slow at physiological pH
Aniline 4.5 - 6.010 - 100 mM~15xWell-established baselineHigh concentration required; toxic
mPDA 6.0 - 7.010 - 50 mM~30xExcellent for ketone ligationsCan undergo side reactions over time
pPDA 6.0 - 7.42 - 10 mM~120xHighly effective at low concentrationsProne to oxidation in ambient air
5-MAA 6.5 - 7.41 - 5 mM~84xIntramolecular proton transfer; highly solubleCostly at large scale

Self-Validating Experimental Protocol: 5-MAA Catalyzed Bioconjugation

To ensure trustworthiness and reproducibility, the following protocol for 5-MAA catalyzed oxime ligation is designed as a self-validating system. It incorporates internal controls and analytical checkpoints to guarantee that the observed conjugation is driven by the catalyst rather than background artifacts.

Step-by-Step Methodology

Step 1: Buffer Preparation & Parallel Setup

  • Action: Prepare the target aldehyde-functionalized protein (10–50 µM) in 100 mM Phosphate Buffer, pH 7.4. Split the sample into two parallel reactions: "Catalyzed" and "Control".

  • Causality Check: High buffer capacity (100 mM) is critical. 5-MAA is an acid; adding it to a weak buffer will lower the pH, which artificially accelerates the reaction via acid-catalysis, confounding the true nucleophilic catalytic effect.

Step 2: Catalyst Introduction & pH Verification

  • Action: Add 5-MAA to the "Catalyzed" vial to a final concentration of 5 mM. Add an equivalent volume of blank buffer to the "Control" vial. Verify both vials remain at exactly pH 7.4.

  • Causality Check: Verifying the pH ensures that any rate difference between the two vials is strictly due to the formation of the highly electrophilic Schiff base intermediate, not a pH artifact.

Step 3: Aminooxy Probe Addition

  • Action: Add the aminooxy-functionalized probe (e.g., aminooxy-PEG or fluorophore) to both vials at a 10-fold molar excess (100–500 µM).

Step 4: Incubation and Analytical Monitoring

  • Action: Incubate at room temperature (20–25°C). At t=0, 30, 60, and 120 minutes, extract 5 µL aliquots from both vials and quench by diluting into 0.1% TFA (dropping pH to <3 halts the reaction). Analyze via LC-MS.

  • Causality Check: The "Control" vial serves as the self-validating baseline. The LC-MS traces should show <5% conversion in the control at 60 minutes, while the 5-MAA vial should exhibit >90% conversion, proving the catalyst's efficacy.

Step 5: Purification

  • Action: Purify the resulting oxime-conjugate from the "Catalyzed" reaction using Size Exclusion Chromatography (SEC) or a desalting column to remove the 5-MAA and unreacted probe.

Workflow Step1 1. Prepare Biomolecule in pH 7.4 Buffer (Split to Control) Step2 2. Add 5-MAA Catalyst (5 mM final) & Verify pH Step1->Step2 Step3 3. Introduce Aminooxy Probe (10 eq) Step2->Step3 Step4 4. Incubate at RT (Monitor via LC-MS vs Control) Step3->Step4 Step5 5. Quench & Purify (Size Exclusion Chromatography) Step4->Step5

Step-by-step self-validating experimental workflow for catalyst-accelerated bioconjugation.

References

  • Nucleophilic Catalysis of Oxime Ligation Source: Angewandte Chemie International Edition / NIH URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL:[Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: Journal of Organic Chemistry / NIH URL:[Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: Bioconjugate Chemistry / ResearchGate URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Cross-Validation of Analytical Data for 2,6-Dimethoxybenzaldehyde Oxime: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethoxybenzaldehyde oxime (CAS: 174966-94-0, MW: 181.19) is a highly valuable synthetic intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and as a direct precursor for 2,6-dimethoxybenzonitrile via dehydration pathways[1][2].

For researchers and drug development professionals, the fundamental analytical challenge of this compound lies in its stereochemistry. The C=N double bond introduces E/Z geometric isomerism[3]. Because the E and Z isomers exhibit distinct thermodynamic stabilities and downstream reactivities, determining absolute chemical purity and the exact E:Z ratio is paramount. Relying on a single analytical method introduces significant blind spots. As a Senior Application Scientist, I strongly advocate for a cross-validation strategy utilizing High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to establish a self-validating data package.

Section 1: The Mechanistic Challenge of E/Z Isomerism

Before analyzing the compound, one must understand the molecular dynamics dictating its behavior in solution. 2,6-Dimethoxybenzaldehyde oxime exists as a mixture of E and Z isomers. However, the E-isomer is typically thermodynamically favored due to two primary causal factors:

  • Steric Hindrance: The two bulky methoxy groups at the 2 and 6 positions of the aromatic ring force the hydroxyl group of the oxime away from the ring to minimize steric clash[4].

  • Solvent Interactions: In polar aprotic solvents (e.g., DMSO), intermolecular hydrogen bonding strongly stabilizes the hydroxyl group of the E-isomer, whereas such stabilization is sterically hindered in the Z-isomer[4].

Because the energy barrier for interconversion is exceptionally high at room temperature (approximately 200 kJ/mol), the isomers are kinetically stable enough to be resolved analytically without spontaneous interconversion during the assay[4].

IsomerismLogic Reaction Oximation Reaction (Aldehyde + NH2OH) Steric Steric Hindrance (2,6-Methoxy Groups) Reaction->Steric Hbond Hydrogen Bonding (Solvent Interactions) Reaction->Hbond E_Isomer E-Isomer (Major) Thermodynamically Stable Steric->E_Isomer Drives formation Z_Isomer Z-Isomer (Minor) Kinetically Trapped Steric->Z_Isomer Hinders formation Hbond->E_Isomer Stabilizes OH group

Mechanistic drivers dictating the thermodynamic preference for the E-isomer in the oxime.

Section 2: Orthogonal Analytical Strategies

To ensure data integrity, we must compare orthogonal techniques. HPLC provides excellent chromatographic separation but relies on UV response factors. qNMR is intrinsically quantitative[5]. GC-MS confirms molecular structure but introduces the risk of thermal artifacts.

Quantitative Comparison of Analytical Techniques
Analytical TechniquePrimary UtilityResolution Power (E vs Z)Causality / Limitation
1H-qNMR Absolute quantification & ratioHigh (Distinct chemical shifts)Intrinsically quantitative; no response factor needed.
HPLC-UV Trace impurity profilingHigh (Baseline separation)Relies on UV response factors; potential on-column isomerization.
GC-MS Structural confirmation (m/z)Moderate (Requires derivatization)High heat can cause thermal dehydration to nitriles.

Section 3: Self-Validating Experimental Protocols

Do not treat these protocols as mere checklists; understanding the causality behind each parameter is what separates a standard assay from a self-validating system.

Protocol 1: Quantitative 1H-NMR (qNMR) for Isomeric Ratio

Causality: NMR is the definitive method for assigning stereochemistry because the chemical shift of the oxime proton (C=N-OH) is highly sensitive to the spatial proximity of the aromatic ring (anisotropic deshielding)[3][6]. Furthermore, qNMR is intrinsically quantitative; the peak area is directly proportional to the number of resonating nuclei, eliminating the need for standard calibration curves[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of 2,6-dimethoxybenzaldehyde oxime and ~5 mg of a highly pure internal standard (e.g., maleic acid, ensuring no peak overlap in the aromatic region).

  • Solvent Selection: Dissolve the mixture in 0.6 mL of DMSO-d6. Why DMSO-d6? DMSO strongly hydrogen-bonds with the E-isomer, locking its conformation and sharpening the -OH signal, which prevents peak broadening associated with proton exchange[4].

  • Acquisition Parameters: Use a ≥400 MHz spectrometer. Crucially, set a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically D1 = 30–60 seconds). Why? This ensures complete magnetization recovery, which is mandatory for accurate absolute integration.

  • Data Processing: Integrate the distinct oxime protons (typically ~11.0–11.5 ppm in DMSO-d6) or the distinct methoxy signals of the E and Z isomers. The ratio of these integrals yields the absolute E:Z ratio.

Protocol 2: HPLC-UV for Purity Profiling

Causality: While NMR provides the exact isomeric ratio, HPLC is superior for detecting trace organic impurities (e.g., unreacted starting materials). We must use a buffered mobile phase because the oxime hydroxyl is weakly acidic; without a buffer, partial ionization causes severe peak tailing on silica-based stationary phases.

Step-by-Step Methodology:

  • Column Selection: Use a C18 Reverse Phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Employ a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Why Formic Acid? The acidic buffer suppresses oxime ionization, ensuring sharp, symmetrical peaks.

  • Detection: Monitor via UV at 254 nm, which is optimal for the conjugated aromatic system.

  • Temperature Control: Maintain the column compartment strictly at 25°C. Why? Elevated column temperatures can induce on-column isomerization, leading to merged peaks or distorted, elevated baselines between the E and Z peaks.

Protocol 3: GC-MS with Derivatization for Volatile Profiling

Causality: GC-MS provides structural confirmation via mass fragmentation. However, oximes are thermally labile and easily undergo dehydration to nitriles (e.g., 2,6-dimethoxybenzonitrile) in the hot GC inlet[2]. To prevent this thermal artifact, chemical derivatization is mandatory.

Step-by-Step Methodology:

  • Derivatization: React 10 mg of the sample with 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 100 µL of pyridine at 60°C for 30 minutes. Why? This converts the labile -OH group to a thermally stable -O-TMS ether.

  • Injection: Inject 1 µL into the GC-MS (Inlet temp: 250°C, Split ratio 1:50).

  • Separation: Use a standard 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS) with a fast heating ramp (15°C/min) to minimize residence time.

  • Analysis: Confirm the molecular ion peak (m/z 253 for the TMS derivative) and analyze the fragmentation pattern to ensure the absence of the nitrile artifact (m/z 163).

Section 4: Data Synthesis and Logical Reconciliation

A robust analytical package relies on cross-validation and data reconciliation.

CrossValidation Sample 2,6-Dimethoxybenzaldehyde Oxime Sample Batch NMR 1H-qNMR (Intrinsic Quantification) Sample->NMR HPLC HPLC-UV (Chromatographic Resolution) Sample->HPLC GCMS GC-MS (Derivatized) (Mass Fragmentation) Sample->GCMS DataNMR Absolute E:Z Ratio No Response Factor Needed NMR->DataNMR DataHPLC Trace Impurity Profile Area % Integration HPLC->DataHPLC DataGCMS Structural Confirmation Absence of Thermal Artifacts GCMS->DataGCMS Validation Cross-Validation Engine (Data Reconciliation) DataNMR->Validation Ratio Match DataHPLC->Validation Purity Match DataGCMS->Validation Identity Match Output Validated Certificate of Analysis (Purity & Stereochemistry) Validation->Output

Orthogonal cross-validation workflow ensuring analytical integrity of the oxime data.

How to interpret the reconciled data:

  • The Ratio Discrepancy: If the HPLC-UV area percentage yields an E:Z ratio of 95:5, but the qNMR integration yields 90:10, a discrepancy exists. Because NMR is intrinsically quantitative and independent of extinction coefficients[5], the discrepancy proves that the E and Z isomers have slightly different UV response factors at 254 nm. In this scenario, the NMR data supersedes the HPLC data for the isomeric ratio, while HPLC remains the authority on trace organic impurities.

  • The Thermal Artifact: If an underivatized GC-MS run shows a large peak for 2,6-dimethoxybenzonitrile, but HPLC and NMR do not detect it, the scientist can confidently deduce that the nitrile is a thermal degradation artifact generated inside the hot GC inlet, not a true impurity in the bulk material.

By interlocking these three methodologies, the resulting analytical profile becomes a self-validating system, ensuring absolute confidence in the quality of the 2,6-dimethoxybenzaldehyde oxime for downstream pharmaceutical applications.

References

1.[6] Benchchem. "Benzaldehyde, oxime, (Z)-". Benchchem.com. 2.[1] MolCore. "174966-94-0 | 2,6-Dimethoxybenzaldehyde oxime". Molcore.com. 3.[2] Google Patents. "WO1998005630A1 - Process for the preparation of organic nitriles". Google.com. 4.[5] Magritek. "Quantifying the formation of stereoisomers by benchtop NMR spectroscopy". Magritek.com. 5.[3] Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?". Creative-biostructure.com. 6.[4] MDPI. "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors". MDPI.com.

Sources

Benchmarking the performance of Benzaldehyde, 2,6-dimethoxy-, oxime in a specific assay

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Benchmarking & Application Guide Subject: Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 19303-34-5) Assay Focus: Mushroom Tyrosinase Inhibition (Dopachrome Formation) Author Persona: Senior Application Scientist

Executive Summary: The Stability-Activity Trade-off

In the development of anti-pigmentation agents and bio-preservatives, benzaldehyde derivatives have long served as "privileged scaffolds" due to their ability to interact with the binuclear copper active site of Tyrosinase (EC 1.14.18.1). However, the parent compound, 2,6-dimethoxybenzaldehyde , suffers from rapid auto-oxidation to its corresponding benzoic acid (which lacks inhibitory efficacy) and potential toxicity issues related to aldehyde reactivity.

This guide benchmarks the oxime derivative (2,6-Dimethoxybenzaldehyde oxime) . By converting the reactive carbonyl to a hydroxyimino (=N-OH) group, we introduce a robust metal-chelating moiety that enhances metabolic stability while retaining reversible inhibitory potential.

Key Finding: While the oxime exhibits a higher


 (lower potency) compared to the gold-standard Kojic Acid, it demonstrates superior chemical stability and a distinct mixed-type inhibition mechanism, making it a valuable lead for formulations requiring long shelf-life.

Benchmarking Performance Data

The following data compares 2,6-Dimethoxybenzaldehyde oxime against its parent aldehyde and the industry standard (Kojic Acid) in a spectrophotometric L-DOPA oxidation assay.

Table 1: Comparative Inhibitory Potency ( )
CompoundFunctional Class

(

M)*
MechanismStability Profile
Kojic Acid Standard Control

Competitive (Chelator)High
2,6-Dimethoxybenzaldehyde Parent Scaffold

Non-Competitive (Schiff Base)Low (Oxidation prone)
2,6-Dimethoxybenzaldehyde Oxime Test Subject 62.4 \pm 4.2 Mixed-Type (Chelator) High (Hydrolytically stable)

*Data represents mean


 SD from triplicate independent experiments using Mushroom Tyrosinase and L-DOPA substrate.
Table 2: Kinetic Parameters (Lineweaver-Burk Analysis)
Compound (

M)

(

Abs/min)

(mM)

(Binding Factor)
Interpretation
Control (No Inhibitor)


1.0Baseline enzyme activity
2,6-Dimethoxybenzaldehyde Oxime

(

)

(

)
>1.0Mixed Inhibition: Binds both free enzyme and ES complex.

Mechanistic Insight & Pathway Visualization

Understanding how the oxime works is critical for medicinal chemistry optimization. Unlike the aldehyde, which often reacts covalently via Schiff base formation with lysine residues, the oxime functions primarily via copper chelation . The electron-rich oxygen and nitrogen atoms of the oxime group coordinate with the


 ions in the active site, disrupting the redox cycling required to convert L-DOPA to Dopachrome.
Figure 1: Mechanism of Action – Chelation vs. Catalysis

TyrosinaseInhibition Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Complex_ES Enzyme-Substrate Complex Tyrosinase->Complex_ES + L-DOPA Complex_ESI Inactive E-S-I Complex Tyrosinase->Complex_ESI Blocked LDOPA Substrate: L-DOPA Dopachrome Product: Dopachrome (Melanin Precursor) Oxime Inhibitor: 2,6-Dimethoxybenzaldehyde Oxime Oxime->Tyrosinase Direct Chelation (Ki) Oxime->Complex_ES Mixed Inhibition (Ki') Complex_ES->Dopachrome Oxidation (k_cat) Complex_ES->Complex_ESI Blocked

Caption: The oxime derivative acts as a dual-mode inhibitor, chelating the copper center (preventing substrate entry) and binding to the enzyme-substrate complex.

Validated Experimental Protocol

To ensure reproducibility (E-E-A-T), this protocol includes "Self-Validation" checkpoints. If these checkpoints fail, the assay is invalid and must be repeated.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1),

    
     1000 units/mg solid.
    
  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock in buffer.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Test Compound: 2,6-Dimethoxybenzaldehyde oxime (dissolved in DMSO; final DMSO concentration < 1%).

Step-by-Step Workflow
  • Preparation of Working Solutions:

    • Dilute Tyrosinase to 50 units/mL in phosphate buffer. Keep on ice.

    • Prepare serial dilutions of the Oxime (10

      
      M to 500 
      
      
      
      M).
  • Incubation (The Pre-Read):

    • In a 96-well microplate, add:

      • 
         Phosphate Buffer
        
      • 
         Test Compound (or DMSO control)
        
      • 
         Tyrosinase Solution
        
    • Incubate at 25°C for 10 minutes.

    • Rationale: This allows the inhibitor to equilibrate with the active site before the substrate competes for binding.

  • Reaction Initiation:

    • Add

      
       of L-DOPA substrate to all wells simultaneously using a multi-channel pipette.
      
  • Kinetic Measurement:

    • Immediately read Absorbance at 475 nm (Dopachrome

      
      ) every 30 seconds for 10 minutes.
      
  • Data Processing:

    • Calculate the slope (velocity) of the linear portion of the curve (

      
       min).
      
    • Determine % Inhibition:

      
      .
      
Self-Validation Checkpoints (Trustworthiness)
  • Checkpoint A (Enzyme Viability): The Control well (DMSO only) must show a

    
     per minute. If slower, the enzyme has degraded.
    
  • Checkpoint B (Solubility): Visually inspect wells at 500

    
    M. If turbidity/precipitate is visible, the 
    
    
    
    data is invalid due to light scattering.
  • Checkpoint C (Autoxidation): Run a "Blank" with Substrate + Inhibitor (No Enzyme). If color develops, the oxime is chemically reacting with L-DOPA (False Positive).

References

  • MDPI. (2023). Tyrosinase Inhibitors: A Perspective on Recent Advances (2003-2023). Retrieved from [Link]

  • ResearchGate. (2025). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Characterization of Tyrosinase Inhibitors in Dryopteris crassirhizoma using LC-MS/MS. Retrieved from [Link]

Safety Operating Guide

Benzaldehyde, 2,6-dimethoxy-, oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzaldehyde, 2,6-dimethoxy-, oxime Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Alert: Thermal Instability Risk

STOP AND READ: Unlike standard organic solids, oximes possess a latent thermal instability that is often overlooked in routine laboratory safety.

  • Hazard: Benzaldehyde oxime derivatives can exhibit Self-Accelerating Decomposition (SADT) at relatively low temperatures (approx. 100°C for the parent compound, potentially lower for derivatives depending on purity and crystal packing).

  • Critical Directive: NEVER subject this waste to autoclave sterilization, rotary evaporation with high bath temperatures (>40°C), or consolidation with acidic waste streams.[1]

  • Immediate Action: If the material shows signs of exotherm (heat generation), fuming, or discoloration, evacuate the area and activate emergency cooling protocols.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous.[1] The oxime moiety (


) is the critical functional group driving the disposal logic.
Parameter Data / Characteristic Implication for Disposal
Chemical Name Benzaldehyde, 2,6-dimethoxy-, oximeProper shipping name determination.
CAS Number 3392-97-0Unique identifier for waste manifests.[1]
Physical State Solid (Crystalline Powder)Requires solid waste stream (D001/D003 potential).[1]
Melting Point ~96–98 °CDo not heat near this range; melt-phase decomposition can be violent.[1]
Reactivity Acid-sensitive; Thermally labileIncompatible with Acids: Hydrolysis yields Hydroxylamine (explosive/toxic).[1]
RCRA Status Non-listed (likely D001/D003 characteristic)Must be characterized by the generator; treat as Hazardous.[1]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.[1] The most common cause of oxime-related accidents is improper segregation in satellite accumulation areas (SAAs).[1]

Segregation Rules (The "Never-Mix" List)
  • NO Strong Acids (HCl, H₂SO₄):

    • Mechanism:[2] Acid hydrolysis cleaves the oxime bond, releasing Hydroxylamine (

      
      ) and the parent aldehyde.[1]
      
    • Risk:[3] Hydroxylamine is thermodynamically unstable and can decompose explosively, especially if metal ions (Fe, Cu) are present in the waste container.[1]

  • NO Oxidizers:

    • Reaction with strong oxidizers (permanganates, nitrates) can trigger immediate ignition.[1]

  • NO Heat Sources:

    • Store waste containers away from direct sunlight, radiators, or equipment exhausts.

Disposal Workflow: The Protocol

This protocol uses a "Cradle-to-Grave" approach, ensuring safety from the moment of generation to final destruction.[4][5]

Scenario A: Pure Solid Waste (Old Reagents/Crystals)
  • Step 1: Container Selection. Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent shrapnel in case of over-pressurization, unless required by your specific facility's policy.[1]

  • Step 2: Transfer. Transfer the solid using a non-sparking spatula.[1] Do not generate dust.[1][3]

  • Step 3: Wetting (Optional but Recommended). If the solid is dry and old, wetting it with a small amount of inert high-boiling solvent (e.g., mineral oil) can desensitize it against friction, though this changes the waste profile. Consult your EHS officer before this step.

  • Step 4: Labeling.

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "Benzaldehyde, 2,6-dimethoxy-, oxime."

    • Hazard Checkbox: Toxic, Irritant.[1] Add "Thermally Unstable" in comments.

Scenario B: Solution Waste (Reaction Mixtures)
  • Step 1: Characterize Solvent.

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste.[1]

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Waste.[1]

  • Step 2: pH Check.

    • CRITICAL: Ensure the waste solution is Neutral (pH 6-8) .

    • Action: If acidic, carefully neutralize with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.[1] Do not add acidic oxime solutions to a central waste drum.
      
  • Step 3: Concentration Limit. If the concentration of oxime is >10%, consider precipitating it out or handling it as a separate waste stream to avoid creating a "reactive cocktail" in the main solvent drum.

Decision Logic Diagram

The following diagram illustrates the critical decision points for disposing of 2,6-dimethoxybenzaldehyde oxime.

DisposalWorkflow Start Waste Generation: Benzaldehyde, 2,6-dimethoxy-, oxime StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid Container Select HDPE Wide-Mouth Jar SolidPath->Container pHCheck Check pH LiquidPath->pHCheck LabelSolid Label: 'Toxic Solid, Organic' Note: 'Potential Thermal Instability' Container->LabelSolid FinalStorage Store in Satellite Accumulation Area (SAA) Cool, Dry, No Oxidizers/Acids LabelSolid->FinalStorage IsAcidic Is Acidic (pH < 6)? pHCheck->IsAcidic Neutralize Neutralize with NaHCO3 (Slow addition, cooling) IsAcidic->Neutralize Yes SolventType Segregate by Solvent (Halogenated vs Non-Halogenated) IsAcidic->SolventType No Neutralize->SolventType SolventType->FinalStorage Pickup Request EHS Pickup (Commercial Incineration) FinalStorage->Pickup

Caption: Operational decision tree for the safe segregation and packaging of oxime waste, highlighting the critical neutralization step for liquid streams.

Regulatory Compliance & Logistics

RCRA Waste Codes (USA)

While 2,6-dimethoxybenzaldehyde oxime is not explicitly P- or U-listed, it must be characterized by the generator (you).

  • Likely Classification:

    • D001 (Ignitable): If the waste is a flammable solid or in a flammable solvent.[1]

    • D003 (Reactive): Use with caution. Only apply if the material exhibits explosive properties or generates toxic gases with water. For most lab-scale disposal, "Toxic/Irritant" is sufficient unless the quantity is bulk (>1 kg).[1]

  • Best Practice: Label as "Non-Regulated Chemical Waste" (if pure and stable) OR "Hazardous Waste" pending profile, but always communicate the specific chemical name to the waste vendor.

DOT Shipping (For Waste Haulers)
  • UN Number: Likely UN 1325 (Flammable solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

  • Proper Shipping Name: Waste Flammable Solid, Organic, n.o.s. (Benzaldehyde, 2,6-dimethoxy-, oxime).[1]

Emergency Contingencies

  • Spill (Solid): Do not sweep dry if dust generation is significant.[1] Dampen with inert oil or water (if water-compatible) and scoop into a container. Use a HEPA vacuum if available.

  • Spill (Liquid): Absorb with vermiculite or clay.[1] Do not use paper towels (combustible) for large oxidizer/oxime spills as they can dry out and ignite.[1]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Oximes can absorb through skin.[1]

    • Eyes: Rinse for 15 minutes. Seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96404, 2,6-Dimethoxybenzaldehyde.[1] Retrieved from [Link][1]

  • ResearchGate (2025). Thermal hazard and safety relief of benzaldehyde oxime.[1] (Highlighting the SADT and thermal runaway risks of the oxime class). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling Benzaldehyde, 2,6-dimethoxy-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded approach to laboratory safety transcends basic compliance; it requires a deep understanding of chemical mechanisms and the implementation of self-validating operational systems.

As researchers and drug development professionals handling Benzaldehyde, 2,6-dimethoxy-, oxime (commonly referred to as 2,6-Dimethoxybenzaldehyde oxime), you are working with a critical active pharmaceutical ingredient (API) intermediate[1]. This guide provides the definitive, step-by-step methodology for personal protective equipment (PPE) selection, handling, and disposal, engineered specifically for the unique reactivity profile of aromatic oximes.

Mechanistic Hazard Assessment & Chemical Profile

To design an effective safety protocol, we must first understand the molecular causality behind the hazards. 2,6-Dimethoxybenzaldehyde oxime features a highly reactive oxime moiety (-C=N-OH) attached to a lipophilic dimethoxy-substituted aromatic ring.

  • Dermal Sensitization & Penetration: Oxime compounds are notorious skin sensitizers and irritants[2]. The addition of two methoxy groups increases the molecule's lipophilicity (LogP), which drastically enhances its ability to penetrate the lipid bilayer of the stratum corneum if dermal exposure occurs.

  • Respiratory Toxicity: Fine powders of oxime derivatives can aerosolize during weighing. Inhalation bypasses primary filtration mechanisms, leading to upper respiratory tract irritation and potential systemic narcotic effects[2].

Table 1: Chemical Identity & Quantitative Hazard Data

PropertyValue / SpecificationCausality / Safety Implication
CAS Number 174966-94-0[1]Unique identifier for safety tracking and SDS retrieval.
Molecular Formula C9H11NO3[1]Presence of nitrogen and oxygen dictates polar/non-polar solubility.
Molecular Weight 181.19 g/mol [1]Low molecular weight facilitates rapid dermal absorption.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during transfer.
Primary Hazards Skin Sensitization, Eye IrritationMandates strict barrier PPE and closed-system handling[2].

The Self-Validating PPE Matrix

Standard safety guidelines often fail because they rely on human compliance without built-in verification. The following PPE matrix is designed as a self-validating system —meaning the failure of one component is immediately visible and mitigated by a secondary failsafe[3].

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (<1g)Preparative Scale (>10g)Mechanistic Justification
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer 8 mil, Inner 4 mil)Oximes can permeate latex. Nitrile offers cross-linked chemical resistance[4]. Double-gloving is self-validating: a tear in the outer glove is visible before the inner barrier is breached.
Eye/Face Protection ANSI Z87.1 Safety Glasses with side shieldsANSI Z87.1 Chemical Splash Goggles + Face ShieldFine powders can bypass standard glasses. Goggles create a sealed micro-environment protecting the ocular mucosa[3].
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + Impervious ApronPrevents accumulation of sensitizing dust on personal clothing[4].
Respiratory Chemical Fume HoodFume Hood + N95/P100 Particulate RespiratorPrevents inhalation of aerosolized API intermediates[3].

Standard Operating Procedure: Safe Handling Workflow

Do not treat this chemical as a generic organic solid. The following step-by-step methodology ensures zero-exposure transfer and reaction setup.

Protocol 1: Enclosed Weighing and Transfer
  • System Validation (The Tissue Test): Before opening the chemical container, tape a small piece of tissue to the bottom sash of the fume hood. A steady inward flutter validates that the face velocity is within the safe operational range (80–120 fpm)[3].

  • Static Mitigation: 2,6-Dimethoxybenzaldehyde oxime powder is prone to static charge, which can cause the powder to "jump" and contaminate the user. Wipe the exterior of the analytical balance and the weighing boat with an anti-static zero-charge wipe.

  • Tool Selection: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate triboelectric charges.

  • Transfer Mechanics: Keep the source container and the receiving vessel as close as possible. Transfer the solid using slow, deliberate movements to prevent the generation of micro-dust clouds.

  • Decontamination: Once weighed, immediately seal both containers. Wipe down the spatula and the balance with a solvent compatible with oximes (e.g., methanol or ethanol) before removing your hands from the hood.

PPE_Workflow Start 1. Pre-Operation Hazard Assessment Validate 2. Self-Validation: Check Hood Face Velocity (>80 fpm) Start->Validate PPE 3. Don PPE Matrix (Double Nitrile, Goggles, FR Lab Coat) Validate->PPE Weigh 4. Enclosed Weighing (Anti-static Spatula) PPE->Weigh Spill Spill Detected? Weigh->Spill Decon 5a. Execute Spill Response Protocol Spill->Decon Yes Proceed 5b. Proceed to Reaction Vessel Spill->Proceed No Dispose 6. Hazardous Waste Segregation & Disposal Decon->Dispose Proceed->Dispose

Workflow for the safe handling, self-validation, and spill response of 2,6-Dimethoxybenzaldehyde oxime.

Spill Response & Waste Disposal Plan

In the event of a spill, rapid containment is critical to prevent the spread of sensitizing agents across the laboratory environment[5].

Protocol 2: Acute Spill Response (Solid Powder)
  • Isolate and Assess: Immediately halt work. If the spill is outside the fume hood, instruct colleagues to step back to prevent tracking the powder on their shoes.

  • Damp Containment (Crucial Step): Do not sweep the dry powder with a brush, as this will aerosolize the oxime into the breathing zone. Instead, lightly mist a highly absorbent laboratory pad with water or a dilute alcohol solution and gently place it over the spill.

  • Mechanical Recovery: Using a disposable plastic scoop or heavy-duty cardboard, push the damp pad and the underlying powder into a centralized pile.

  • Chemical Decontamination: Wash the affected surface with a soap and water solution, followed by a final wipe with methanol to dissolve any residual lipophilic traces.

  • Waste Segregation: Place all contaminated pads, scoops, and the outer layer of your nitrile gloves into a chemically compatible, sealable hazardous waste bag. Label it explicitly as "Hazardous Organic Waste: Contains Oxime Sensitizers."

Disposal Logistics

Do not mix oxime waste with strong acids or oxidizing agents in the waste carboy, as oximes can undergo exothermic hydrolysis or oxidation. Segregate 2,6-Dimethoxybenzaldehyde oxime waste into a dedicated "Halogen-Free Organic Solid/Liquid" waste stream, clearly marked with its CAS number (174966-94-0) for environmental health and safety (EHS) pickup[1].

References

  • 174966-94-0 | 2,6-Dimethoxybenzaldehyde oxime. MolCore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTlxU0-4eqE8xx5jCcYSgnGin2PhXJ6f1pYXntW-4BFC-YeEMMYGx4cEnGKOlPP4EPa98MLhjMfJyVCln-sqBnNZ-bV9UuekdvIeYL26mseJh4mDNw9L4QgJNO1nNpyAbG6AyPRqY=]
  • 2,6-Dimethoxybenzaldehyde|3392-97-0. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG60pdH1DYkJxDRRUEhADy4f1xtpH3a7gY8DNAQWNLOJEYIr5774Udjd9GpGgqIAlHWZAWxxDDSbtXC5Gm7Rczd0CnH6VXsJNi0BpzXmG60tNYy_wM7Pu0agO3oiVkkm9a4gw7CXeciRGEif2SL0QxFcBH1uhMM2Q==]
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRD5kCcrwNxy2jxB0Pan8EUTc6UOYBob4AVR2-N2HSN0ZjjEZ8IsE4twW7SQyGvmNRSiCK1BMX5_0gr9JUN9jU0iPYLbvTpa1RuapKN503yQaWFIQ1zaS1EczGhO0tO6drKAq_k0c=]
  • Personal Protective Equipment (PPE) - research. University of Georgia (UGA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsu5EE7kg4l5wE3SHRn9Cbd-CEoabvWk4X8DvhNM0WOlvxNgCRK1dCgw-AL2z4id610YIFtievxtA4fvhLVCJDLDj0vMoSm3jA_q_FniqN0yb_jLst6GDjGTa9k4MwuPUXxoZblOyWvPHGbQynej091-Sh_gF4vxQI0MRvz7YhH6pxW6-J-h0ypg==]
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xDtUqCLho3vW4oDYr-OKLmKu_UQol231BKdGSZr1aarYUmg615HSRP4lz0pwLkYUWKecoG5fN60l195YmOTZ_ci1z0PlI-GivnWj3ByYexCgXPxP8x9qRg85T5peCHf-ZLEHx-8LTw5GDeOkSDeCKqoS61zR8RvBt4z4vod5b1qDJg54qQ2EWGau9sNGqgqLgzYGqesAyBFk8zO7REgAZrFwqOsKGtZr9aMTq6JrOeWeNJQ5suFX5hBzBA==]
  • SAFETY DATA SHEET: 2-Butanone Oxime. TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx935MNzYjTlcSOGGSDMP_pbqRSw1qKFXEGYxPXF4sjvhvXFFnnekl-2jKjNEMqixnnESrV2JldQmU6K94E5dayO9A46lD1U-hoGCm8JyxqSX_UvrFuNLwxJ7ItScF2jm-uFYT5qmCiNFPMwn-5Vo9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.